3-Vinyloxetan-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNICKAXISCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703904 | |
| Record name | 3-Ethenyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-07-2 | |
| Record name | 3-Ethenyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenyloxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Vinyloxetan-3-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of bioactive molecules, such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the synthesis of 3-vinyloxetan-3-ol, a versatile building block for the introduction of the oxetane moiety and a reactive vinyl group for further chemical transformations. The primary focus is on the nucleophilic addition of a vinyl Grignard reagent to oxetan-3-one, a robust and scalable synthetic route. This document delves into the mechanistic underpinnings of the key reaction steps, provides detailed experimental protocols for the synthesis of the precursor and the final product, and offers insights into characterization, purification, and potential challenges.
Introduction: The Strategic Value of Oxetanes in Drug Discovery
The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for optimizing pharmacological profiles. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1] Its unique combination of properties, including a high dipole moment, the ability to act as a hydrogen bond acceptor, and its compact, three-dimensional structure, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] The introduction of an oxetane moiety can lead to improved aqueous solubility, reduced metabolic degradation, and favorable conformational constraints, all of which are critical parameters in drug design.[1]
This compound, the subject of this guide, is a particularly valuable derivative. The tertiary alcohol and the vinyl group offer orthogonal handles for further synthetic diversification, enabling the construction of complex molecular architectures.
Core Synthetic Strategy: A Two-Step Approach
The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence:
-
Synthesis of the Key Precursor: Oxetan-3-one.
-
Nucleophilic Addition of a Vinyl Grignard Reagent.
This approach is favored for its reliability and the commercial availability of the necessary starting materials.
Synthesis of Oxetan-3-one: The Gateway to 3-Substituted Oxetanes
The availability of high-quality oxetan-3-one is paramount for the successful synthesis of this compound. While several methods for its preparation have been reported, a practical and efficient one-step synthesis from readily available propargylic alcohols catalyzed by gold has been developed.[2][3][4] This method avoids the use of hazardous reagents like diazo ketones, which were employed in earlier multi-step syntheses.[2][4]
An alternative and scalable route involves the oxidation of oxetan-3-ol.[5]
Diagrammatic Overview of the Synthetic Pathway:
Caption: Overall synthetic strategy for this compound.
The Grignard Reaction: Forging the Carbon-Carbon Bond
The cornerstone of this synthesis is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[6] In this step, the nucleophilic carbon of the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one. This is followed by an acidic workup to protonate the resulting magnesium alkoxide and yield the desired tertiary alcohol.[6]
Mechanistic Insights:
The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the vinyl carbon strongly nucleophilic. This nucleophile readily attacks the carbonyl carbon of oxetan-3-one, which is activated by the electron-withdrawing nature of the oxygen atom.
Caption: Mechanism of the Grignard reaction for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations involving Grignard reagents must be carried out under strictly anhydrous conditions, as they are highly reactive towards water. Glassware should be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of Oxetan-3-one
This protocol is adapted from the gold-catalyzed synthesis from propargylic alcohols.[2][3][4]
Materials:
-
Propargyl alcohol
-
Gold(I) catalyst (e.g., (Ph₃P)AuCl/AgOTf)
-
Oxidant (e.g., N-Oxide)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the gold(I) catalyst and the silver salt.
-
Add anhydrous dichloromethane and stir the mixture for 10-15 minutes at room temperature.
-
Add the oxidant to the reaction mixture.
-
Slowly add a solution of propargyl alcohol in anhydrous dichloromethane to the flask via a syringe pump over several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure adapted from general methods for Grignard reactions with ketones.[7]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Oxetan-3-one:
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of oxetan-3-one in anhydrous THF.
-
Add the oxetan-3-one solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Quantitative Data Summary:
| Parameter | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | (Predicted) ~60-70 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Spectroscopic Data (Predicted):
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Vinyl Protons | ~6.0-6.2 | dd | J = ~17, ~11 | -CH=CH₂ |
| ~5.3-5.5 | d | J = ~17 | -CH=CH H (trans) | |
| ~5.1-5.3 | d | J = ~11 | -CH=CHH (cis) | |
| Oxetane Protons | ~4.6-4.8 | m | -CH ₂-O- | |
| Hydroxyl Proton | ~2.0-3.0 | br s | -OH |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |
| Vinyl Carbons | ~138-142 | -C H=CH₂ |
| ~112-116 | -CH=C H₂ | |
| Oxetane Carbons | ~78-82 | -C H₂-O- |
| ~75-79 | C -OH |
Troubleshooting and Causality
| Problem | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); presence of moisture. | Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Ensure all glassware is rigorously dried and anhydrous solvents are used. |
| Low yield of the desired product. | Incomplete formation of the Grignard reagent; side reactions (e.g., Wurtz coupling); inefficient quenching or workup. | Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the ketone. Maintain a low reaction temperature during the addition of oxetan-3-one. Use a saturated ammonium chloride solution for quenching to minimize side reactions with the product. |
| Formation of a significant amount of biphenyl (from vinyl bromide). | High local concentration of vinyl bromide during Grignard formation. | Add the vinyl bromide solution slowly and maintain a steady reflux to ensure it reacts with the magnesium as it is added. |
| Difficulty in purifying the product. | Presence of unreacted starting material or side products with similar polarity. | Optimize the stoichiometry of the reactants. Employ careful flash column chromatography with a shallow solvent gradient for better separation. |
Conclusion and Future Perspectives
The synthesis of this compound via the Grignard reaction of vinylmagnesium bromide with oxetan-3-one is a reliable and scalable method for accessing this valuable building block. The strategic importance of the oxetane motif in drug discovery underscores the utility of robust synthetic routes to functionalized oxetanes. The presence of both a hydroxyl and a vinyl group in this compound opens up a wide array of possibilities for further chemical modifications, making it a key intermediate for the synthesis of novel and complex molecules with potential therapeutic applications. Future work in this area may focus on the development of enantioselective methods for the synthesis of chiral 3-substituted-3-hydroxyoxetanes and the exploration of the reactivity of the vinyl group in various transformations.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Oxetanone(6704-31-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Introduction: The Structural Elucidation of a Novel Oxetane Scaffold
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Vinyloxetan-2-ol
To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise characterization of novel chemical entities is the bedrock upon which all subsequent discovery is built. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in medicinal chemistry. Its unique structural and electronic properties—acting as a polar, metabolically stable, and non-classical hydrogen bond acceptor—can confer significant advantages in drug candidates, improving properties like solubility and metabolic stability.[1][2][3]
This guide focuses on a specific, multifunctional derivative: 3-vinyloxetan-2-ol . The presence of a strained oxetane ring, a secondary alcohol, and a vinyl group within a compact structure presents a unique spectroscopic challenge and opportunity. Understanding its spectral signature is paramount for reaction monitoring, purity assessment, and establishing its identity.
As a Senior Application Scientist, my objective is not merely to present data but to provide a validated framework for its interpretation. This document is structured to guide you through the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 3-vinyloxetan-2-ol. We will explore the causal relationships between molecular structure and spectral output, detail the protocols for data acquisition, and ground our analysis in authoritative principles.
Part 1: ¹H NMR Spectroscopy - Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the connectivity between them (spin-spin coupling).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-vinyloxetan-2-ol is a composite of signals from the oxetane ring, the vinyl group, and the alcohol. The protons on the carbon adjacent to the ether oxygen (C4) and the hydroxyl-bearing carbon (C2) are expected to be significantly downfield due to the deshielding effect of the electronegative oxygen atoms.[4][5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Hₐ (Vinyl) | 5.8 - 6.0 | ddd (doublet of doublet of doublets) | 1H | Vinylic proton, deshielded. Coupled to Hь (trans), Hc (cis), and Hd (allylic).[4][6] |
| Hь (Vinyl) | 5.2 - 5.4 | dd (doublet of doublets) | 1H | Vinylic proton, trans to Hₐ. Experiences strong trans-coupling and weaker geminal coupling to Hc.[7] |
| Hc (Vinyl) | 5.1 - 5.3 | dd (doublet of doublets) | 1H | Vinylic proton, cis to Hₐ. Experiences cis-coupling and weaker geminal coupling to Hь.[7] |
| H₂ (Oxetane) | 4.8 - 5.0 | d (doublet) or t (triplet) | 1H | Methine proton on carbon bearing the hydroxyl group (C2). Deshielded by both the ring oxygen and the hydroxyl group. Coupled to protons on C4. |
| H₄ (Oxetane) | 4.5 - 4.8 | m (multiplet) | 2H | Methylene protons on C4. Deshielded by the ring oxygen. They are diastereotopic and will likely show complex coupling with each other and with H₂.[5] |
| H₃ (Oxetane) | 3.0 - 3.4 | m (multiplet) | 1H | Methine proton on C3, coupled to the vinyl group and the oxetane protons. Shifted downfield due to allylic position and ring strain. |
| -OH | 2.0 - 5.0 | br s (broad singlet) | 1H | Hydroxyl proton. Chemical shift is highly variable and depends on concentration, solvent, and temperature. Often appears as a broad signal due to hydrogen bonding and chemical exchange.[8][9] |
Experimental Protocol: ¹H NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of purified 3-vinyloxetan-2-ol.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ can be useful for clearly observing the -OH proton signal without exchange.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Visualization: Spin-Spin Coupling Network
This diagram illustrates the expected coupling relationships between the protons in 3-vinyloxetan-2-ol.
Caption: Predicted ¹H-¹H spin-spin coupling network for 3-vinyloxetan-2-ol.
Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Since each chemically non-equivalent carbon atom typically produces a distinct signal, a ¹³C NMR spectrum is a powerful tool for confirming the number of unique carbons and identifying their functional roles.
Predicted ¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms like oxygen are found significantly downfield.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₂ (CH-OH) | 95 - 105 | Highly deshielded due to being bonded to two oxygen atoms (ring ether and hydroxyl group). |
| C₄ (CH₂-O) | 70 - 80 | Deshielded by the adjacent ring oxygen atom.[5] |
| C₃ (CH-Vinyl) | 45 - 55 | Aliphatic carbon within a strained ring, shifted by the attached vinyl group. |
| C₅ (=CH-) | 135 - 145 | sp² hybridized carbon of the vinyl group, alpha to the ring. |
| C₆ (=CH₂) | 115 - 125 | Terminal sp² hybridized carbon of the vinyl group. |
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation:
-
A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent.
-
-
Instrument Setup:
-
Lock and shim the spectrometer as described for ¹H NMR.
-
Tune the probe to the ¹³C frequency.
-
Acquire a standard proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to appear as sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
A large number of scans (e.g., 256 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
-
-
Advanced Techniques (DEPT):
-
To differentiate between CH, CH₂, and CH₃ groups, run Distortionless Enhancement by Polarization Transfer (DEPT) experiments.
-
DEPT-90: Shows signals only for CH carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra. This is invaluable for unambiguous signal assignment.
-
Visualization: Workflow for ¹³C NMR Analysis
Caption: Workflow for comprehensive ¹³C NMR spectral assignment using DEPT experiments.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.
Predicted IR Absorption Data
The IR spectrum of 3-vinyloxetan-2-ol will be dominated by features from the hydroxyl, alkene, and ether functionalities.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity / Shape | Vibrational Mode |
| Alcohol (O-H) | 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded)[8][10][11] |
| Vinyl (=C-H) | 3050 - 3100 | Medium | sp² C-H Stretch[12] |
| Alkane (-C-H) | 2850 - 3000 | Medium-Strong | sp³ C-H Stretch |
| Alkene (C=C) | 1640 - 1680 | Medium, Sharp | C=C Stretch[12] |
| Alcohol (C-O) | 1050 - 1150 | Strong | C-O Stretch (Secondary alcohol)[11][13] |
| Ether (C-O) | 1050 - 1150 | Strong | C-O-C Asymmetric Stretch (Cyclic ether)[5][13] |
Note: The C-O stretching region will likely show a strong, possibly broad, absorption band resulting from the overlap of the alcohol and ether C-O stretches.[14]
Experimental Protocol: IR Data Acquisition (Thin Film)
-
Sample Preparation:
-
Place one or two drops of the neat liquid sample of 3-vinyloxetan-2-ol onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Ensure the plates are clean and dry before use, as water shows a strong O-H absorption.
-
-
Data Acquisition (FTIR Spectrometer):
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Label the major absorption peaks (in cm⁻¹) and assign them to the corresponding functional groups.
-
Pay close attention to the fingerprint region (< 1500 cm⁻¹) for more complex vibrational modes that are unique to the molecule's overall structure.
-
Visualization: Correlating Functional Groups to IR Regions
Caption: Correlation of key functional group vibrations to regions of the IR spectrum.
Part 4: Mass Spectrometry - Unraveling Fragmentation Patterns
Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 3-vinyloxetan-2-ol, we will consider Electron Impact (EI) ionization, a common technique that creates a radical cation (the molecular ion, M⁺•) which then undergoes fragmentation.
Predicted Mass Spectral Data
The molecular formula of 3-vinyloxetan-2-ol is C₅H₈O₂. The molecular weight is 100.12 g/mol .
-
Molecular Ion (M⁺•): An m/z peak at 100 is expected. This peak may be weak due to the instability of the strained ring and the presence of the alcohol, which facilitates fragmentation.[15][16]
-
Key Fragmentation Pathways: The fragmentation of cyclic ethers and alcohols is often driven by α-cleavage, which is the cleavage of a bond adjacent to the heteroatom.[15][17][18]
| m/z Value | Proposed Fragment | Rationale / Pathway |
| 82 | [M - H₂O]⁺• | Loss of a water molecule, a common fragmentation for alcohols.[8] |
| 73 | [M - C₂H₃]⁺ | Loss of a vinyl radical (•CH=CH₂). |
| 71 | [M - CHO]⁺ | α-cleavage with loss of a formyl radical. |
| 57 | [C₃H₅O]⁺ | Cleavage of the oxetane ring. |
| 43 | [C₂H₃O]⁺ | Further fragmentation, possibly from the [M-H₂O]⁺• ion. |
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
For a volatile liquid like 3-vinyloxetan-2-ol, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides the added benefit of separating the analyte from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming the M⁺• radical cation.
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions strike a detector, generating a signal. The instrument plots the relative abundance of the ions versus their m/z values to create the mass spectrum.
-
Visualization: Predicted EI-MS Fragmentation Cascade
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the Oxetane Ring in 3-Vinyloxetan-3-ol
An In-Depth Technical Guide for Researchers
Abstract
The oxetane ring, a four-membered cyclic ether, represents a fascinating structural motif in modern chemistry. It strikes a unique balance between metabolic stability, making it a valuable isostere in medicinal chemistry, and inherent ring strain, which allows for strategic ring-opening reactions in synthetic chemistry.[1][2][3] This guide focuses on the nuanced reactivity of 3-Vinyloxetan-3-ol, a specialized substrate where the oxetane core is substituted with both a vinyl group and a tertiary alcohol. We will dissect the interplay of these functional groups, which orchestrates a range of unique and synthetically valuable transformations. This document provides an in-depth analysis of reaction mechanisms, field-proven experimental protocols, and the strategic considerations necessary for leveraging this versatile building block in complex molecule synthesis.
The Oxetane Core: A Primer on Strain and Reactivity
The reactivity of oxetanes is fundamentally governed by their inherent ring strain, estimated to be around 25 kcal/mol. This strain arises from bond angle distortion; the internal C-O-C and C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1][4] This angular strain makes the C-O bonds susceptible to cleavage.
However, unlike the highly reactive three-membered epoxide ring, the oxetane ring exhibits considerable stability under neutral or basic conditions.[5][6] Significant activation, typically through protonation or coordination to a Lewis acid, is required to facilitate nucleophilic attack and ring-opening.[6][7][8] This activation polarizes the C-O bonds, rendering the ring carbons sufficiently electrophilic to react with a wide array of nucleophiles.[7] The presence of substituents on the oxetane ring, such as in this compound, introduces additional electronic and steric factors that profoundly influence the regioselectivity and stereoselectivity of these ring-opening events.
The Unique Case of this compound: A Trifecta of Functionality
The structure of this compound is notable for three key features that dictate its chemical behavior:
-
The Strained Oxetane Ring: The primary site of reactivity, prone to ring-opening/rearrangement.
-
The Tertiary Hydroxyl Group: Can act as an internal nucleophile or a directing group, and its protonation can initiate reactions.
-
The Vinyl Group: A versatile handle for transformations, particularly transition metal-catalyzed cross-coupling reactions. It can also participate in pericyclic reactions or act as a Michael acceptor after isomerization.
The colocation of these groups allows for sophisticated domino or cascade reactions, where an initial transformation on one functional group triggers a subsequent reaction involving another, leading to a rapid increase in molecular complexity from a simple starting material.[9][10]
Dual Catalysis Pathway: Palladium and Acid-Mediated Arylative Ring Expansion
A compelling example of the unique reactivity of this compound is its arylative ring expansion to form highly substituted 2,5-dihydrofurans. This transformation, which remains largely unexplored compared to analogous reactions with vinylcyclobutanols, showcases a sophisticated dual catalytic system where palladium and a Brønsted acid work in concert.[9][10][11]
Mechanistic Rationale
The reaction proceeds through a domino process involving three key stages. The choice of a dual catalytic system is critical; neither catalyst alone can effect the complete transformation.
-
Palladium-Catalyzed Heck Arylation: The reaction is initiated by a palladium(0) catalyst, which undergoes oxidative addition with an aryl iodide. The resulting arylpalladium(II) complex then coordinates to the vinyl group of the oxetane. A subsequent migratory insertion followed by β-hydride elimination forges a new C-C bond, attaching the aryl group to the vinyl moiety and regenerating the Pd(0) catalyst. Silver trifluoroacetate (AgTFA) is employed as a crucial additive; it acts as a halide scavenger, facilitating the formation of a more reactive, cationic palladium intermediate that promotes the Heck reaction.[11]
-
Acid-Catalyzed Allylic Transposition: Following the Heck reaction, a strong Brønsted acid, such as triflic acid (TfOH), is introduced. The acid catalyzes the transposition of the tertiary allylic alcohol intermediate. This rearrangement is thermodynamically driven and is essential for positioning the hydroxyl group for the subsequent ring-opening step.
-
Intramolecular Ring Opening: The newly formed primary or secondary alcohol, now positioned appropriately, acts as an internal nucleophile. Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The intramolecular attack by the hydroxyl group cleaves one of the C-O bonds of the oxetane, leading to the formation of the thermodynamically more stable five-membered dihydrofuran ring.[9][10]
Mechanistic Diagram
The following diagram illustrates the proposed catalytic cycle and reaction cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
Thermal stability of 3-Vinyloxetan-3-ol
An In-Depth Technical Guide to the Thermal Stability of 3-Vinyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a strained, four-membered heterocyclic alcohol that serves as a versatile building block in modern medicinal chemistry. Its utility is derived from the inherent ring strain of the oxetane core, which facilitates a range of chemical transformations. However, this same reactivity presents significant challenges related to thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal behavior of this compound, focusing on its primary decomposition pathway: a thermally-induced or catalyzed ring expansion to form 2,5-dihydrofuran derivatives. Understanding this transformation is critical for chemists in process development and drug discovery to ensure reaction control, prevent byproduct formation, and guarantee the stability of intermediates during synthesis and storage. We will detail the underlying mechanisms, present robust experimental protocols for assessing thermal stability using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the profound implications for synthetic strategy and scale-up operations.
Introduction: The Oxetane Core in Modern Chemistry
Oxetanes, four-membered cyclic ethers, have emerged as valuable motifs in medicinal chemistry. They are often employed as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, capable of improving key physicochemical properties such as solubility and lipophilicity.[1][2][3] The unique structural and electronic properties of the oxetane ring are a direct consequence of its significant ring strain energy, which is approximately 25.5 kcal/mol.[1][4] This value is substantially higher than that of its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol), rendering the oxetane ring susceptible to ring-opening and rearrangement reactions.[1][4]
This compound, possessing both a reactive vinyl group and a tertiary alcohol on the strained oxetane core, represents a particularly interesting and synthetically flexible intermediate. Its structure, however, also predisposes it to thermal lability. This guide will explore the critical balance between its synthetic utility and its inherent instability under thermal stress.
Physicochemical Properties and Inherent Instability
The thermal stability of any molecule is intrinsically linked to its structure. For this compound, two key features dictate its behavior at elevated temperatures:
-
Ring Strain: The endocyclic bond angles in the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle and torsional strain.[1][4] This stored potential energy provides a strong thermodynamic driving force for reactions that relieve the strain, such as ring-opening or ring expansion. The ring strain energy of oxetane is only slightly less than that of highly reactive oxiranes (epoxides).[5]
-
Substituent Effects: The presence of a vinyl group and a tertiary alcohol at the C3 position creates a unique electronic environment. The tertiary alcohol can act as an internal nucleophile or a leaving group after protonation, while the vinyl group provides a handle for transition-metal-catalyzed transformations that can proceed at elevated temperatures.
These features converge to make skeletal rearrangement the most favorable thermal decomposition pathway, as it provides a concerted, energy-releasing route to a more stable five-membered ring system.
Primary Thermal Pathway: Ring Expansion to Dihydrofurans
While spontaneous, uncatalyzed thermal decomposition data for this compound is not extensively documented, its reactivity under catalyzed, elevated-temperature conditions provides a clear and authoritative model for its inherent thermal instability. The primary and most well-characterized thermal transformation is a skeletal rearrangement to form 2,5-dihydrofurans.
Recent studies have demonstrated that this transformation can be efficiently achieved through dual palladium and acid catalysis at temperatures ranging from 80 °C to 100 °C.[6][7][8] This arylative ring expansion proceeds via a domino reaction sequence, providing a blueprint for the molecule's likely behavior under purely thermal stress, albeit at a slower rate.
Mechanism of Catalyzed Ring Expansion
The reaction involves a multi-step process that highlights the molecule's reactive sites:
-
Heck Arylation: The process begins with a palladium-catalyzed Heck reaction between the vinyl group of the oxetane and an aryl iodide.
-
Allylic Transposition: An acid catalyst then promotes the transposition of the resulting allylic alcohol.
-
Intramolecular Ring Opening: The crucial step involves the ring opening of the strained oxetane by the internal hydroxyl group, which acts as a nucleophile.
-
Rearrangement: This concerted step leads to the formation of the thermodynamically more stable five-membered dihydrofuran ring.[8]
This mechanism underscores that even moderate temperatures (e.g., 80 °C), especially in the presence of acidic or metallic impurities, can initiate the degradation of this compound.
Experimental Methodologies for Assessing Thermal Stability
To quantify the thermal stability of this compound and predict its behavior under various conditions, a systematic approach using established thermal analysis techniques is required.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the primary tool for determining decomposition temperatures.
Experimental Protocol: TGA for Decomposition Onset
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to isolate thermal from oxidative decomposition.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs. This point represents the upper limit for the compound's short-term thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition (which is typically an exothermic event for strained rings).
Experimental Protocol: DSC for Exothermic Decomposition
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. The sealing is critical to prevent mass loss through evaporation before decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
Temperature Program: Equilibrate at a sub-ambient temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). A sharp, irreversible exothermic peak following the boiling point indicates decomposition. The onset temperature of this exotherm provides a measure of the thermal hazard associated with the material.
Data Interpretation and Comparison
The combination of TGA and DSC provides a comprehensive picture of thermal stability.
| Parameter | Technique | Information Provided | Typical Interpretation for this compound |
| Td5% | TGA | Temperature of 5% mass loss. | Indicates the onset of significant decomposition and volatilization of fragments. |
| Tonset (exo) | DSC | Onset temperature of exothermic decomposition. | Represents the temperature at which the rate of decomposition becomes energetically significant, posing a potential thermal runaway risk. |
| Boiling Point | DSC/TGA | Temperature of vaporization. | A safety data sheet lists a boiling point of 50 °C at 0.3 mmHg.[9] Decomposition must be distinguished from boiling. |
The workflow for a comprehensive thermal stability assessment is visualized below.
Implications for Drug Development and Process Chemistry
A thorough understanding of the thermal stability of this compound is not merely an academic exercise; it has critical practical consequences:
-
Reaction Condition Control: When using this compound as a reactant, reaction temperatures must be carefully controlled to remain below the decomposition onset. The presence of acid or metal catalysts, even in trace amounts, can significantly lower the decomposition temperature.[7][8]
-
Purification and Distillation: Attempting to purify this compound by distillation at atmospheric pressure is highly hazardous and will likely lead to decomposition. Vacuum distillation is necessary to lower the boiling point well below the decomposition threshold.[9]
-
Storage and Handling: The compound should be stored at refrigerated temperatures (0-8 °C is recommended) to minimize the rate of any potential slow decomposition or polymerization over time.[10]
-
Scale-Up Safety: During process scale-up, heat transfer becomes less efficient. A reaction that is safe on a lab scale could become a thermal runaway hazard in a large reactor if the heat generated by decomposition cannot be dissipated. The DSC data is essential for conducting this type of safety analysis.
Conclusion
The thermal stability of this compound is fundamentally limited by the high ring strain of its oxetane core. Its primary decomposition pathway involves a ring-expansion rearrangement to form more stable dihydrofuran derivatives. This transformation, well-documented under catalytic conditions at moderate temperatures (80-100 °C), serves as a crucial indicator of its inherent thermal lability. For researchers and process chemists, this necessitates careful control over reaction temperatures, avoidance of acidic and metallic impurities, and adherence to strict storage and handling protocols. By employing systematic thermal analysis techniques like TGA and DSC, scientists can precisely define the operational limits for this valuable synthetic building block, ensuring both the integrity of their chemical syntheses and the safety of their laboratory operations.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of 3-Vinyloxetan-3-ol in Common Organic Solvents
<
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of 3-Vinyloxetan-3-ol, a versatile building block in medicinal chemistry and materials science. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its determination, and provide a predictive solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection for reactions, purifications, and formulation development.
Introduction to this compound
This compound is a unique bifunctional molecule featuring a strained four-membered oxetane ring and a reactive vinyl group. The oxetane moiety is a valuable pharmacophore known to improve metabolic stability and aqueous solubility of drug candidates. The vinyl group, on the other hand, offers a handle for a variety of chemical transformations, including polymerization and click chemistry. This combination of features makes this compound an attractive starting material in the synthesis of complex molecules and functional polymers.[1] A thorough understanding of its solubility is paramount for its effective utilization.
Key Molecular Features Influencing Solubility:
-
Polarity: The presence of a hydroxyl (-OH) group and an ether oxygen within the oxetane ring imparts significant polarity to the molecule.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. This capability is a primary driver of its solubility in protic and polar aprotic solvents.[2]
-
Molecular Weight: With a molecular weight of approximately 100.12 g/mol , it is a relatively small molecule, which generally favors solubility.
-
Nonpolar Character: The vinyl group (-CH=CH2) and the ethylene backbone of the oxetane ring contribute a degree of nonpolar character to the molecule.
Theoretical Prediction of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Due to the strong hydrogen bonding capabilities of this compound's hydroxyl group, it is expected to exhibit high solubility in these solvents. The favorable interactions between the solute and solvent molecules can readily overcome the solute-solute and solvent-solvent interactions.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The hydroxyl group of this compound can donate a hydrogen bond to the electronegative atoms (e.g., oxygen in acetone or DMSO) in these solvents. Therefore, good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have weak van der Waals forces as their primary intermolecular interaction. The polar nature of this compound makes it energetically unfavorable to dissolve in these nonpolar environments. The energy required to break the strong hydrogen bonds between the alcohol molecules would not be compensated by the weak interactions with the nonpolar solvent.[2] Consequently, low solubility is expected.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and accurate technique for determining thermodynamic (or equilibrium) solubility.[3] This method measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature, where the dissolved solute is in equilibrium with the undissolved solid.[4][5]
Step-by-Step Experimental Protocol: Shake-Flask Method
This protocol outlines a robust procedure for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][6] The extended incubation is crucial to ensure the measurement reflects the true thermodynamic solubility.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is critical to avoid overestimation of the solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method like HPLC or UV-Vis spectroscopy.[6][7]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: Before and after the equilibration period, visually inspect the vials to ensure an excess of solid material is present.
-
Replicate Measurements: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and to calculate the standard deviation.
-
Time to Equilibrium: For a rigorous study, it can be beneficial to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[6]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Predictive Solubility Profile of this compound
While specific experimental data for this compound is not widely published in readily available literature, a predictive solubility profile can be constructed based on its chemical structure and the principles of solubility. The following table provides an estimation of its solubility in common organic solvents.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Very Soluble / Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both solute and solvent. |
| Ethanol | Very Soluble / Miscible | Similar to methanol, strong hydrogen bonding capabilities. | |
| Water | Soluble | Capable of extensive hydrogen bonding, though the nonpolar vinyl group may slightly limit miscibility compared to short-chain alcohols. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can accept a hydrogen bond from the hydroxyl group of this compound. |
| Acetone | Soluble | The carbonyl oxygen in acetone is a good hydrogen bond acceptor. | |
| Acetonitrile | Moderately Soluble | Less effective as a hydrogen bond acceptor compared to THF and acetone, leading to potentially lower solubility. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent with a strong hydrogen bond accepting character. | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The polarity mismatch is significant. Weak van der Waals forces are insufficient to overcome the strong intermolecular hydrogen bonds of the solute. |
| Nonpolar Aliphatic | n-Hexane | Insoluble | Large disparity in polarity and intermolecular forces. |
Practical Implications and Conclusion
The solubility profile of this compound directly impacts its application in a laboratory and industrial setting:
-
Reaction Chemistry: For reactions involving this compound, polar solvents such as THF, acetone, or alcohols are excellent choices to ensure a homogeneous reaction mixture.
-
Purification: The differential solubility can be exploited for purification. For instance, it could be precipitated out of a reaction mixture by adding a nonpolar anti-solvent like hexane. For chromatographic purification, its polarity suggests that normal-phase silica gel chromatography would be effective.
-
Formulation: In drug development, its solubility in aqueous and organic systems is a key factor. Its inherent polarity is advantageous for aqueous formulations, a desirable trait for improving bioavailability.
References
An In-Depth Technical Guide to 3-Ethenyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Significance of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties, ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, and its role in improving aqueous solubility and lipophilicity have made it a highly sought-after functional group in drug discovery. This guide focuses on a specific, versatile building block: 3-ethenyloxetan-3-ol. The presence of both a reactive vinyl group and a tertiary alcohol on the strained oxetane core provides a rich platform for complex molecular synthesis, making it a molecule of significant interest for creating novel chemical entities with potential therapeutic applications.
Section 1: Chemical Identity and Properties
Nomenclature and Identification
-
IUPAC Name : 3-ethenyloxetan-3-ol
-
Common Name : 3-Vinyloxetan-3-ol
-
Molecular Formula : C₅H₈O₂
-
Molecular Weight : 100.12 g/mol
-
Canonical SMILES : C=CC1(COC1)O
-
InChI Key : IRTNICKAXISCBY-UHFFFAOYSA-N[3]
Physicochemical Properties
Experimental data for 3-ethenyloxetan-3-ol is not widely available in peer-reviewed literature. The following table includes predicted data and experimental values for the closely related parent compound, oxetan-3-ol, for reference.
| Property | Value (3-Ethenyloxetan-3-ol) | Value (Oxetan-3-ol) | Source |
| Appearance | White powder (predicted) | Colorless to light yellow clear liquid | [1] /[4] |
| Boiling Point | Not available | 153 °C @ 760 mmHg | [4] |
| Melting Point | Not available | 14 °C | [5] |
| Density | Not available | 1.167 g/mL at 25 °C | [4] |
| Flash Point | Not available | 77 °C | [4] |
| XlogP (predicted) | -0.3 | -0.8 | [3] /[6] |
| Solubility | Not available | Slightly soluble in methanol, high solubility in chloroform. | [7] |
Note: Professionals should independently verify properties for specific applications.
Section 2: Synthesis of 3-Ethenyloxetan-3-ol
The primary and most direct route to 3-ethenyloxetan-3-ol is the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one. The Grignard reaction is a classic and reliable method for this transformation.
Retrosynthetic Analysis
The logical disconnection for 3-ethenyloxetan-3-ol points to oxetan-3-one as the electrophilic carbonyl source and a vinyl nucleophile, such as vinylmagnesium bromide.
Caption: Retrosynthetic approach for 3-ethenyloxetan-3-ol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a well-established method for carbon-carbon bond formation and is highly applicable for this synthesis.[5][7][8][9] The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of oxetan-3-one. Tetrahydrofuran (THF) is the preferred solvent as it stabilizes the Grignard reagent.
Step 1: Preparation of Vinylmagnesium Bromide [10]
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, place a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium turnings. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for the next step.
Step 2: Reaction with Oxetan-3-one
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF.
-
Cool the oxetan-3-one solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared vinylmagnesium bromide solution from Step 1 to the oxetan-3-one solution via a cannula or dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of oxetan-3-one.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-ethenyloxetan-3-ol.
Caption: Workflow for the synthesis of 3-ethenyloxetan-3-ol.
Section 3: Chemical Reactivity and Applications
The dual functionality of 3-ethenyloxetan-3-ol—a strained ring with a tertiary alcohol and an adjacent vinyl group—opens a vast landscape of synthetic possibilities.
Reactivity of the Oxetane Ring
The oxetane ring is susceptible to ring-opening reactions under acidic conditions, a property that can be harnessed for further synthetic transformations. The tertiary alcohol at the C3 position can act as a leaving group upon protonation, leading to a stabilized tertiary carbocation that can be trapped by nucleophiles.
Reactivity of the Vinyl Group
The vinyl group is a versatile handle for a multitude of chemical reactions:
-
Electrophilic Addition : The double bond can react with various electrophiles.
-
Cycloaddition Reactions : The vinyl group can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions, providing access to complex heterocyclic and carbocyclic systems.[11][12][13][14]
-
Palladium-Catalyzed Reactions : As demonstrated in the literature, 3-vinyloxetan-3-ols can undergo sophisticated palladium-catalyzed reactions.
Featured Application: Arylative Ring Expansion
A notable application of 3-vinyloxetan-3-ols is their use in a dual palladium and acid-catalyzed arylative skeletal rearrangement to produce highly substituted 2,5-dihydrofurans.[1][15]
Mechanism Overview:
-
Heck Arylation : A palladium catalyst facilitates the addition of an aryl group (from an aryl iodide) to the vinyl moiety.
-
Acid-Catalyzed Rearrangement : A Brønsted acid then catalyzes the transposition of the allylic alcohol.
-
Ring Opening : The internal hydroxyl group attacks and opens the strained oxetane ring, leading to the formation of the dihydrofuran product.
This reaction is a powerful method for rapidly building molecular complexity from a relatively simple starting material.
Caption: Key stages of the arylative ring expansion of this compound.
Section 4: Spectroscopic Characterization
No published experimental spectra for 3-ethenyloxetan-3-ol were found. The data below for a structurally similar compound, 3-ethynyloxetan-3-ol, is provided for comparative purposes. Researchers must obtain and interpret their own analytical data for verification.
Reference Data: 3-Ethynyloxetan-3-ol (CAS 1352492-38-6) [16][17]
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Data available from commercial suppliers.[16] |
| ¹³C NMR | Data available from commercial suppliers. |
Note: The electronic environment of a vinyl group (sp² carbons) differs significantly from an ethynyl group (sp carbons). Therefore, the chemical shifts for 3-ethenyloxetan-3-ol are expected to be different. Typical vinyl proton signals appear between 4.5-6.5 ppm, while the sp² carbons would appear in the 110-140 ppm range in ¹³C NMR.
Section 5: Safety and Handling
Specific safety data for 3-ethenyloxetan-3-ol is not available. The following information is based on the parent compound, oxetan-3-ol, and general laboratory safety principles. A full risk assessment should be conducted before handling.
-
Hazard Classification (based on Oxetan-3-ol) :
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles and a face shield.
-
Wear a lab coat.
-
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.[4]
-
-
First Aid :
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[4]
-
-
Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. 3-ethenyloxetan-3-ol | 1207175-07-2 [amp.chemicalbook.com]
- 3. PubChemLite - 3-ethenyloxetan-3-ol (C5H8O2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. 格氏試劑 [sigmaaldrich.com]
- 6. 3-Methyloxetan-3-ol | C4H8O2 | CID 22918788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Grignard Reagents [chemed.chem.purdue.edu]
- 8. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3-Ethynyloxetan-3-ol(1352492-38-6) 1H NMR spectrum [chemicalbook.com]
- 17. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Strained Synthon: A Technical Guide to the Discovery and History of 3-Vinyloxetan-3-ol
For distribution to researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the chemical history and synthesis of 3-Vinyloxetan-3-ol, a valuable, strained heterocyclic building block. While a singular, seminal publication detailing its initial discovery remains elusive in surveyed chemical literature, this guide reconstructs its likely genesis through an examination of the synthesis of its precursors and the application of fundamental organic reactions. We will delve into the logical synthesis, characterization, and the contemporary utility of this versatile molecule.
Conceptual Genesis: A Synthesis Rooted in Oxetane Chemistry
The history of this compound is intrinsically linked to the development of methods for the synthesis of functionalized oxetanes. The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.[1][2] The logical and most direct synthetic pathway to this compound involves the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one.
The synthesis of oxetan-3-one itself has been a subject of considerable research, with various multi-step routes developed.[3][4] A notable one-step synthesis from readily available propargyl alcohol was developed by Zhang and colleagues, offering a more efficient entry into this key intermediate.[3][4] This advancement paved the way for more accessible production of 3-substituted oxetanes.
Given the well-established reactivity of Grignard reagents with ketones to form tertiary alcohols, the first synthesis of this compound most plausibly occurred through the reaction of vinylmagnesium bromide with oxetan-3-one.[5] This reaction represents a standard and reliable method for the formation of a carbon-carbon bond and the introduction of the vinyl group at the 3-position of the oxetane ring.
The Postulated First Synthesis: A Mechanistic Perspective
The reaction of a vinyl Grignard reagent with oxetan-3-one proceeds via nucleophilic addition to the carbonyl carbon. The electron-rich carbon of the vinylmagnesium halide attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final product, this compound.
Caption: Plausible synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representation of how the initial synthesis of this compound would have likely been performed, based on standard organic chemistry methodology.
Materials:
-
Oxetan-3-one
-
Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of oxetan-3-one in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Vinylmagnesium bromide solution is added dropwise to the stirred solution of oxetan-3-one. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the vinyl protons (typically in the range of 5-6.5 ppm) with characteristic cis, trans, and geminal coupling constants. Signals for the oxetane ring protons would appear as multiplets in the upfield region (around 4-5 ppm). A singlet for the hydroxyl proton would also be present. |
| ¹³C NMR | Signals for the two vinyl carbons, the quaternary carbon bearing the hydroxyl and vinyl groups, and the two equivalent methylene carbons of the oxetane ring. |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretching frequencies for the vinyl and alkyl groups, and a characteristic C=C stretching vibration for the vinyl group (around 1640 cm⁻¹). The C-O-C stretching of the oxetane ring would also be observable. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₅H₈O₂), along with characteristic fragmentation patterns. |
Modern Synthetic Utility: A Precursor for Dihydrofurans
While the initial discovery of this compound may not be explicitly documented, its contemporary relevance is highlighted by its use as a precursor in more complex organic transformations. A significant recent application is its use in a dual palladium and acid-catalyzed arylative ring-expansion reaction to synthesize 2,5-dihydrofurans.[6][7]
In a study by Zhu and colleagues, 3-vinyloxetan-3-ols undergo a Heck arylation followed by an acid-catalyzed rearrangement to yield substituted dihydrofurans.[6] This transformation underscores the synthetic potential of the strained oxetane ring in this compound, which can be strategically opened and rearranged to construct other valuable heterocyclic scaffolds.
Caption: Arylative ring expansion of this compound.
This modern application demonstrates the enduring value of fundamental chemical structures like this compound. Its "discovery," whether a deliberate target or a serendipitous finding, has provided the chemical community with a versatile tool for the construction of complex molecules.
Conclusion
The history of this compound is a testament to the foundational principles of organic synthesis. While its formal introduction into the chemical literature is not clearly demarcated, its existence can be logically inferred from the well-established chemistry of oxetanes and organometallic reagents. The true significance of this molecule lies not just in its synthesis but in its potential as a building block for more intricate molecular architectures, a potential that continues to be realized in contemporary organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetan-3-one synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Analysis of 3-Vinyloxetan-3-ol: A Guide to Computational Modeling
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Elucidating the geometric, electronic, and reactive properties of 3-Vinyloxetan-3-ol through high-fidelity quantum chemical calculations.
Foreword: The Rationale for a Computational Approach
Oxetanes, four-membered heterocyclic ethers, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their utility stems from a unique combination of metabolic stability and latent reactivity, driven by inherent ring strain.[3][4] The specific molecule of interest, this compound, incorporates a vinyl group and a hydroxyl group, introducing sites of unsaturation and hydrogen bonding capabilities. This functionalization opens avenues for complex chemical transformations, such as palladium-catalyzed arylative ring expansions to form dihydrofurans.[5][6]
Understanding the fundamental properties of this molecule—its precise three-dimensional structure, electronic landscape, and vibrational behavior—is paramount to predicting its reactivity and designing new applications. While experimental characterization is essential, quantum chemical calculations provide an unparalleled a priori insight into these properties, guiding experimental design and saving significant resources. This guide details the theoretical underpinnings and practical workflows for conducting a robust computational investigation of this compound.
Theoretical Foundations: Selecting the Appropriate Computational Lens
The predictive power of any quantum chemical calculation hinges on the selection of a theoretical method and basis set that accurately captures the relevant physics of the system. For a molecule like this compound, the primary chemical features to consider are the high ring strain of the oxetane core and the electronic effects of the polar hydroxyl and π-conjugated vinyl substituents.[7][8][9]
The Method of Choice: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for molecules of this size, offering an optimal balance of computational cost and accuracy.[10] DFT methods model the electronic energy and properties of a system based on its electron density, a more computationally tractable quantity than the many-electron wavefunction.[11]
-
Causality Behind Functional Selection: The choice of the exchange-correlation functional is the most critical decision in a DFT calculation.
-
Hybrid Functionals (e.g., B3LYP): For general-purpose geometry optimizations and frequency calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-validated starting point.[12] Its inclusion of a component of exact Hartree-Fock exchange helps to mitigate the self-interaction error common in simpler functionals, providing a more reliable description of the strained ring system.
-
Dispersion Corrections (e.g., -D3 or -D4): The presence of a hydroxyl group necessitates the inclusion of empirical dispersion corrections, such as Grimme's D3 or D4 schemes. These corrections account for the weak, long-range van der Waals forces that are crucial for accurately modeling potential intramolecular interactions and the overall conformational landscape.
-
The Language of Atoms: Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-Style Basis Sets (e.g., 6-31G(d,p)): For initial structural optimizations, a double-zeta basis set like 6-31G(d,p) is often sufficient. The "(d,p)" notation is non-negotiable for this system; it signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are essential to describe the distorted, non-spherical electron density inherent in a strained four-membered ring and around the electronegative oxygen atoms.[12]
-
Correlation-Consistent Basis Sets (e.g., cc-pVTZ): For highly accurate single-point energy calculations or property predictions on an already optimized geometry, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are recommended. Their systematic construction allows for controlled convergence towards the complete basis set limit.
The Computational Protocol: A Self-Validating Workflow
A rigorous computational study follows a logical, multi-step process where the output of each step validates its success and serves as the input for the next. This ensures the final results are derived from a physically meaningful and mathematically sound foundation.
Caption: A self-validating workflow for computational analysis.
Step 1: Initial Structure Generation
Construct a plausible 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDoodle). Ensure correct connectivity and basic stereochemistry. This initial structure is simply a starting point for the optimization algorithm.
Step 2: Geometry Optimization
This is the core computational step to locate the molecule's minimum energy conformation on the potential energy surface.
Protocol:
-
Software Input: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Keyword Specification:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Dispersion: EmpiricalDispersion=GD3 (or equivalent)
-
Task: Opt Freq (This single keyword requests both optimization and a subsequent frequency calculation at the optimized geometry).
-
-
Execution: Run the calculation. The algorithm will iteratively adjust atomic positions to minimize the total energy until convergence criteria are met.
Step 3: Vibrational Frequency Analysis
This step is a critical check on the nature of the optimized structure. The laws of statistical mechanics dictate that for a structure to be a true energy minimum, all its vibrational modes must correspond to real, positive frequencies.
Protocol:
-
Inspect Output: Following the Opt Freq calculation, examine the list of calculated vibrational frequencies in the output file.
-
Verification:
-
Result: All frequencies are positive numbers.
-
Interpretation: The optimized structure is a true local minimum. You can proceed with confidence.
-
Result: One imaginary frequency is present (often denoted as a negative number).
-
Interpretation: The structure is a first-order saddle point, i.e., a transition state. This indicates the geometry is "on a hill" along one coordinate and requires further structural exploration to find the true minimum.
-
Data Interpretation and Property Analysis
With a validated minimum energy structure, a wealth of chemical information can be extracted.
Geometric Parameters
The optimized Cartesian coordinates define the molecule's equilibrium structure. Key bond lengths, bond angles, and dihedral angles should be tabulated and analyzed. The puckering of the oxetane ring and the relative orientation of the vinyl and hydroxyl groups are of particular interest.
Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values based on known oxetane structures. Actual results will be generated by the B3LYP/6-31G(d,p) calculation.)
| Parameter | Description | Predicted Value | Significance |
| Bond Lengths (Å) | |||
| C-O (ring avg.) | Average ether bond length | ~1.45 Å | Shorter than in acyclic ethers, indicating strain. |
| C-C (ring avg.) | Average ring C-C bond length | ~1.55 Å | Longer than in alkanes, indicating strain.[12] |
| C=C (vinyl) | Vinyl double bond | ~1.34 Å | Standard double bond length. |
| Bond Angles (°) | |||
| C-C-C (ring) | Internal ring angle | ~87-89° | Highly compressed from the ideal sp³ angle of 109.5°. |
| C-O-C (ring) | Internal ether angle | ~92-94° | Highly compressed from the ideal sp³ angle. |
Electronic Structure Analysis
The electronic properties govern the molecule's reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO represents the region from which an electron is most easily donated (nucleophilicity), while the LUMO is the region most receptive to accepting an electron (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability.[11]
Caption: The HOMO-LUMO energy gap dictates kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution. It is plotted on the molecule's electron density surface. Regions of negative potential (typically red) indicate electron-rich areas prone to electrophilic attack (e.g., the oxygen atoms), while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting sites of intermolecular interaction.
Conclusion
This guide outlines a robust and theoretically sound framework for the computational analysis of this compound. By employing DFT with appropriate functionals and basis sets within a self-validating workflow, researchers can reliably predict the molecule's geometric and electronic properties. The insights gained from this analysis—from the precise quantification of ring strain reflected in its geometry to the electronic landscape depicted by its molecular orbitals—provide a powerful predictive tool to understand its reactivity and guide its application in drug discovery and chemical synthesis.
References
- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
The Stereochemical Landscape of 3-Vinyloxetan-3-ol: A Technical Guide for Drug Discovery and Development
Abstract
The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] Among the diverse array of substituted oxetanes, 3-vinyloxetan-3-ol presents a particularly intriguing chiral building block, incorporating a versatile vinyl group and a tertiary alcohol at a stereogenic center. This guide provides an in-depth technical exploration of the stereochemistry of this compound, addressing its synthesis, stereochemical assignment, and conformational preferences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique three-dimensional architecture of this compound in the design of novel therapeutics.
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
The strategic incorporation of small, strained ring systems has become a cornerstone of contemporary drug design. Oxetanes, four-membered cyclic ethers, have garnered significant attention as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[2] Their inherent ring strain, approximately 106 kJ·mol⁻¹, contributes to a defined, puckered conformation that can enforce specific spatial arrangements of substituents, thereby influencing molecular shape and interactions with biological targets.[3] The introduction of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups.[4]
This compound is a bifunctional molecule that combines the desirable properties of the oxetane core with two synthetically valuable functionalities: a tertiary alcohol capable of hydrogen bonding and a vinyl group that can participate in a wide range of chemical transformations. The central C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. Understanding and controlling this stereochemistry is paramount for its application in drug discovery, as the biological activity of enantiomers can differ significantly.
Synthesis of this compound: Accessing the Chiral Scaffold
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic addition of a vinyl organometallic reagent to oxetan-3-one. Oxetan-3-one is a readily available starting material, and its synthesis from propargylic alcohols has been reported.[5][6]
Racemic Synthesis: The Grignard Approach
The addition of vinylmagnesium bromide to oxetan-3-one provides a straightforward route to racemic this compound. This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.
Experimental Protocol: Racemic Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with oxetan-3-one (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution of oxetan-3-one over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Enantioselective Synthesis: Strategies and Challenges
The development of an enantioselective synthesis of this compound is crucial for its application in medicinal chemistry. While a specific, high-yielding enantioselective vinylation of oxetan-3-one has not been extensively documented in the literature, several strategies can be envisaged based on established asymmetric synthesis methodologies.
One promising approach involves the use of a chiral catalyst to mediate the addition of the vinyl nucleophile. Chiral ligands complexed to metals such as zinc, titanium, or indium have been successfully employed in the asymmetric addition of organometallic reagents to ketones.
Another strategy could involve the use of a chiral auxiliary attached to the vinyl nucleophile or the oxetanone, which would direct the stereochemical outcome of the addition. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Stereochemical Assignment: Unraveling the 3D Architecture
The unambiguous determination of the absolute and relative stereochemistry of this compound is critical. A combination of analytical techniques is typically employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For tertiary alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[2][7]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral column, such as a Lux Cellulose-1 or Chiralpak IA, is selected.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Analysis: A dilute solution of the this compound sample is injected into the HPLC system. The retention times and peak areas of the two enantiomers are recorded to determine the enantiomeric ratio.
NMR Spectroscopy with Chiral Solvating and Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the stereochemistry of chiral molecules. In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can become diastereotopic, leading to distinct signals in the NMR spectrum.
For this compound, derivatization of the hydroxyl group with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would form diastereomeric esters. The analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration of the stereocenter.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule.[8] This technique requires the formation of a suitable single crystal of the compound or a derivative. For this compound, co-crystallization with a chiral resolving agent or derivatization to introduce a heavy atom could facilitate the growth of crystals suitable for X-ray analysis. The resulting crystal structure provides a precise three-dimensional map of the molecule, unambiguously establishing the spatial arrangement of all atoms.[9]
Conformational Analysis: Understanding the Molecular Shape
The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain.[3] The degree of puckering is influenced by the nature and substitution pattern of the substituents. For this compound, the vinyl and hydroxyl groups at the C3 position will significantly influence the conformational equilibrium of the ring.
Computational modeling, using methods such as density functional theory (DFT), can be employed to predict the low-energy conformations of the (R)- and (S)-enantiomers.[10] These calculations can provide insights into the preferred dihedral angles and the spatial relationship between the vinyl group, the hydroxyl group, and the oxetane ring.
Nuclear Overhauser Effect (NOE) NMR experiments can be used to experimentally probe the through-space proximity of protons in the molecule, providing valuable data to support the computationally predicted conformations.[10]
Reactivity and Synthetic Applications
The stereochemistry of this compound plays a crucial role in its reactivity. The vinyl group can undergo a variety of transformations, including hydrogenation, epoxidation, hydroboration-oxidation, and cross-coupling reactions. The facial selectivity of these reactions will be influenced by the stereochemistry at the C3 position.
A notable reaction of 3-vinyloxetan-3-ols is their palladium-catalyzed arylative ring expansion to form dihydrofurans. This transformation proceeds through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and ring opening of the oxetane by the internal hydroxyl group. The stereochemical outcome of this rearrangement is dependent on the initial stereochemistry of the this compound.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery. Its unique combination of a strained oxetane ring, a tertiary alcohol, and a reactive vinyl group at a stereogenic center offers a rich platform for the synthesis of complex and biologically active molecules. A thorough understanding and control of its stereochemistry are essential for harnessing its full potential. This guide has provided a comprehensive overview of the key aspects of the stereochemistry of this compound, from its synthesis and stereochemical assignment to its conformational preferences and reactivity. As the demand for novel, three-dimensional molecular scaffolds in medicinal chemistry continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the development of the next generation of therapeutics.
Data Summary and Visualizations
Table 1: Key Physicochemical and Stereochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Stereocenter | C3 |
| Number of Enantiomers | 2 ((R) and (S)) |
| Key Functional Groups | Oxetane, Tertiary Alcohol, Vinyl |
| Predicted Conformation | Puckered oxetane ring |
Diagrams
Caption: Synthesis of racemic this compound.
Caption: Workflow for stereochemical analysis.
References
- 1. azom.com [azom.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetan-3-one synthesis [organic-chemistry.org]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
Methodological & Application
Application Note: Cationic Ring-Opening Polymerization of 3-Vinyloxetan-3-ol for Advanced Drug Delivery Systems
Introduction: The Promise of Functional Polyethers
In the landscape of advanced drug development, functional polymers are critical for creating sophisticated delivery systems that offer targeted, controlled, and responsive therapeutic release.[1][2][3][4] Polyethers derived from the polymerization of oxetane rings are a promising class of materials due to their flexible backbone, potential for functionalization, and biocompatibility. Specifically, 3-Vinyloxetan-3-ol stands out as a monomer capable of producing polymers with pendant vinyl and hydroxyl groups. These functional handles are invaluable for subsequent modifications, such as conjugating drugs, attaching targeting ligands, or creating cross-linked hydrogel networks.
This guide provides a comprehensive overview and a detailed protocol for the cationic ring-opening polymerization (CROP) of this compound. It is designed for researchers in polymer chemistry and drug development, offering insights into the reaction mechanism, critical experimental parameters, and polymer characterization.
The Mechanism: Understanding Cationic Ring-Opening Polymerization (CROP)
The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, which is highly efficient for strained three- and four-membered heterocyclic monomers.[5][6][7] The process can be conceptually divided into three main stages: initiation, propagation, and termination.
Initiation
The reaction begins with the formation of a cationic initiating species. This is typically achieved using a strong protic acid or, more commonly, a Lewis acid in conjunction with a proton source (a co-initiator), such as trace amounts of water or an alcohol.[8] The Lewis acid, like Boron Trifluoride Etherate (BF₃·OEt₂), coordinates with the oxygen atom of the oxetane ring. This coordination polarizes the C-O bonds and, in the presence of a proton donor, facilitates the formation of a protonated oxetane—a tertiary oxonium ion. This ion is the active species that starts the polymerization chain.[5][7]
Propagation
The propagation step involves the nucleophilic attack of the oxygen atom from a neutral monomer molecule on one of the α-carbon atoms of the protonated oxonium ion. This attack opens the strained four-membered ring and regenerates the active cationic center at the end of the growing polymer chain. This process repeats, adding monomer units and extending the polyether backbone. The reaction generally proceeds via an Sɴ2 mechanism.[9]
Termination and Chain Transfer
Cationic polymerizations can be terminated by several pathways. The growing chain can be neutralized by a counter-ion or react with impurities (especially nucleophiles like water). Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), is also a common event that can limit the final molecular weight.[10] Controlling these events is crucial for synthesizing polymers with desired characteristics.
Core Protocol: Synthesis of Poly(this compound)
This protocol describes a robust method for the cationic ring-opening polymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂) as the initiator.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Varies | Must be purified before use. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Redistilled | Varies | Highly sensitive to moisture. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Must be dry and inhibitor-free. |
| Methanol (MeOH) | ACS Grade | Varies | Used for quenching the reaction. |
| Diethyl Ether | ACS Grade | Varies | For precipitation. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Varies | For maintaining an inert atmosphere. |
Experimental Workflow
Step-by-Step Procedure
CAUTION: This procedure involves moisture-sensitive and corrosive reagents. All steps must be performed under a dry, inert atmosphere (N₂ or Ar) using proper personal protective equipment (PPE).
-
Monomer Purification: Purify this compound by distillation over calcium hydride (CaH₂) under reduced pressure to remove water and any acidic impurities. Store the purified monomer under an inert atmosphere and over molecular sieves.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: Through the septum, add 50 mL of anhydrous dichloromethane (DCM) to the flask via a dry syringe. Add 5.0 g of the purified this compound monomer to the solvent.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, slowly add the initiator, Boron Trifluoride Etherate (BF₃·OEt₂), via syringe. A typical initiator concentration is 1 mol% relative to the monomer.
-
Polymerization: After the initiator addition, remove the ice bath and allow the reaction to warm to room temperature. Let the polymerization proceed under stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Quenching: Terminate the polymerization by adding 5 mL of methanol to the reaction mixture. This will react with and neutralize the active cationic chain ends.
-
Polymer Precipitation and Purification: Reduce the solvent volume by approximately half using a rotary evaporator. Slowly pour the concentrated polymer solution into a large volume (e.g., 500 mL) of cold, stirring diethyl ether. The polymer will precipitate as a white solid.
-
Isolation and Drying: Decant the ether and wash the precipitated polymer two more times with fresh diethyl ether to remove any unreacted monomer and initiator residues. Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Polymer Characterization
Confirming the structure, molecular weight, and properties of the synthesized poly(this compound) is essential.
Structural Analysis (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the polymer structure. The disappearance of the monomer's characteristic oxetane ring protons and the appearance of broad peaks corresponding to the polyether backbone are key indicators of successful polymerization.
Expected ¹H NMR Signals for Poly(this compound):
-
Polyether Backbone: Broad signals typically in the range of 3.3-3.8 ppm.
-
Vinyl Group: Signals corresponding to the vinyl protons, usually between 5.0-6.0 ppm.
-
Hydroxyl Group: A broad singlet whose chemical shift is dependent on the solvent and concentration.
Molecular Weight Determination (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[11] A narrow PDI (typically < 1.5) suggests a well-controlled polymerization.
| Parameter | Description | Typical Values |
| Mₙ | Number-average molecular weight | 5,000 - 50,000 g/mol |
| Mₙ | Weight-average molecular weight | 6,000 - 75,000 g/mol |
| PDI | Polydispersity Index (Mₙ/Mₙ) | 1.2 - 1.8 |
Thermal Properties (DSC)
Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (T₉) of the polymer, providing insight into its physical state (glassy vs. rubbery) at different temperatures.
Applications and Future Directions
The poly(this compound) synthesized via this protocol serves as a versatile platform for drug delivery applications.
-
Drug Conjugation: The pendant hydroxyl groups can be used to attach therapeutic agents via ester linkages, creating prodrugs that can release the active compound under specific physiological conditions.
-
Hydrogel Formation: The vinyl groups are available for cross-linking reactions (e.g., via free-radical polymerization or thiol-ene click chemistry) to form hydrogels. These hydrogels can encapsulate drugs and provide sustained release.[3]
-
Targeted Delivery: The functional groups also allow for the attachment of targeting moieties (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[1][2]
The ability to create well-defined functional polyethers opens up significant opportunities for developing next-generation, intelligent drug delivery systems.[4][12]
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Vinyloxetan-3-ol as a Versatile Monomer for Advanced Functional Polymers
Abstract
The development of functional polymers with precisely controlled architectures and pendant functionalities is a cornerstone of modern materials science, particularly in the fields of drug delivery and biomedical engineering. 3-Vinyloxetan-3-ol is an emerging monomer of significant interest, possessing a unique trifecta of reactive sites: a strained oxetane ring amenable to controlled polymerization, a pendant hydroxyl group for direct conjugation, and a vinyl group for orthogonal modification. This guide provides an in-depth exploration of this compound, detailing its polymerization via Cationic Ring-Opening Polymerization (CROP), subsequent functionalization strategies, and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of this compound
Polymeric materials are central to numerous biomedical applications, from drug delivery vehicles to tissue engineering scaffolds.[1][2] The efficacy of these materials is often dictated by the precise control over their physicochemical properties and the ability to incorporate bioactive moieties. This compound (3VO-3ol) is a uniquely structured monomer that offers a robust platform for creating highly functional polyethers.
Its core advantages are:
-
Strained Oxetane Ring: The four-membered ring possesses significant ring strain, providing a strong thermodynamic driving force for ring-opening polymerization. This allows for the synthesis of well-defined polyethers under controlled conditions.[3]
-
Pendant Hydroxyl Group: The hydroxyl group is preserved during CROP, resulting in a linear polyether backbone with a readily available -OH group on each repeating unit. This feature is analogous to the highly valued Poly(vinyl alcohol) (PVA), known for its biocompatibility and functionalizability.[4][5]
-
Pendant Vinyl Group: The vinyl group also remains intact during CROP, providing an orthogonal reactive handle for post-polymerization modification using a different set of chemical reactions, such as thiol-ene "click" chemistry or radical-mediated cross-linking.
This combination of features enables the synthesis of polymers with a high density of functional groups, which can be independently modified to create multifunctional materials for advanced therapeutic and diagnostic applications.
Polymer Synthesis: Cationic Ring-Opening Polymerization (CROP)
CROP is the preferred method for polymerizing oxetane monomers due to its "living" characteristics when conducted under appropriate conditions, allowing for control over molecular weight and dispersity. The polymerization of oxetanes is driven by the relief of ring strain and proceeds via an active oxonium ion chain end.[6]
Mechanism of Cationic Ring-Opening Polymerization
The polymerization process involves three key stages: initiation, propagation, and termination. A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), is a common and effective initiator.[3]
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes the synthesis of P(3VO-3ol) using BF₃·OEt₂ as the initiator. Meticulous exclusion of water is critical, as water can act as a chain transfer agent, leading to a loss of control over the polymerization.
Materials:
-
This compound (monomer, freshly distilled)
-
Boron Trifluoride Etherate (BF₃·OEt₂, initiator)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (quenching agent)
-
Diethyl ether (precipitating solvent)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 8.76 mmol) in anhydrous DCM (e.g., 10 mL).
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM. Using a gas-tight syringe, add the required amount of initiator solution dropwise to the stirred monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Propagation: Allow the reaction to stir at 0 °C. The polymerization of oxetanes can be exothermic.[3] Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR. The reaction is typically complete within 2-24 hours.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of cold methanol (e.g., 2 mL). This step quenches the active cationic chain ends.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated white polymer by filtration or centrifugation. Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator byproducts.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Characterization
Proper characterization is essential to confirm the structure, molecular weight, and purity of the synthesized P(3VO-3ol).
| Technique | Parameter Measured | Expected Result & Interpretation |
| ¹H NMR | Polymer Structure | Disappearance of monomer oxetane ring protons (~4.5-4.8 ppm). Appearance of broad peaks corresponding to the polyether backbone. The integrals of the vinyl (~5.0-6.0 ppm) and hydroxyl protons should confirm their preservation. |
| GPC/SEC | Molecular Weight (Mn, Mw), Dispersity (Đ) | A monomodal distribution with a low dispersity (Đ < 1.5) indicates a well-controlled polymerization. The measured Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio. |
| DSC | Glass Transition Temp. (Tg) | Provides information on the thermal properties and amorphous/crystalline nature of the polymer. For a related polymer, poly(3-hydroxyoxetane), high crystallinity has been reported.[3] |
| FTIR | Functional Groups | Absence of the characteristic oxetane ring vibration (~980 cm⁻¹). Presence of a broad O-H stretching band (~3400 cm⁻¹) and C=C stretching from the vinyl group (~1640 cm⁻¹). |
Post-Polymerization Functionalization: A Dual-Handle Approach
The true utility of P(3VO-3ol) lies in its capacity for extensive and orthogonal post-polymerization modification. The pendant hydroxyl and vinyl groups can be functionalized independently to attach a wide array of molecules.
Caption: Orthogonal functionalization pathways for Poly(this compound).
Protocol: Functionalization of Pendant Hydroxyl Groups via Esterification
This protocol details the attachment of a carboxylic acid-containing molecule (e.g., a drug, linker, or fluorescent dye) to the polymer backbone.
Materials:
-
Poly(this compound)
-
Carboxylic acid-functionalized molecule (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC, coupling agent)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolution: Dissolve P(3VO-3ol) in anhydrous DMF.
-
Activation: Add Molecule-COOH (e.g., 1.5 equivalents per hydroxyl group) and a catalytic amount of DMAP to the polymer solution.
-
Coupling: Cool the solution to 0 °C and add DCC (e.g., 1.5 equivalents) dissolved in a small amount of DMF. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere.
-
Workup: Remove the DCU precipitate by filtration.
-
Purification: Transfer the filtrate to dialysis tubing and dialyze against a suitable solvent (e.g., DMF/water mixtures, then pure water) for 2-3 days to remove unreacted reagents.
-
Isolation: Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.
Protocol: Functionalization of Pendant Vinyl Groups via Thiol-Ene Reaction
The thiol-ene reaction is a highly efficient "click" chemistry method that proceeds under mild conditions, making it ideal for conjugating thiol-containing biomolecules.
Materials:
-
Poly(this compound)
-
Thiol-containing molecule (Molecule-SH)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
UV lamp (365 nm)
Procedure:
-
Dissolution: In a quartz reaction vessel, dissolve P(3VO-3ol) and Molecule-SH (e.g., 1.5 equivalents per vinyl group) in anhydrous THF.
-
Initiator Addition: Add the photoinitiator (e.g., 1-5 mol% relative to the vinyl groups).
-
Reaction: Degas the solution with nitrogen or argon for 15-20 minutes. Irradiate the stirred solution with a 365 nm UV lamp at room temperature.
-
Monitoring: Monitor the reaction by ¹H NMR, observing the disappearance of the vinyl proton signals. The reaction is often complete within minutes to a few hours.
-
Purification: Precipitate the functionalized polymer in a non-solvent like cold diethyl ether or purify by dialysis as described previously.
-
Isolation: Dry the final product under vacuum.
Applications in Drug Development and Biomedical Research
The versatility of functionalized P(3VO-3ol) opens up numerous possibilities in biomedical applications.
-
Drug Delivery Systems: The polymer can be used to create polymer-drug conjugates, where a therapeutic agent is covalently attached to the polymer backbone. This can improve drug solubility, stability, and circulation time.[7][8] Encapsulating drugs within nanoparticles formed from these polymers can further enhance targeted delivery and controlled release.[9]
-
Tissue Engineering: By cross-linking the polymer chains through the vinyl groups, it is possible to form hydrogels. These hydrogels can be designed to have specific mechanical properties and can be functionalized with cell-adhesion peptides (via the hydroxyl groups) to create scaffolds that support cell growth and tissue regeneration.[10]
-
Theranostics: The orthogonal nature of the functional groups allows for the simultaneous attachment of both a therapeutic drug and an imaging agent. This creates a theranostic system capable of both treating a disease and monitoring the treatment response in real-time.[11]
Conclusion
This compound is a highly promising monomer for the synthesis of advanced functional polymers. The ability to produce a well-defined polyether backbone via Cationic Ring-Opening Polymerization, combined with the presence of two distinct and orthogonally addressable functional groups (hydroxyl and vinyl), provides an exceptional platform for creating materials with tailored properties. The protocols and concepts outlined in this guide offer a foundational framework for researchers to explore the synthesis, functionalization, and application of P(3VO-3ol)-based systems, paving the way for new innovations in drug delivery, regenerative medicine, and beyond.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyvinyl alcohol based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Vinyloxetan-3-ol
Introduction: Unlocking Molecular Complexity with a Strained Synthon
In the landscape of modern organic synthesis, the quest for novel molecular architectures is relentless. Strained ring systems have emerged as powerful building blocks, offering unique reactivity profiles that enable rapid increases in molecular complexity. Among these, 3-vinyloxetan-3-ol stands out as a particularly versatile synthon. The inherent ring strain of the oxetane core, combined with the reactive vinyl group and the strategically placed tertiary alcohol, creates a trifecta of functionality. This unique arrangement opens the door to a diverse array of palladium-catalyzed transformations, allowing researchers and drug development professionals to access complex molecular scaffolds that would otherwise require lengthy synthetic sequences. This guide provides an in-depth exploration of the palladium-catalyzed reactions of this compound, offering both mechanistic insights and field-proven protocols to empower your research endeavors.
Core Reactivity: The Palladium-Catalyzed Arylative Ring Expansion
A cornerstone of this compound chemistry is its ability to undergo a dual palladium and acid-catalyzed arylative ring expansion to furnish highly valuable 2,3,4-trisubstituted dihydrofurans.[1][2][3][4] This domino reaction is a testament to the orchestrated reactivity of this strained system, proceeding through a sequence of Heck arylation, acid-catalyzed transposition of the allylic alcohol, and a final ring-opening cyclization.[1][4]
Mechanistic Rationale
The generally accepted mechanism for this transformation is a carefully orchestrated sequence of catalytic events. The causality behind each step is crucial for understanding how to optimize and troubleshoot the reaction.
Figure 1: Mechanistic pathway of the arylative ring expansion.
The reaction commences with the oxidative addition of an aryl iodide to a Pd(0) catalyst, generating a Pd(II) species. This is followed by a regioselective Heck arylation of the vinyl group.[1][4] An acid-catalyzed transposition of the resulting allylic alcohol leads to a key carbocationic intermediate.[1][4] The strategically positioned hydroxyl group within the strained oxetane ring then acts as an internal nucleophile, attacking the carbocation and triggering the ring expansion to form the thermodynamically more stable dihydrofuran ring system.[1][4]
Scope of the Arylative Ring Expansion
The versatility of this reaction is demonstrated by its tolerance of a wide range of aryl iodides and substituents on the this compound scaffold.
| Entry | R¹ | Aryl Iodide (ArI) | Product | Yield (%) |
| 1 | Phenyl | Phenyl iodide | 2,4-diphenyl-3-methyl-2,5-dihydrofuran | 52 |
| 2 | Phenyl | 4-iodoanisole | 2-(4-methoxyphenyl)-4-phenyl-3-methyl-2,5-dihydrofuran | 55 |
| 3 | Phenyl | 4-iodotoluene | 2-(p-tolyl)-4-phenyl-3-methyl-2,5-dihydrofuran | 48 |
| 4 | Ethyl | Phenyl iodide | 2-phenyl-4-ethyl-3-methyl-2,5-dihydrofuran | 58 |
| 5 | Ethyl | 4-iodobenzonitrile | 2-(4-cyanophenyl)-4-ethyl-3-methyl-2,5-dihydrofuran | 45 |
Table 1: Representative examples of the arylative ring expansion of 3-vinyloxetan-3-ols. Data sourced from Zhu, et al. (2024).[3][5]
Protocol 1: Synthesis of 2,4-diphenyl-3-methyl-2,5-dihydrofuran
This protocol is adapted from the work of Zhu and coworkers and details the arylative ring expansion of 3-phenyl-3-vinyloxetan-3-ol with phenyl iodide.[3][5]
Materials
-
3-Phenyl-3-vinyloxetan-3-ol (0.1 mmol, 1.0 equiv)
-
Phenyl iodide (1.5 equiv)
-
Pd(OAc)₂(PPh₃)₂ (5 mol%)
-
Silver trifluoroacetate (AgTFA) (1.2 equiv)
-
Methyl tert-butyl ether (MTBE) (1.0 mL)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Triflic acid (TfOH) (60 mol%)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure
Figure 2: Workflow for the arylative ring expansion protocol.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-phenyl-3-vinyloxetan-3-ol (0.1 mmol), Pd(OAc)₂(PPh₃)₂ (5 mol%), and AgTFA (1.2 equiv).
-
Reagent Addition: Add MTBE (1.0 mL) followed by phenyl iodide (1.5 equiv) via syringe.
-
Heck Arylation: Heat the reaction mixture to 80 °C and stir until the starting vinyloxetanol is consumed (monitor by TLC or LC-MS).
-
Solvent Exchange and Acid Addition: After completion of the Heck arylation, cool the reaction to room temperature. Remove the MTBE under reduced pressure. Add a mixture of MeCN/H₂O (v/v = 50:1, 4 mL) followed by the addition of TfOH (60 mol%).
-
Ring Expansion: Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diphenyl-3-methyl-2,5-dihydrofuran.
Expanding the Synthetic Toolbox: Palladium-Catalyzed Cycloadditions
Beyond ring expansion, this compound and its derivatives are excellent substrates for various palladium-catalyzed cycloaddition reactions. These transformations leverage the in-situ formation of π-allylpalladium intermediates, which can then react with a variety of partners to construct larger ring systems.
[6+4] Cycloaddition with Azadienes
A notable example is the enantioselective [6+4] cycloaddition of vinyloxetanes with azadienes to access ten-membered heterocycles.[6] This reaction provides a powerful method for the synthesis of complex, medium-sized rings which are prevalent in many natural products and pharmaceuticals.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: A Dual Catalysis Approach for the Synthesis of Dihydrofurans from 3-Vinyloxetan-3-ols
Introduction: The Strategic Value of Dihydrofurans and a Novel Synthetic Pathway
The 2,5-dihydrofuran (DHF) scaffold is a privileged heterocyclic motif integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its presence in various molecular frameworks contributes to a wide spectrum of therapeutic activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2] Consequently, the development of efficient and modular synthetic routes to access structurally diverse DHFs is a paramount objective for researchers in medicinal chemistry and drug development.
This application note details a robust and innovative method for synthesizing 2,3,4-trisubstituted-2,5-dihydrofurans through a dual palladium and Brønsted acid-catalyzed arylative ring expansion of readily accessible 3-vinyloxetan-3-ols.[3][4] This domino reaction, which proceeds via a Heck arylation followed by an acid-catalyzed rearrangement and ring opening, offers a significant strategic advantage over classical methods. It provides a novel disconnection for complex DHF targets and allows for the rapid construction of molecular complexity from simple starting materials. This guide provides a deep dive into the reaction mechanism, a field-tested experimental protocol, and practical insights for its successful implementation.
Reaction Mechanism: A Palladium and Acid-Catalyzed Domino Process
The transformation of 3-vinyloxetan-3-ols into dihydrofurans is not a simple conversion but an elegant, multi-step domino reaction that leverages the unique reactivity of the starting material under dual catalytic conditions.[3][5] The process can be dissected into three key stages, each facilitated by a specific catalyst, showcasing a sophisticated interplay between transition metal and Brønsted acid catalysis.[4][5]
-
Palladium-Catalyzed Heck Arylation: The sequence initiates with a regioselective Heck arylation of the vinyl group on the oxetane substrate. A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition with an aryl iodide. The resulting arylpalladium(II) complex then coordinates to the vinyl moiety, followed by migratory insertion and β-hydride elimination to yield an arylated allylic alcohol intermediate. A silver salt (AgTFA) is employed as a halide scavenger to facilitate the regeneration of the active palladium catalyst.[3]
-
Acid-Catalyzed Allylic Transposition: Upon formation of the arylated intermediate, the introduction of a strong Brønsted acid, such as triflic acid (TfOH), catalyzes the transposition of the allylic alcohol.[3][4] This step is crucial for positioning the hydroxyl group for the subsequent ring-opening event.
-
Intramolecular Ring Opening: The final, decisive step involves the acid-promoted intramolecular attack of the newly positioned hydroxyl group onto the strained oxetane ring. Protonation of the oxetane oxygen by TfOH activates it for nucleophilic attack, leading to the opening of the four-membered ring and the concurrent formation of the thermodynamically more stable five-membered dihydrofuran ring system.[3][5]
Mechanistic Pathway Diagram
References
3-Vinyloxetan-3-ol in the synthesis of pharmaceutical intermediates
An Application Guide: Leveraging 3-Vinyloxetan-3-ol for the Synthesis of Advanced Pharmaceutical Intermediates
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that enhance pharmacological profiles is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif.[1][2][3][4] Its incorporation into drug candidates can lead to profound improvements in key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][5][6] Oxetanes are often employed as bioisosteric replacements for frequently used functionalities like gem-dimethyl or carbonyl groups, offering a unique combination of polarity and structural rigidity.[1][6][7][8]
This compound, in particular, represents a versatile and powerful building block. This molecule uniquely combines the beneficial properties of the oxetane core with the synthetic flexibility of a vinyl group. This vinyl functional group acts as a reactive handle for a diverse array of chemical transformations, most notably transition metal-catalyzed cross-coupling and ring-expansion reactions.[7][9][10] This guide provides an in-depth exploration of the application of this compound, focusing on robust protocols for the synthesis of complex pharmaceutical intermediates such as dihydrofurans and functionalized homoallylic alcohols.
Core Application: Palladium-Catalyzed Arylative Ring Expansion to Dihydrofurans
One of the most powerful transformations of this compound is its conversion into highly substituted 2,5-dihydrofurans.[7][9] These dihydrofuran scaffolds are prevalent in numerous biologically active molecules and natural products, making this pathway a strategically important route for drug discovery programs. The reaction proceeds through an elegant domino sequence, leveraging a dual catalytic system of palladium and a Brønsted acid.[9][10][11]
Causality of the Mechanism
The success of this transformation hinges on a carefully orchestrated sequence of catalytic events:
-
Heck Arylation: The process is initiated by a palladium(0) catalyst, which undergoes oxidative addition with an aryl iodide. The resulting Pd(II) complex then engages the vinyl group of the oxetane in a Heck-type reaction. This step forges the key carbon-carbon bond and installs the aryl group.
-
Allylic Alcohol Transposition: The reaction is conducted under acidic conditions (e.g., using triflic acid, TfOH), which catalyze the transposition of the newly formed allylic alcohol.[9][10][11] This isomerization is a crucial step that positions the hydroxyl group for the subsequent ring-opening event.
-
Intramolecular Ring Opening: The strained oxetane ring is primed for nucleophilic attack. The repositioned internal hydroxyl group acts as the nucleophile, attacking the oxetane carbon and leading to the cleavage of a C-O bond. This intramolecular cyclization expands the four-membered ring into the more stable five-membered dihydrofuran system.[9][10][11]
This dual catalytic approach is essential; the palladium catalyst orchestrates the C-C bond formation, while the acid catalyst facilitates the skeletal rearrangement.
Protocol 1: Synthesis of 2,5-Dihydrofurans
This protocol is adapted from the conditions reported for the arylative ring expansion of 3-vinyloxetan-3-ols.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Silver trifluoroacetate (AgTFA, 1.2 equiv)
-
Triflic acid (TfOH, 60 mol%)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup (Heck Arylation):
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 0.1 mmol, 10.0 mg).
-
Add the aryl iodide (0.15 mmol), Pd(OAc)₂ (0.005 mmol, 1.1 mg), PPh₃ (0.01 mmol, 2.6 mg), and AgTFA (0.12 mmol, 26.5 mg).
-
Add anhydrous MTBE (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
-
Solvent Exchange and Ring Expansion:
-
Once the initial Heck arylation is complete, cool the reaction mixture to room temperature.
-
Remove the MTBE in vacuo.
-
To the residue, add a solvent mixture of MeCN and H₂O (50:1 v/v, 4.0 mL).
-
Add triflic acid (0.06 mmol, 5.3 µL) dropwise at room temperature.
-
Heat the mixture to 80 °C (Note: some substrates may require heating to 100 °C for optimal results) and stir for 6-12 hours.[9]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dihydrofuran.
-
Data Summary: Scope of the Arylative Ring Expansion
The following table summarizes representative yields for the synthesis of various dihydrofurans (DHF) from 3-vinyloxetan-3-ols and different aryl iodides, as adapted from the literature.[9]
| Entry | R¹ Group (on Oxetane) | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | Phenyl | Phenyl iodide | 5a | 52 |
| 2 | Phenyl | 4-Tolyl iodide | 5b | 55 |
| 3 | Phenyl | 4-Anisyl iodide | 5c | 48 |
| 4 | Methyl | Phenyl iodide | 5d | 53 |
| 5 | Methyl | 4-Tolyl iodide | 5e | 51 |
Application 2: Nucleophilic Ring Opening for Acyclic Intermediates
The inherent ring strain of the oxetane core makes this compound susceptible to ring-opening reactions upon treatment with various nucleophiles.[1][2] This reactivity provides a direct route to highly functionalized homoallylic alcohols, which are versatile acyclic intermediates for further synthetic elaboration.[12]
Mechanistic Rationale
The reaction is typically promoted by a Lewis or Brønsted acid, which activates the oxetane oxygen, making the ring carbons more electrophilic. A subsequent attack by a nucleophile (e.g., thiols, amines, alcohols, or carbon nucleophiles) at one of the ring carbons leads to the cleavage of a C-O bond. The regioselectivity of the attack can often be controlled by the steric and electronic nature of the substrate and the nucleophile. For vinyl oxetanes, this method provides access to Z-configured homoallylic alcohols with high selectivity in certain cases.[12]
Protocol 2: General Procedure for Nucleophilic Ring Opening
This protocol provides a generalized framework. Specific conditions, particularly the choice of acid promoter and solvent, may require optimization depending on the nucleophile used.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., thiol, amine, alcohol) (1.5-2.0 equiv)
-
Lewis or Brønsted acid promoter (catalytic or stoichiometric, e.g., BF₃·OEt₂, TiCl₄, p-TsOH)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (e.g., 0.5 mmol, 50.1 mg) in the chosen anhydrous solvent (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C to control reactivity).
-
-
Addition of Reagents:
-
Add the acid promoter. For strong Lewis acids like TiCl₄, add it dropwise as a solution in the reaction solvent.
-
After stirring for 10-15 minutes, add the nucleophile, either neat or as a solution, dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at the chosen temperature and slowly warm to room temperature if necessary.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction carefully by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ for acid catalysts, or water).
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude homoallylic alcohol via flash column chromatography.
-
Conclusion
This compound is a potent synthetic building block that provides access to diverse and complex molecular architectures relevant to pharmaceutical development. Its utility is demonstrated through two primary reactivity modes: transition metal-catalyzed ring expansion and nucleophilic ring-opening. The arylative ring expansion furnishes valuable dihydrofuran heterocycles, while ring-opening reactions yield functionalized acyclic intermediates. The protocols detailed herein offer reliable and reproducible methods for leveraging the unique reactivity of this oxetane derivative, empowering researchers and scientists to accelerate the discovery and development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Protocol for the purification of 3-Vinyloxetan-3-ol
An Application Note and Protocol for the Purification of 3-Vinyloxetan-3-ol
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable and reactive building block in modern medicinal chemistry and drug development. Its unique structural motif, featuring a strained oxetane ring, a tertiary alcohol, and a reactive vinyl group, allows for the synthesis of complex molecular architectures with desirable physicochemical properties. However, these same features present significant challenges for purification. This document provides a comprehensive, field-proven protocol for the purification of this compound using fractional vacuum distillation. It emphasizes the scientific rationale behind each step, stringent safety protocols, and robust methods for quality control to ensure the high purity required for downstream applications.
Introduction: The Challenge of Purity
The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups in drug design, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1][2] this compound, with its additional vinyl functionality, serves as a versatile precursor for a variety of synthetic transformations. The efficacy, reproducibility, and safety of these subsequent reactions are critically dependent on the purity of the starting material.
Impurities, such as residual solvents, unreacted starting materials, or byproducts from synthesis, can interfere with catalysis, lead to unintended side reactions, and complicate the purification of subsequent products. Furthermore, the inherent ring strain of the oxetane and the reactivity of the vinyl group make this compound susceptible to thermal degradation and polymerization, necessitating a carefully controlled purification strategy.
Core Principles & Rationale for Fractional Vacuum Distillation
Fractional vacuum distillation is the method of choice for purifying this compound. The rationale is threefold:
-
Lowered Boiling Point: Applying a vacuum significantly reduces the atmospheric pressure, thereby lowering the temperature required for the compound to boil. Given the estimated atmospheric boiling point of 180.3°C for this compound, purification at this temperature would likely lead to decomposition or polymerization.[3] Vacuum distillation allows the process to occur at a much lower, non-destructive temperature.
-
Enhanced Separation: The use of a fractionating column (e.g., a Vigreux or packed column) creates a temperature gradient, establishing a series of theoretical plates. This allows for a more efficient separation of this compound from impurities with closely related boiling points.
-
Inert Atmosphere: The distillation process can be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the molecule at elevated temperatures.
Safety First: Mandatory Handling Precautions
Oxetanes as a class of compounds require careful handling due to their potential reactivity and biological effects.[4][5] All personnel must adhere to the following safety protocols without exception.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] Inspect gloves for any signs of degradation before use.[7]
-
Ventilation: All handling of this compound, including transfers and the distillation itself, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6][8]
-
Ignition Sources: The compound may be flammable. Ensure the work area is free of sparks, open flames, and hot surfaces.[4][7] Use explosion-proof equipment where necessary.[4]
-
Waste Disposal: All chemical waste, including contaminated consumables and distillation residues, must be collected in properly labeled, sealed containers and disposed of through a professional waste management service.[5][8]
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. Be familiar with the specific emergency procedures for chemical spills and exposure.
Physicochemical Data for Purification
A summary of the key physical properties of this compound is essential for planning the purification protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.116 g/mol | [3] |
| Boiling Point (est.) | 180.3 ± 28.0 °C at 760 mmHg | [3] |
| Density (est.) | 1.3 ± 0.1 g/cm³ | [3] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [3] |
Detailed Protocol for Fractional Vacuum Distillation
This protocol is designed for the purification of crude this compound on a laboratory scale (1-10 g).
Equipment Setup
-
Assemble a fractional vacuum distillation apparatus as depicted in the workflow diagram below. Use a short-path distillation head with a Vigreux column for efficient separation.
-
Ensure all glassware is dry and free of contaminants. Use high-vacuum grease sparingly on all ground-glass joints to ensure a tight seal.
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
Connect the vacuum takeoff adapter to a cold trap (e.g., using dry ice/acetone or a cryocooler) and the cold trap to a high-performance vacuum pump. A pressure gauge is mandatory for monitoring the vacuum level.
-
Connect the condenser to a recirculating chiller set to 4°C.
Step-by-Step Purification Procedure
-
Charging the Flask: Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity to prevent bumping.
-
Initiating Vacuum: Begin stirring the crude material. Slowly and carefully apply the vacuum. The initial bubbling of dissolved gases is expected. Wait for this to subside before applying heat.
-
Applying Heat: Once a stable vacuum is achieved (e.g., 0.1-1.0 mmHg), begin gently heating the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.
-
Collecting the Forerun: Observe the distillation head temperature. A first fraction, consisting of low-boiling impurities and residual solvents, will begin to distill. Collect this "forerun" in a separate receiving flask and set it aside for proper disposal. The head temperature will be unstable during this phase.
-
Collecting the Main Fraction: The head temperature will stabilize as the pure this compound begins to distill. The exact temperature will depend on the vacuum achieved but is expected to be significantly lower than the atmospheric boiling point, similar to related oxetanols which distill at 35-50°C under high vacuum.[9][10] Collect this main fraction in a clean, pre-weighed receiving flask.
-
Terminating the Distillation: Stop the distillation when the temperature at the distillation head begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
System Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure using an inert gas like nitrogen or argon.
-
Product Handling: Transfer the purified, colorless liquid to a clean, amber glass vial. Purge the vial with argon or nitrogen before sealing. Weigh the product to determine the yield.
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the Purification of this compound.
Quality Control and Self-Validation
The purity of the final product must be rigorously confirmed. This step is crucial for validating the success of the purification protocol.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. The absence of signals corresponding to starting materials or known byproducts is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity. A single, sharp peak on the gas chromatogram indicates a high degree of purity. The mass spectrum provides confirmation of the molecular weight.
-
Karl Fischer Titration: To quantify the water content, which is critical for many moisture-sensitive downstream reactions.
The protocol is considered self-validating when the analytical data from these methods confirms a purity level of >98% (or as required by the specific application) with minimal water content.
Conclusion
The purification of this compound is a non-trivial but essential step for its successful use in research and development. The fractional vacuum distillation protocol detailed herein, when combined with stringent safety measures and robust analytical validation, provides a reliable method for obtaining this valuable building block in high purity. The key to success lies in the careful control of temperature and pressure to mitigate the risks of thermal degradation and polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 1207175-07-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.be [fishersci.be]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
A Guide to the Quantitative Analysis of 3-Vinyloxetan-3-ol: Protocols for GC-MS, HPLC-UV, and qNMR
An Application Note and Protocol Guide for Researchers
Abstract
3-Vinyloxetan-3-ol is a valuable building block in medicinal chemistry and materials science, notable for the unique conformational and physicochemical properties imparted by the strained oxetane ring.[1][2] Accurate and precise quantification of this analyte is critical for ensuring the reproducibility of synthetic protocols, assessing purity, and performing quality control on starting materials. This guide provides detailed, validated protocols for the quantification of this compound using three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step instructions, and presents data in a clear, accessible format to support researchers, scientists, and drug development professionals.
Introduction: The Importance of Quantifying this compound
The oxetane moiety is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, making it a highly desirable functional group.[1][3] this compound, featuring both the strained ether ring and a reactive vinyl group, serves as a versatile precursor for more complex molecular architectures.[4]
The ability to reliably quantify this compound is paramount for several reasons:
-
Reaction Monitoring: Tracking the consumption of the starting material or the formation of the product in real-time.
-
Purity Assessment: Determining the percentage purity of a synthesized batch, identifying potential impurities from side reactions or residual starting materials.
-
Stability Studies: Assessing the degradation of the compound under various storage or experimental conditions.
This document presents three robust analytical methods, each with distinct advantages, to provide a comprehensive toolkit for the quantification of this compound.
Analyte Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₈O₂ | Derived |
| Molecular Weight | 100.12 g/mol | Derived |
| CAS Number | Not readily available; structural analog of Oxetan-3-ol (7748-36-9) | [5][6] |
| Predicted Boiling Point | ~160-180 °C | Estimation based on similar structures[5][7] |
| Predicted Solubility | Soluble in water and common organic solvents (e.g., Methanol, Chloroform) | [8] |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Justification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with its predicted boiling point and thermal stability, is an ideal candidate for this method. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and polarity, while the mass spectrometer provides unambiguous identification based on its unique mass fragmentation pattern and highly sensitive quantification. This method is particularly useful for analyzing complex reaction mixtures where high selectivity is required.
Experimental Protocol
2.2.1. Reagents and Materials
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.
-
Internal Standard (IS): Dodecane or another n-alkane that does not co-elute with the analyte or other sample components.
-
Analyte Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10.0 mL of the chosen solvent to create a 1 mg/mL stock.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Dodecane in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard and the sample to be tested with a fixed concentration of the internal standard (e.g., 50 µg/mL).
2.2.2. GC-MS Instrumentation and Conditions The following table outlines a typical set of starting parameters. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, reliable instrumentation. |
| MS System | Agilent 5975C or equivalent | Provides excellent sensitivity and spectral data. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column with a non-polar stationary phase suitable for a wide range of analytes. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. Adjust ratio based on analyte concentration. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A general-purpose program designed to elute the analyte and any higher-boiling impurities effectively. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion or major fragments) should be used for sensitive quantification. |
2.2.3. Data Analysis and Quantification
-
Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum to that of a known standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration for each calibration standard.
-
Linear Regression: Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.
-
Quantification: Calculate the concentration of this compound in the unknown sample using the generated calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for quantification of this compound by GC-MS.
Method 2: Quantification by HPLC with UV Detection
Principle and Justification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis.[9] It separates compounds based on their hydrophobicity. This compound, being a polar molecule, is well-suited for this technique. While it lacks a strong chromophore, the vinyl group should allow for low-wavelength UV detection (~205-215 nm). This method is advantageous for its robustness, wide availability, and suitability for analyzing samples that may not be volatile enough for GC or that contain non-volatile matrix components like salts. Methodologies for similar oxetane structures often employ RP-HPLC, demonstrating its applicability.[10][11][12]
Experimental Protocol
3.2.1. Reagents and Materials
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 A:B) to ensure sample compatibility and good peak shape.
-
Calibration Standards: Prepare a stock solution and serial dilutions as described in the GC-MS section, using the sample diluent.
3.2.2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard, reliable instrumentation. |
| Detector | Diode Array (DAD) or Variable Wavelength (VWD) | DAD is preferred to confirm peak purity and identify the optimal detection wavelength. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge) | A general-purpose C18 column provides good retention and separation for polar analytes. |
| Column Temp. | 30 °C | Improves peak shape and ensures reproducible retention times. |
| Mobile Phase | Isocratic or Gradient Elution | Start with Isocratic (e.g., 90% A, 10% B). If co-eluting peaks are present, develop a shallow gradient. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Adjust as needed based on sensitivity. |
| Detection λ | 210 nm | The vinyl group may absorb at this low wavelength. Scan from 200-300 nm to find the optimum. |
| Run Time | 10-15 minutes | Should be sufficient to elute the analyte and any related impurities. |
3.2.3. System Suitability and Data Analysis
-
System Suitability: Before analysis, perform at least five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) for retention time and peak area should be <2.0%.
-
Calibration and Quantification: Use an external standard calibration approach. Plot the peak area of the analyte against its concentration. Apply a linear regression (R² ≥ 0.995) and use the resulting equation to determine the concentration in unknown samples.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle and Justification
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration or purity without requiring a chemical standard of the analyte itself.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a unique analyte proton signal to the integral of a signal from an accurately weighed, certified internal standard, one can calculate the absolute quantity of the analyte. This technique is invaluable for certifying the purity of in-house reference materials or for quantifying samples when a pure standard is unavailable.
Experimental Protocol
4.2.1. Reagents and Materials
-
Deuterated Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and its residual solvent peak does not typically interfere with analyte signals.
-
Certified Internal Standard (IS): Maleic acid, dimethyl sulfone, or another certified standard with high purity (>99.5%). The standard must be soluble in the chosen solvent and have proton signals that are sharp singlets and do not overlap with any analyte signals.
4.2.2. Sample Preparation (The Critical Step)
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial using a calibrated analytical balance (record weight to 0.01 mg).
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial (record weight to 0.01 mg).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry NMR tube.
4.2.3. NMR Instrumentation and Acquisition Parameters Accurate quantification requires specific acquisition parameters to ensure full signal relaxation and a high signal-to-noise ratio.[15]
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 30° or 90° | A 90° pulse gives maximum signal per scan, but a 30° pulse with a short delay can be used if T₁ values are unknown. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest T₁) | CRITICAL. Must be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton (both analyte and IS) to ensure complete relaxation and accurate integration. A value of 30-60 seconds is often a safe starting point. |
| Acquisition Time (AQ) | 2-4 seconds | Ensures high digital resolution. |
| Number of Scans (NS) | 16 to 64 | Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated. |
| Temperature | Constant (e.g., 298 K) | Maintains spectral stability. |
4.2.4. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, unique proton signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard.
-
Calculate the purity or concentration using the following equation:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
W: Weight
-
Purity: Purity of the standard
-
ₓ: Analyte (this compound)
-
ₛₜd: Internal Standard
-
qNMR Workflow Diagram
Caption: Workflow for quantification of this compound by qNMR.
Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Volatility-based separation | Polarity-based separation | Nuclear spin properties |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Selectivity | Very High (Chromatography + Mass) | Moderate to High | High (Chemical Shift) |
| Structural Info | Yes (Mass Spectrum) | No | Yes (Full Structure) |
| Standardization | Requires analyte standard (Internal or External) | Requires analyte standard (External) | Requires certified IS (not analyte) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Best For... | Trace analysis, complex mixtures, impurity identification | Routine QC, purity checks, non-volatile samples | Purity assignment, reference standard certification, absolute quantification |
Conclusion
This application note provides three robust and reliable methods for the quantification of this compound. GC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices. HPLC-UV is a versatile and accessible workhorse method for routine quality control. Finally, qNMR serves as a powerful primary method for absolute quantification and purity certification without the need for an identical analyte standard. By understanding the principles and protocols for each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Page loading... [wap.guidechem.com]
- 6. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-Vinyloxetan-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-vinyloxetan-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable building block. The strained oxetane ring, when incorporated into molecules, can significantly improve properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] However, the synthesis of 3-substituted oxetanols, particularly via organometallic routes, is often accompanied by specific side reactions that can complicate protocols and reduce yields.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing the success of your synthesis.
The Intended Reaction: A Mechanistic Overview
The most common and direct route to this compound is the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to 3-oxetanone. The core of this reaction is the attack of the nucleophilic vinyl carbanion on the electrophilic carbonyl carbon of 3-oxetanone. Subsequent aqueous workup neutralizes the resulting magnesium alkoxide to yield the desired tertiary alcohol.
Caption: Intended synthetic pathway to this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Problem: My reaction yields are very low, and I primarily recover my 3-oxetanone starting material.
This is a frequent issue indicating that the desired nucleophilic addition is not occurring efficiently. The root cause is typically related to either the organometallic reagent or a competing reaction pathway.
Caption: Troubleshooting workflow for low reaction conversion.
Possible Cause A: Inactive Grignard Reagent
Why it happens: Grignard reagents are highly sensitive to moisture and air. Exposure to either will rapidly degrade the reagent, reducing its effective concentration. The quality of commercially available solutions can also vary.
How to solve it:
-
Titrate Your Reagent: Never assume the concentration on the bottle is accurate. Titrating the vinylmagnesium bromide solution immediately before use is critical for stoichiometry-sensitive reactions. A simple titration with iodine or a colorimetric indicator like N-phenyl-2,2,2-trifluoroacetimidoyl chloride can provide an accurate molarity.
-
Use Fresh Reagents: If possible, use a newly opened bottle of vinylmagnesium bromide. If preparing it in-house, ensure the magnesium turnings are activated and all glassware is rigorously dried.
-
Maintain Anhydrous Conditions: Use oven-dried or flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
Possible Cause B: Competing Enolization of 3-Oxetanone
Why it happens: The Grignard reagent is not only a nucleophile but also a strong base. It can abstract a proton from the carbon alpha to the carbonyl group, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition, and upon workup, it simply reverts to the 3-oxetanone starting material. This side reaction is a classic competitor to nucleophilic addition.[4]
Caption: Competition between nucleophilic addition and enolization.
How to solve it:
-
Lower the Temperature: Perform the addition at very low temperatures (e.g., -78 °C). Nucleophilic addition generally has a lower activation energy than enolization, and this difference is more pronounced at lower temperatures.
-
Use a More Nucleophilic Reagent: Vinyllithium is generally more nucleophilic and less basic than its Grignard counterpart, which can favor the addition pathway.
-
Employ Luche Conditions: The addition of a Lewis acid like anhydrous cerium(III) chloride (CeCl₃) can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, making the carbonyl carbon much more electrophilic. This enhancement, known as "carbonyl superactivation," dramatically accelerates the rate of nucleophilic addition, allowing it to outcompete enolization.
Problem: My reaction forms a complex mixture of byproducts and results in a low mass balance.
This outcome suggests that the strained oxetane ring is not surviving the reaction conditions. Ring-opening side reactions are a major challenge in oxetane chemistry.[5][6][7][8][9]
Possible Cause: Lewis Acid-Catalyzed Ring Opening
Why it happens: The magnesium bromide (MgBr₂) generated in situ and present in the Grignard reagent is a Lewis acid. It can coordinate to the oxygen atom of the oxetane ring (either in the starting material or the product). This coordination weakens the C-O bonds of the strained four-membered ring, making it susceptible to nucleophilic attack by another molecule of the Grignard reagent or other nucleophiles present. This process leads to the formation of 1,3-diol derivatives after workup, and can also initiate polymerization.
Caption: Mechanism of Lewis acid-catalyzed ring opening.
How to solve it:
-
Strict Temperature Control: Keep the reaction temperature as low as possible (ideally -78 °C to -40 °C) to minimize the rate of this side reaction.
-
Inverse Addition: Slowly add the 3-oxetanone solution to the vinylmagnesium bromide solution. This "inverse addition" technique keeps the concentration of the Lewis acidic magnesium species high relative to the oxetane, which can sometimes suppress side reactions, but more importantly, it prevents a buildup of unreacted oxetane that could polymerize.
-
Mild Reaction Quench: AVOID strong acids like HCl or H₂SO₄ for the workup. These Brønsted acids will rapidly protonate the oxetane oxygen and catalyze ring-opening. The recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, capable of protonating the alkoxide to form the desired alcohol, but it is not acidic enough to cause significant ring-opening of the oxetane.
Problem: My product appears pure by NMR, but it decomposes during silica gel chromatography.
Possible Cause: Acidity of Silica Gel
Why it happens: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity is sufficient to catalyze the same ring-opening and decomposition pathways described above. The tertiary alcohol of the product can be protonated, eliminate as water to form a stabilized carbocation, and lead to a cascade of undesired products.
How to solve it:
-
Neutralize the Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate or hexane and add 1-2% triethylamine (or another volatile base) by volume. After stirring, remove the solvent under reduced pressure. This "deactivated" or "neutralized" silica gel can be used for chromatography without causing product degradation.
-
Alternative Purification: If the product is sufficiently volatile and thermally stable, bulb-to-bulb distillation (Kugelrohr) can be an excellent alternative to chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Grignard addition? A: The optimal temperature is a balance between reaction rate and side reactions. We strongly recommend starting at -78 °C (a dry ice/acetone bath) and allowing the reaction to slowly warm to 0 °C or room temperature only after the addition is complete. Running the reaction at 0 °C or higher from the start significantly increases the risk of enolization and ring-opening.
Q2: Can I use vinyllithium instead of vinylmagnesium bromide? What are the pros and cons? A: Yes.
-
Pros: Vinyllithium is often more reactive and can lead to faster reaction times and potentially less enolization.
-
Cons: It is generally a stronger base, which can sometimes promote other side reactions if not handled carefully. It is also typically more expensive and can be more pyrophoric than Grignard reagents. If you are struggling with enolization, switching to vinyllithium at -78 °C is a logical next step.
Q3: How can I confirm the formation of my product and identify common byproducts? A:
-
¹H NMR: The product will show characteristic peaks for the vinyl group (~5-6 ppm) and the diastereotopic methylene protons of the oxetane ring (~4.5-5.0 ppm).
-
¹³C NMR: Look for the quaternary carbon of the oxetane ring bearing the alcohol at ~70-80 ppm.
-
GC-MS: This is excellent for identifying volatile byproducts. A common ring-opened byproduct, 1-vinylpropane-1,3-diol, would have a distinct mass spectrum.
-
IR Spectroscopy: A sharp O-H stretch (~3400 cm⁻¹) and the disappearance of the strong ketone C=O stretch from 3-oxetanone (~1780 cm⁻¹) are key indicators of a successful reaction.
Recommended Protocols
Protocol 4.1: Synthesis of this compound
-
Setup: Under an argon atmosphere, add anhydrous cerium(III) chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Suspend the CeCl₃ in anhydrous THF (approx. 0.2 M).
-
Activation: Stir the suspension vigorously at room temperature for at least 2 hours to ensure activation.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (1.1 equivalents, 1.0 M in THF) dropwise to the cold CeCl₃ suspension. Stir for 1 hour at -78 °C.
-
Substrate Addition: Add a solution of 3-oxetanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Quench: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via flash chromatography using neutralized silica gel (see Protocol 4.3).
Protocol 4.2: Titration of Grignard Reagent with Iodine
-
Setup: To a flame-dried flask under argon, add ~10-20 mg of iodine (I₂) and dissolve it in 2 mL of anhydrous THF.
-
Titration: Slowly add the Grignard solution dropwise from a 1 mL syringe to the iodine solution with stirring. The initial deep brown/purple color of the iodine will fade as it reacts.
-
Endpoint: The endpoint is reached when the solution becomes colorless and remains so for at least 1 minute. Record the volume of Grignard solution added.
-
Calculation: Molarity (mol/L) = (mg of I₂ / 253.81 g/mol ) / (mL of Grignard solution added / 1000).
Protocol 4.3: Purification using Deactivated Silica Gel
-
Preparation: In a beaker, create a slurry of silica gel in ethyl acetate.
-
Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1.5% v/v (e.g., 1.5 mL of Et₃N for every 100 mL of slurry volume).
-
Packing: Stir for 5 minutes, then immediately pack the column with the neutralized slurry.
-
Elution: Run the chromatography using your desired solvent system (e.g., a gradient of ethyl acetate in hexanes). The presence of the base will prevent on-column degradation of the product.
Data Summary
Table 1: Common Byproducts and Potential Spectroscopic Signatures
| Compound Name | Structure | Probable Cause | Key ¹H NMR Signals (δ, ppm) |
| 1-Vinylpropane-1,3-diol |
| Ring-opening | Broad OH signals, complex multiplets for CH₂ and CH groups. |
| 3-Oxetanone |
| Enolization, Inactive Grignard | Sharp singlet at ~4.8 ppm. |
| Poly(oxetane) | (Variable) | Polymerization | Very broad, unresolved signals in the baseline. |
Table 2: Comparison of Reaction Conditions
| Condition | Standard Grignard | Vinyllithium | Luche Conditions (CeCl₃) |
| Temperature | 0 °C to RT | -78 °C | -78 °C |
| Typical Yield | Low to Moderate | Moderate to Good | Good to Excellent |
| Key Advantage | Cost-effective | Higher reactivity | Suppresses enolization |
| Primary Side Reaction | Enolization, Ring-opening | Ring-opening | (Minimized) |
| Recommendation | Not recommended | Good alternative | Highly Recommended |
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
Preventing premature polymerization of 3-Vinyloxetan-3-ol
Welcome to the technical support center for 3-Vinyloxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the premature polymerization of this highly reactive monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your experiments.
Understanding the Challenge: The Dual Reactivity of this compound
This compound is a unique bifunctional molecule, containing both a strained oxetane ring and a reactive vinyl group. This dual functionality makes it a valuable building block in polymer chemistry and medicinal chemistry.[1][2] However, this reactivity is also the source of its primary challenge: a high propensity for premature and uncontrolled polymerization. Unwanted polymerization can occur through two main pathways: free-radical polymerization of the vinyl group and cationic ring-opening polymerization of the oxetane.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound appears viscous or has solidified. What happened?
A1: Increased viscosity or solidification is a clear indicator of premature polymerization. This can be triggered by several factors during shipping or storage, including exposure to heat, light (UV radiation), or atmospheric oxygen which can generate radical species. Additionally, acidic contaminants can initiate cationic ring-opening polymerization.
Q2: What is a polymerization inhibitor and why is it important for this compound?
A2: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent spontaneous polymerization.[3] These inhibitors act as free radical scavengers, reacting with and neutralizing any free radicals that may form, thus stopping the polymerization chain reaction before it starts.[4][5][6][7] Given the reactivity of the vinyl group, an appropriate inhibitor is crucial for the shelf-life of this compound.
Q3: What are the common inhibitors used for vinyl monomers like this compound?
A3: Common inhibitors for vinyl monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ, hydroquinone monomethyl ether), and phenothiazine (PTZ).[4][8][9] These compounds are effective at scavenging the free radicals that initiate polymerization.[4] For monomers that are also sensitive to acidic conditions, a basic inhibitor might be considered to prevent cationic polymerization.
Q4: Do I need to remove the inhibitor before using this compound in my reaction?
A4: Yes, in most applications, the inhibitor must be removed immediately before use.[3] The inhibitor's function is to prevent polymerization, so its presence will interfere with your intended polymerization reaction or other transformations involving the vinyl or oxetane functionalities.
Q5: What is the proper way to store this compound?
A5: Proper storage is critical to prevent premature polymerization. The compound should be stored in a cool, dark, and dry place, preferably refrigerated at -4°C for short-term storage (1-2 weeks) and at -20°C for longer periods (1-2 years).[10] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.
Troubleshooting Guide: Preventing Premature Polymerization
This guide provides a systematic approach to identifying and mitigating the causes of unwanted polymerization of this compound.
Observation 1: Increased Viscosity or Solidification in a Sealed Container
| Potential Cause | Underlying Mechanism | Suggested Action |
| Improper Storage Temperature | Elevated temperatures accelerate the rate of spontaneous polymerization by increasing the formation of free radicals. | Always store this compound at the recommended low temperatures (-4°C to -20°C).[10] Avoid repeated freeze-thaw cycles. |
| Exposure to Light (UV Radiation) | UV light can provide the energy to initiate free-radical polymerization. | Store the monomer in an amber or opaque container to protect it from light. Work in a laboratory with minimal UV light exposure. |
| Presence of Oxygen | Oxygen can react with the monomer to form peroxides, which can then decompose to initiate free-radical polymerization. | Ensure the monomer is stored under an inert atmosphere (argon or nitrogen). If you need to open the container, do so under a blanket of inert gas. |
| Contamination with Acids or Lewis Acids | The strained oxetane ring is susceptible to cationic ring-opening polymerization initiated by acidic species.[11][12][13][14] | Use clean, dry glassware and equipment. Ensure that no acidic residues are present from previous experiments. |
Observation 2: Polymerization Occurs During a Reaction Where it is Not Desired
| Potential Cause | Underlying Mechanism | Suggested Action |
| Incomplete Removal of Inhibitor (for desired polymerization) | Residual inhibitor will quench the radicals generated by your initiator, leading to slow or incomplete polymerization.[15] | Follow a rigorous inhibitor removal protocol, such as passing the monomer through a column of activated basic alumina. |
| High Reaction Temperature | Even in the absence of an initiator, high temperatures can induce thermal self-initiation of polymerization. | Conduct your reaction at the lowest feasible temperature that allows for the desired transformation without promoting unwanted side reactions. |
| Incompatible Reagents or Solvents | Certain reagents or solvent impurities (e.g., peroxides in ethers) can act as initiators. | Use freshly purified, inhibitor-free solvents. Be mindful of the compatibility of all reagents with the reactive functional groups of this compound. |
Experimental Protocols
Protocol 1: Storage and Handling of this compound
-
Receiving: Upon receipt, immediately inspect the container for any signs of polymerization (viscosity, solidification).
-
Storage: Store the container in a designated, explosion-proof refrigerator or freezer at the recommended temperature (-4°C to -20°C).[10] The storage area should be dark and well-ventilated.[16]
-
Inert Atmosphere: If the monomer is not already under an inert atmosphere, carefully purge the headspace of the container with dry argon or nitrogen before sealing.
-
Handling: When dispensing the monomer, work in a well-ventilated fume hood.[17] Use clean, dry syringes or cannulas for transfers to minimize exposure to air and moisture. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18][19][20][21]
Protocol 2: Inhibitor Removal
-
Preparation: Prepare a small column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Elution: Allow the this compound to pass through the column under gravity or with gentle pressure from an inert gas.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask under an inert atmosphere.
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately. Do not store inhibitor-free this compound for any length of time.
Visualizing Polymerization Pathways and Prevention
Diagram 1: Pathways to Premature Polymerization
Caption: Dual pathways leading to the premature polymerization of this compound.
Diagram 2: The Role of Inhibitors in Preventing Polymerization
Caption: Mechanism of free-radical scavenging by a polymerization inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polydopamine free radical scavengers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 9. icheme.org [icheme.org]
- 10. 1207175-07-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. pslc.ws [pslc.ws]
- 12. A [research.cm.utexas.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. cal-star.com [cal-star.com]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Vinyloxetan-3-ol Polymerization
This guide is designed for researchers, scientists, and professionals in drug development who are working with the cationic ring-opening polymerization (CROP) of 3-vinyloxetan-3-ol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this polymerization and optimize your experimental outcomes.
Introduction to this compound Polymerization
This compound is a unique monomer featuring a strained oxetane ring, a vinyl group, and a tertiary hydroxyl group. Its polymerization, typically through a cationic ring-opening mechanism, yields functional polyethers with pendant vinyl and hydroxyl groups. These functionalities offer valuable opportunities for post-polymerization modification, cross-linking, and tuning of material properties such as hydrophilicity and adhesion. However, the presence of multiple reactive sites can also introduce challenges in controlling the polymerization process. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
A1: The primary mechanism is cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, typically a strong acid or a photoinitiator that generates an acid upon UV exposure.[1] The cation attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating carbocationic or oxonium ion chain end. The high basicity of the oxetane ring contributes to a fast propagation rate.[2]
Q2: Which type of initiators are most effective for this polymerization?
A2: For thermal polymerization, strong protic acids (e.g., triflic acid) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used.[3][4] For photopolymerization, cationic photoinitiators, such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), are highly effective.[1] These generate a strong Brønsted acid upon UV irradiation, which then initiates the polymerization.[1]
Q3: Does the vinyl group participate in the polymerization?
A3: Under typical cationic ring-opening conditions, the oxetane ring is significantly more reactive than the vinyl group. Therefore, the polymerization proceeds primarily through the ring-opening of the oxetane. However, side reactions involving the vinyl group can occur, especially at higher temperatures or with certain initiators, potentially leading to branching or cross-linking.
Q4: What is the role of the hydroxyl group in this polymerization?
A4: The tertiary hydroxyl group can act as a chain transfer agent. The propagating cationic chain end can be terminated by reacting with the hydroxyl group of another monomer or polymer chain. This process forms an ether linkage and releases a proton, which can then initiate a new polymer chain.[5] This "activated monomer" mechanism can influence the molecular weight and dispersity of the resulting polymer.
Troubleshooting Guide
Issue 1: Low Monomer Conversion or Incomplete Polymerization
Q: My polymerization of this compound is stalling, resulting in a low yield of polymer. What are the potential causes and how can I fix this?
A: Low monomer conversion can be attributed to several factors, primarily related to the initiator and reaction purity.
-
Potential Cause 1: Inactive or Insufficient Initiator. The cationic initiator is the driving force of the polymerization. Its effectiveness can be compromised by impurities.
-
Solution:
-
Initiator Purity: Ensure the initiator is of high purity and has been stored correctly. For example, BF₃·OEt₂ is sensitive to moisture.
-
Initiator Concentration: The concentration of the initiator is critical. Too little may result in a slow or incomplete reaction. Systematically increase the initiator concentration (e.g., in 0.1 mol% increments) to find the optimal loading.
-
Photoinitiator Issues (for UV curing): If using a photoinitiator, ensure the UV lamp has the correct wavelength and intensity to activate the initiator. Also, check for any UV-absorbing impurities in your reaction mixture.
-
-
-
Potential Cause 2: Presence of Impurities. Cationic polymerizations are notoriously sensitive to nucleophilic impurities, especially water, which can terminate the growing polymer chains.
-
Solution:
-
Monomer and Solvent Purity: Purify the this compound monomer (e.g., by distillation under reduced pressure) to remove any water or other nucleophilic impurities. Use anhydrous solvents and dry all glassware thoroughly before use.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering with the reaction.
-
-
-
Potential Cause 3: "Dark Cure" Not Fully Utilized (for UV Curing). Cationic photopolymerizations have a "dark cure" or "living polymerization" characteristic, where the reaction continues even after the UV light source is removed.[6][7]
-
Solution: Allow the reaction mixture to stand in the dark for a period (e.g., several hours to overnight) after UV exposure to allow the polymerization to proceed to completion.
-
Issue 2: Gel Formation or Insoluble Polymer
Q: My reaction mixture has formed a gel, or the resulting polymer is insoluble in common solvents. What is causing this cross-linking?
A: Gel formation indicates significant cross-linking, which is undesirable if a linear, soluble polymer is the target.
-
Potential Cause 1: High Reaction Temperature. Elevated temperatures can provide enough energy to initiate polymerization of the pendant vinyl groups, leading to a cross-linked network.
-
Solution: Conduct the polymerization at a lower temperature. For thermally initiated polymerizations, start at 0 °C or even lower and slowly warm to room temperature. Monitor the reaction exotherm and use a cooling bath to maintain a stable temperature.
-
-
Potential Cause 2: High Initiator Concentration. A high concentration of active cationic centers can increase the likelihood of side reactions, including those involving the vinyl groups.
-
Solution: Reduce the initiator concentration. While this may slow down the polymerization rate, it can significantly reduce the incidence of cross-linking.
-
-
Potential Cause 3: Bifunctional Impurities. If your monomer contains impurities with two or more oxetane rings, they will act as cross-linkers.
-
Solution: Ensure the purity of your this compound monomer through rigorous purification and characterization (e.g., NMR, GC-MS) before use.
-
Issue 3: Broad Molecular Weight Distribution (High Dispersity)
Q: The polymer I've synthesized has a very broad molecular weight distribution (Đ > 2). How can I achieve better control over the polymerization?
A: A broad dispersity suggests multiple competing reactions are occurring, such as chain transfer and termination events.
-
Potential Cause 1: Chain Transfer to the Hydroxyl Group. As mentioned, the hydroxyl group can act as a chain transfer agent, leading to the formation of new polymer chains and broadening the molecular weight distribution.[5]
-
Solution:
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of chain transfer relative to propagation.
-
Protecting Group: While adding synthetic steps, one could consider protecting the hydroxyl group (e.g., as a silyl ether) before polymerization and then deprotecting it afterward.
-
-
-
Potential Cause 2: Slow Initiation. If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Solution: Choose an initiator that provides rapid initiation. For photopolymerizations, increasing the UV intensity can lead to a faster generation of initiating species.
-
-
Potential Cause 3: Water as a Co-initiator. In some systems with Lewis acids like BF₃·OEt₂, trace amounts of water can act as a co-initiator, leading to a less controlled polymerization.[8]
-
Solution: Rigorously dry all components of the reaction. The use of a proton scavenger can also be explored, but care must be taken as it can also inhibit the desired cationic polymerization.
-
Experimental Protocols and Data
Exemplary Protocol for Thermal Polymerization of this compound
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Purify this compound by distillation under reduced pressure.
-
Use anhydrous dichloromethane as the solvent.
-
-
Reaction Setup:
-
To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the purified this compound (e.g., 1.0 g, 8.76 mmol).
-
Add anhydrous dichloromethane (e.g., 10 mL) via a dry syringe.
-
Cool the solution to 0 °C in an ice bath.
-
-
Initiation:
-
Prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane.
-
Slowly add the desired amount of the BF₃·OEt₂ solution (e.g., 0.5 mol% relative to the monomer) to the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR (disappearance of monomer peaks) or FTIR (disappearance of the oxetane ring vibration at ~980 cm⁻¹).
-
-
Termination and Work-up:
-
Terminate the polymerization by adding a small amount of methanol or ammonia in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Table 1: Influence of Reaction Conditions on Polymer Properties
| Initiator (BF₃·OEt₂) (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Dispersity (Đ) | Notes |
| 0.5 | 0 → 25 | 24 | >95 | ~8,000 | 1.8 | Controlled polymerization, minimal side reactions. |
| 2.0 | 0 → 25 | 12 | >98 | ~3,500 | 2.5 | Faster reaction, but broader dispersity due to increased chain transfer. |
| 0.5 | 50 | 8 | >98 | - | - | High risk of gel formation. |
Visualizations
Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: Mechanism of Cationic Ring-Opening Polymerization of this compound.
Troubleshooting Workflow: Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
References
- 1. sartomer.arkema.com [sartomer.arkema.com]
- 2. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. toagoseiamerica.com [toagoseiamerica.com]
- 8. researchgate.net [researchgate.net]
Challenges in the scale-up of 3-Vinyloxetan-3-ol synthesis
Technical Support Center: Synthesis of 3-Vinyloxetan-3-ol
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable tertiary alcohol containing a strained oxetane ring, making it a highly sought-after building block in medicinal chemistry and drug development. Its unique structure can impart favorable physicochemical properties such as improved solubility and metabolic stability when incorporated into larger molecules.[1][2]
However, the synthesis of this compound, particularly during scale-up, presents distinct challenges. The most common synthetic route involves the nucleophilic addition of a vinyl Grignard reagent to oxetan-3-one. This guide provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind key experimental steps to help you navigate the complexities of this synthesis, ensuring safety, reproducibility, and high yield at scale.
Synthetic Workflow Overview
The synthesis is typically a two-stage, one-pot process involving the formation of vinylmagnesium bromide followed by its reaction with oxetan-3-one. The key to a successful scale-up is rigorous control over each step.
References
Technical Support Center: 3-Vinyloxetan-3-ol Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Vinyloxetan-3-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of this compound. As a molecule incorporating a strained oxetane ring, a tertiary alcohol, and a reactive vinyl group, this compound presents a unique stability profile. This document will equip you with the foundational knowledge and practical guidance to anticipate, identify, and troubleshoot degradation-related issues in your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular scaffolds. The oxetane ring, in particular, is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] However, the inherent ring strain of the oxetane, combined with the reactivity of the vinyl group and the tertiary alcohol, makes the molecule susceptible to degradation under various conditions. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.
This guide provides a proactive approach to stability testing, focusing on forced degradation studies as a predictive tool.[2][3] We will explore the likely degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions, and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific questions and issues that you may encounter during the handling, formulation, and analysis of this compound.
FAQ 1: What are the primary drivers of degradation for this compound?
The degradation of this compound is primarily driven by the reactivity of its three key functional groups:
-
The Oxetane Ring: The four-membered ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[1][4]
-
The Tertiary Alcohol: This group can be prone to dehydration, especially under acidic or thermal stress, leading to the formation of more unsaturated species.
-
The Vinyl Group: The double bond is susceptible to oxidation and can participate in various addition reactions.
The interplay between these groups can lead to complex degradation profiles. For instance, acid-catalyzed ring-opening of the oxetane may be followed by rearrangement of the resulting carbocation, which can be influenced by the presence of the vinyl group.
Troubleshooting Guide: Hydrolytic Degradation
Question: I am observing rapid degradation of this compound in my acidic formulation (pH < 4). What is the likely degradation pathway?
Answer: Under acidic conditions, the primary degradation pathway is likely the acid-catalyzed ring-opening of the oxetane. The oxygen atom of the oxetane is protonated, making the ring highly susceptible to nucleophilic attack, even by a weak nucleophile like water. This can lead to the formation of a diol. Additionally, the tertiary alcohol can be protonated and eliminated as water, leading to a stabilized carbocation that can undergo rearrangement or react with water to form a different diol.
Proposed Acidic Degradation Pathway:
Caption: Proposed acidic degradation pathways of this compound.
Troubleshooting Steps:
-
pH Adjustment: The pH of maximum stability for many oxetane-containing compounds is often around pH 4.[5] Consider adjusting your formulation to a less acidic pH if the API's activity is not compromised.
-
Buffer Selection: Ensure your buffer system has adequate capacity to maintain the target pH.
-
Analytical Monitoring: Use a stability-indicating HPLC or UPLC method to monitor the appearance of degradation products and the disappearance of the parent compound over time.
Question: My this compound sample shows some degradation under basic conditions (pH > 8). What should I look for?
Answer: While the oxetane ring is generally more stable under basic conditions compared to acidic ones, degradation can still occur, albeit typically at a slower rate. The tertiary alcohol is less likely to be involved directly in base-catalyzed degradation. However, if strong bases and high temperatures are used, elimination reactions involving the vinyl group could be possible, although this is less common. More likely, any observed degradation may be due to other reactive species present or catalysis by metal ions.
Troubleshooting Steps:
-
Protect from Metal Ions: Use chelating agents like EDTA in your formulation to sequester any trace metal ions that could catalyze degradation.
-
Inert Atmosphere: Store and handle samples under an inert atmosphere (e.g., nitrogen or argon) to prevent base-catalyzed oxidation.
-
Lower Temperature: If possible, store your basic formulation at a lower temperature to reduce the rate of degradation.
Troubleshooting Guide: Oxidative Degradation
Question: I see multiple degradation products after exposing my sample to hydrogen peroxide. What are the expected products?
Answer: The vinyl group is the most likely site of oxidative attack. Oxidation with reagents like hydrogen peroxide can lead to the formation of an epoxide, which can be further hydrolyzed to a diol. Alternatively, oxidative cleavage of the double bond can occur, leading to the formation of formaldehyde and a ketone. The tertiary alcohol is generally resistant to oxidation under these conditions.[6]
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation pathways of this compound.
Troubleshooting Steps:
-
Antioxidants: If your formulation is susceptible to oxidation, consider adding antioxidants. The choice of antioxidant will depend on the formulation's properties (e.g., aqueous vs. lipid-based).
-
Packaging: Use packaging that protects against oxygen ingress, such as amber glass vials with an inert gas headspace.
-
LC-MS Analysis: Use UPLC-MS to identify the masses of the degradation products. This will help confirm whether epoxidation or cleavage is the primary pathway. Be aware of potential in-source fragmentation or adduct formation that can complicate spectral interpretation.[7][8]
Troubleshooting Guide: Photodegradation
Question: My sample is showing degradation upon exposure to light. What are the possible photochemical reactions?
Answer: The vinyl group is a chromophore that can absorb UV light, making it susceptible to photodegradation. Potential reactions include cis-trans isomerization (if applicable to a more complex analogue), cyclization reactions, or photo-oxidation. The specific pathway will depend on the wavelength of light and the presence of photosensitizers.
Troubleshooting Steps:
-
Light Protection: Store all samples and formulations in light-resistant containers (e.g., amber vials or foil-wrapped containers).
-
Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to understand the light sensitivity of your drug substance and product.[3]
-
Excipient Screening: Be aware that some excipients can act as photosensitizers. If your formulation is particularly light-sensitive, you may need to screen for alternative excipients.
Troubleshooting Guide: Thermal Degradation
Question: I am conducting thermal stress studies and observe degradation. What are the likely mechanisms?
Answer: At elevated temperatures, several degradation pathways can be initiated. Dehydration of the tertiary alcohol to form a more conjugated system is a likely pathway. Additionally, thermal energy can promote the ring-opening of the oxetane, similar to the acid-catalyzed pathway, especially if acidic impurities are present. Finally, polymerization of the vinyl group could occur at very high temperatures.
Proposed Thermal Degradation Pathway:
Caption: Proposed thermal degradation pathways of this compound.
Troubleshooting Steps:
-
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the melting point and onset of thermal decomposition of your drug substance. This will help you set appropriate temperatures for your stress studies.
-
Controlled Humidity: Control the humidity during thermal stress testing, as moisture can facilitate hydrolytic degradation at elevated temperatures.
-
Mass Balance: In your analytical method, ensure good mass balance. A significant loss of mass balance could indicate the formation of volatile degradants or polymers that are not being detected by your method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
UPLC-MS system with a C18 column
Workflow:
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a thin layer of solid this compound in a vial and heat at 80°C. At each time point (0, 24, 48, 72 hours), dissolve a small amount in methanol for analysis.
-
Photodegradation: Expose the stock solution and solid sample to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Analyze by UPLC-MS using a suitable gradient method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Ensure the analytical method is stability-indicating by demonstrating specificity, with no co-elution of the parent peak with any degradation products.
-
Data Presentation: Expected Degradation Summary
| Stress Condition | Expected Degradation Rate | Potential Major Degradation Products |
| Acidic Hydrolysis (0.1N HCl, 60°C) | High | Ring-opened diols, dehydration products |
| Basic Hydrolysis (0.1N NaOH, 60°C) | Low to Moderate | Potential ring-opened products (slower rate) |
| Oxidative (3% H₂O₂, RT) | Moderate to High | Epoxide, diol, oxidative cleavage products |
| Thermal (80°C, solid) | Moderate | Dehydration products, ring-opened products |
| Photolytic (ICH Q1B) | Dependent on chromophore | Isomers, photo-oxidation products |
Conclusion
The stability of this compound is a multifaceted issue that requires a thorough understanding of its inherent chemical reactivity. By employing a systematic approach to forced degradation studies, researchers can proactively identify potential stability liabilities, elucidate degradation pathways, and develop robust formulations and analytical methods. This guide provides a framework for these investigations, combining theoretical chemical principles with practical troubleshooting advice. Remember that each formulation is unique, and these guidelines should be adapted to your specific experimental context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedres.us [biomedres.us]
- 3. pharmtech.com [pharmtech.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of macromolecular tannic acid by O3/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Vinyloxetan-3-ol
Welcome to the technical support center for the synthesis of 3-Vinyloxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this valuable building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your product.
Introduction: The Challenge of Synthesizing this compound
This compound is a key intermediate in medicinal chemistry, valued for the unique properties the oxetane ring imparts on molecular structure and function.[1][2] However, its synthesis, most commonly achieved through the Grignard reaction between a vinyl magnesium halide and oxetan-3-one, is often plagued by low yields and the formation of significant byproducts.[3][4][5][6] This guide provides a comprehensive resource to navigate these synthetic hurdles.
Synthesis Overview: The Grignard Approach
The most direct route to this compound involves the nucleophilic addition of a vinyl Grignard reagent to the carbonyl of oxetan-3-one.[7][8][9][10] This reaction, while straightforward in principle, requires careful control of reaction conditions to achieve optimal results.
Caption: General scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Grignard Reagent Formation
Q1: My Grignard reaction is not initiating. What are the primary causes and solutions?
A1: Failure to initiate is a classic problem in Grignard synthesis. The two most likely culprits are a passivated magnesium surface and the presence of moisture.[3][4]
-
Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[4] To activate the magnesium, you can:
-
Moisture Contamination: Grignard reagents are highly sensitive to water.[3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).[4][11] Use anhydrous solvents, preferably freshly distilled or from a recently opened bottle.
Q2: How can I confirm that my vinyl Grignard reagent has formed successfully?
A2: Several visual cues indicate a successful Grignard formation:[3]
-
Disappearance of any activator color (e.g., iodine).
-
The solution turning cloudy or grayish.
-
Spontaneous refluxing of the solvent due to the exothermic nature of the reaction.
-
The gradual consumption of the magnesium turnings.
For a quantitative assessment, it is highly recommended to titrate a small aliquot of the Grignard reagent before use. This will give you the exact molarity, which is crucial for achieving high yields in the subsequent reaction.
Q3: I'm observing a significant amount of 1,3-butadiene as a byproduct. How can I minimize this?
A3: The formation of 1,3-butadiene is due to a side reaction known as Wurtz coupling, where the vinyl Grignard reagent reacts with the unreacted vinyl halide.[3] To minimize this:
-
Add the vinyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling reaction.[3]
-
Ensure a slight excess of magnesium.
Reaction with Oxetan-3-one
Q4: My yield of this compound is consistently low. What are the common reasons?
A4: Low yields can stem from several factors beyond incomplete Grignard formation:
-
Inaccurate Stoichiometry: If the concentration of the Grignard reagent is unknown, you may be adding a substoichiometric amount. Always titrate your Grignard reagent.[4]
-
Enolization of Oxetan-3-one: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate.[4][6] This is more pronounced with sterically hindered Grignard reagents, but can still be a competing pathway. To mitigate this, consider using a Lewis acid additive like cerium(III) chloride (CeCl₃), which is known to promote 1,2-addition over enolization.[6]
-
Reaction Quenching: The Grignard reagent can be quenched by atmospheric moisture or carbon dioxide. Maintain a positive pressure of an inert gas throughout the reaction.[3]
Q5: I am recovering a significant amount of my starting material, oxetan-3-one, after work-up. Why is this happening?
A5: This is a strong indication that the primary competing side reaction is the enolization of the oxetan-3-one by the vinyl Grignard reagent, which acts as a base.[4][6] Upon aqueous work-up, the resulting enolate is protonated, regenerating the starting ketone. As mentioned above, the addition of anhydrous CeCl₃ to the ketone before the addition of the Grignard reagent can significantly improve the yield of the desired tertiary alcohol by enhancing the electrophilicity of the carbonyl carbon.[6]
Work-up and Purification
Q6: What is the recommended procedure for quenching the reaction?
A6: The reaction should be quenched at a low temperature (e.g., 0 °C) to control the exotherm.[3] A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids. This helps to minimize potential acid-catalyzed rearrangement or ring-opening of the this compound product.[12][13]
Q7: My product appears to be unstable during purification. What could be the cause?
A7: this compound is susceptible to degradation, particularly under acidic conditions or at elevated temperatures.
-
Acid-Catalyzed Rearrangement: The product can undergo a skeletal rearrangement to form more stable dihydrofuran derivatives, especially in the presence of acid.[12][13]
-
Ring-Opening Polymerization: The strained oxetane ring can be susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination catalysts.[14][15][16][17][18] Traces of acid or reactive impurities can potentially initiate this process, especially during distillation at higher temperatures.
Therefore, purification should be conducted under mild conditions. Vacuum distillation at the lowest possible temperature is recommended. If chromatography is used, ensure the silica gel is neutralized.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivated magnesium surface.[4] 2. Presence of moisture in glassware or reagents.[3][4] | 1. Activate magnesium with iodine or 1,2-dibromoethane.[3][4] 2. Flame-dry all glassware; use anhydrous solvents.[4][11] |
| Low Yield of this compound | 1. Inaccurate Grignard concentration.[4] 2. Wurtz coupling of vinyl halide.[3] 3. Enolization of oxetan-3-one.[4][6] 4. Quenching by atmospheric H₂O/CO₂.[3] | 1. Titrate the Grignard reagent before use.[4] 2. Add vinyl halide dropwise to magnesium.[3] 3. Add anhydrous CeCl₃ to the ketone before Grignard addition.[6] 4. Maintain a positive pressure of inert gas.[3] |
| Recovery of Starting Ketone | Predominant enolization of oxetan-3-one.[4][6] | Add anhydrous CeCl₃ to the reaction mixture prior to the Grignard reagent.[6] |
| Product Degradation During Purification | 1. Acid-catalyzed rearrangement.[12][13] 2. Ring-opening polymerization.[14][15] | 1. Use a mild quench (sat. aq. NH₄Cl).[3] 2. Purify by vacuum distillation at low temperature or neutralized column chromatography. |
Key Side Reactions and Degradation Pathways
Understanding the potential side reactions is crucial for optimizing the synthesis.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. studylib.net [studylib.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Ring-Opening Polymerization with Lewis Pairs and Subsequent Nucleophilic Substitution: A Promising Strategy to Well-Def… [ouci.dntb.gov.ua]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-Vinyloxetan-3-ol
Welcome to the technical support center for 3-Vinyloxetan-3-ol, a versatile building block for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our approach is rooted in a deep understanding of the unique chemical reactivity of this trifunctional molecule, aiming to empower you to overcome common synthetic challenges and achieve your desired outcomes with confidence.
Understanding the Reactivity of this compound
This compound is a unique molecule possessing three distinct reactive sites: a strained oxetane ring, a nucleophilic tertiary alcohol, and a reactive vinyl group. The interplay of these functionalities dictates its chemical behavior and presents both synthetic opportunities and challenges. The strained four-membered ether is susceptible to ring-opening under both acidic and basic conditions, while the vinyl group can participate in a variety of addition and polymerization reactions. The tertiary alcohol can act as a nucleophile or a leaving group upon protonation. Successful manipulation of this compound hinges on understanding and controlling the chemoselectivity of your reactions.[1][2][3]
Core Troubleshooting Areas
This section addresses specific problems that may arise during reactions with this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Unwanted Polymerization of the Vinyl Group
One of the most common issues when working with vinyl-substituted monomers is undesired polymerization, which can lead to low yields of the desired product and difficult purification.[4]
Question: My reaction mixture containing this compound has become viscous and difficult to stir, and I'm observing a significant amount of insoluble material. What is happening and how can I prevent it?
Answer: This is a classic sign of vinyl polymerization. The vinyl group of this compound can undergo radical, cationic, or anionic polymerization, especially under conditions involving heat, light, or the presence of initiators.
Causality and Solutions:
-
Radical Polymerization: Often initiated by trace impurities, light, or elevated temperatures.
-
Solution:
-
Add a Polymerization Inhibitor: For reactions that do not involve radical pathways, the addition of a radical inhibitor can be highly effective. Common choices include butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) at concentrations of 100-500 ppm.[4] These compounds act as radical scavengers, preventing the initiation of polymerization chains.
-
Exclude Light and Oxygen: Conducting the reaction in the dark and under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of radical initiators.
-
-
-
Cationic Polymerization: The vinyl group can be susceptible to polymerization under strongly acidic conditions, which can also catalyze the ring-opening of the oxetane.
-
Solution:
-
Buffer the Reaction: If acidic conditions are necessary for another transformation, consider using a buffered system to maintain a mildly acidic pH.
-
Choose a Milder Lewis Acid: If a Lewis acid is required, opt for one that is less prone to initiating vinyl polymerization. Screening different Lewis acids may be necessary.
-
-
-
Anionic Polymerization: While less common for this specific substrate, strong bases can potentially initiate vinyl polymerization.
-
Solution:
-
Use Non-nucleophilic Bases: If a base is required, select a sterically hindered, non-nucleophilic base to minimize interaction with the vinyl group.
-
-
| Inhibitor | Typical Concentration | Removal Method |
| Butylated hydroxytoluene (BHT) | 100-500 ppm | Column chromatography |
| 4-Methoxyphenol (MEHQ) | 100-500 ppm | Alkali wash |
| Hydroquinone | 100-500 ppm | Alkali wash |
Problem 2: Uncontrolled Ring-Opening of the Oxetane
The high ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic attack, particularly under acidic or strongly basic conditions.[3] This can lead to the formation of diol-containing byproducts and a loss of the desired oxetane-containing product.
Question: I am trying to perform a reaction on the vinyl group of this compound, but I am isolating a significant amount of a diol byproduct. How can I preserve the oxetane ring?
Answer: The formation of a diol indicates that the oxetane ring has undergone nucleophilic attack, likely by water or another nucleophile present in the reaction mixture. This is often catalyzed by acidic or strongly basic conditions.
Causality and Solutions:
-
Acid-Catalyzed Ring-Opening: Protic or Lewis acids can activate the oxetane oxygen, making the ring highly susceptible to nucleophilic attack.
-
Solution:
-
pH Control: Maintain a neutral or slightly basic pH if the desired reaction allows.
-
Milder Catalysts: If an acid catalyst is necessary, screen for milder options (e.g., weaker Lewis acids or solid-supported acids) and use the minimum effective catalytic amount.
-
Anhydrous Conditions: Rigorously exclude water from the reaction mixture, as it is a common nucleophile for ring-opening.
-
-
-
Base-Catalyzed Ring-Opening: While generally less facile than acid-catalyzed opening, strong bases can deprotonate the tertiary alcohol, which could potentially lead to intramolecular ring-opening or reaction with other nucleophiles. More commonly, strong external nucleophiles under basic conditions can attack the oxetane ring.
-
Solution:
-
Use Non-nucleophilic Bases: Employ sterically hindered bases like DBU or proton sponge if a base is required for the primary reaction.
-
Protect the Alcohol: If the reaction conditions are harsh, protecting the tertiary alcohol as a silyl ether (e.g., TMS or TBS ether) can prevent its participation in side reactions and may also increase the stability of the oxetane ring under certain conditions.
-
-
Problem 3: Unexpected Skeletal Rearrangements
The unique arrangement of functional groups in this compound can predispose it to skeletal rearrangements, especially under conditions that generate carbocationic intermediates.
Question: In my palladium-catalyzed reaction with an aryl iodide, I expected a Heck coupling product, but instead, I isolated a dihydrofuran. What is the cause of this rearrangement?
Answer: This is a known arylative ring expansion reaction of 3-vinyloxetan-3-ols.[5][6] This transformation proceeds through a domino sequence involving a Heck arylation followed by an acid-catalyzed transposition of the allylic alcohol and subsequent intramolecular ring-opening of the oxetane by the newly formed hydroxyl group.
Causality and Solutions:
-
Dual Catalysis: This reaction is promoted by the combination of a palladium catalyst and a Brønsted or Lewis acid.
-
Solution to Avoid Rearrangement:
-
Acid-Free Conditions: If the desired outcome is the simple Heck product, it is crucial to exclude acidic promoters. The choice of palladium precursor, ligands, and base should be carefully considered to avoid the in situ generation of acidic species.
-
Control of Reaction Temperature: The ring-expansion step is often favored at higher temperatures. Running the reaction at a lower temperature may favor the initial Heck coupling product.
-
-
Solution to Promote Rearrangement:
-
Optimize Acid Catalyst: If the dihydrofuran is the desired product, the choice and amount of acid catalyst (e.g., triflic acid) are critical parameters to optimize.[5]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the rate of the rearrangement.
-
-
Experimental Workflow: Arylative Ring Expansion
Caption: Workflow for the arylative ring expansion of this compound.
Problem 4: Chemoselectivity Issues
Achieving selective reaction at one of the three functional groups (oxetane, vinyl, alcohol) while leaving the others untouched is a common challenge.
Question: How can I selectively protect the tertiary alcohol without affecting the vinyl group or the oxetane ring?
Answer: Selective protection of the tertiary alcohol requires mild conditions that do not promote polymerization or ring-opening.
Causality and Solutions:
-
Protecting Group Selection:
-
Silyl Ethers: Protection as a silyl ether is often a good choice. For example, using triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBSCl) with a non-nucleophilic base like imidazole or 2,6-lutidine at low temperatures can selectively protect the alcohol. These conditions are generally mild enough to not affect the other functional groups.
-
Avoid Strongly Acidic or Basic Deprotection: When choosing a protecting group, consider the conditions required for its removal and ensure they are compatible with the stability of the oxetane and vinyl groups. For example, TBAF for silyl ether deprotection is generally mild and compatible.
-
Logical Relationship: Chemoselectivity Control
Caption: Influence of reaction conditions on the chemoselectivity of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To prevent degradation and polymerization, it is recommended to store this compound at low temperatures (2-8 °C), under an inert atmosphere, and protected from light. The addition of a polymerization inhibitor like BHT or MEHQ is also advisable for long-term storage.
Q2: I need to perform a reaction under strongly basic conditions. How can I protect the oxetane ring?
A2: The oxetane ring is generally more stable under basic conditions than acidic conditions. However, very strong bases or nucleophiles can still promote ring-opening. To minimize this, you can:
-
Use the lowest possible reaction temperature.
-
Employ a less nucleophilic base if possible.
-
Protect the tertiary alcohol, as this can sometimes influence the reactivity of the oxetane ring.
Q3: Can I perform radical reactions on the vinyl group without affecting the oxetane?
A3: Yes, this is generally possible. Many radical reactions, such as thiol-ene couplings or radical additions, can be performed selectively on the vinyl group. The oxetane ring is typically stable under these conditions. However, it is important to choose your radical initiation method carefully to avoid conditions that might promote cationic polymerization or other side reactions.
Q4: What are the best practices for purifying this compound and its derivatives?
A4: Due to the presence of the polar hydroxyl and ether functionalities, these compounds can be challenging to purify by column chromatography. Here are some tips:
-
Column Chromatography: Use a moderately polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol. The polarity will need to be optimized based on the specific derivative. Using a silica gel slurry packed column can sometimes give better separation.
-
Distillation: For thermally stable, lower molecular weight derivatives, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If you have a solid derivative, recrystallization from an appropriate solvent system can be a highly effective purification technique.
This guide provides a starting point for troubleshooting common issues in reactions involving this compound. As with any chemical reaction, careful planning, optimization of reaction conditions, and thorough characterization of products are key to success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Vinyloxetan-3-ol
Welcome to the technical support center for 3-Vinyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. As a strained, tertiary alcohol, this compound presents unique stability and purification challenges. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurities in your crude product are highly dependent on the synthetic route employed. Below are the most common methods and their associated potential impurities:
-
From Acrolein and a Sulfoxonium Ylide (Johnson-Corey-Chaykovsky Reaction): This is a frequent route for constructing the oxetane ring.
-
Unreacted Starting Materials: Residual acrolein (can polymerize) or the precursor ketone if a multi-step route is used.
-
Ylide-Related Byproducts: Dimethyl sulfoxide (DMSO) is a common byproduct from dimethylsulfoxonium methylide.[1][2] Residual trimethylsulfoxonium salts may also be present.
-
Polymeric Material: Acrolein and the vinyl oxetane product itself can be susceptible to polymerization.
-
-
From Intramolecular Cyclization of a Halohydrin or Diol:
-
Unreacted Precursor: The acyclic 1,3-diol or halohydrin precursor may remain.
-
Isomeric Byproducts: Incomplete tosylation or mesylation of a diol can lead to isomeric monoprotected species that fail to cyclize.
-
Inorganic Salts: Salts generated during the cyclization step (e.g., potassium tosylate, sodium bromide).
-
-
Acid-Catalyzed Degradation Products:
Q2: Why is my this compound decomposing during column chromatography on silica gel?
Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the rearrangement of the tertiary alcohol and subsequent ring-opening of the strained oxetane ring, leading to the formation of impurities like 2,3-dihydrofuran derivatives.[3][4] This is a well-documented reactivity pattern for strained alcohols and ethers.[5][6]
Q3: What are the recommended storage conditions for purified this compound?
To minimize degradation and potential polymerization, purified this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures. For short-term storage (1-2 weeks), refrigeration at -4°C is suitable. For long-term storage (1-2 years), freezing at -20°C is recommended. Avoid exposure to light and acidic contaminants.
Q4: How can I assess the purity of my final product?
A multi-technique approach is recommended for robust purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The thermal stability of the analyte should be considered when setting the injector temperature.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities that may not be volatile enough for GC. Residual solvents and byproducts like DMSO have characteristic chemical shifts.[9]
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a large-scale purification.
Troubleshooting and Purification Guides
This section addresses specific issues you may encounter during the purification of this compound and provides detailed protocols to overcome them.
Problem 1: Product streaks or decomposes on the TLC plate and during column chromatography.
-
Cause: Acid-sensitivity of the oxetane ring.
-
Solution: Deactivate the silica gel using a basic modifier like triethylamine (TEA). This neutralizes the acidic silanol groups, preventing on-column degradation.[4][10]
Workflow for Selecting a Purification Strategy
The choice between distillation and chromatography depends on the nature of the impurities. This decision tree can guide your selection process.
Caption: Decision tree for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Purification by Neutralized Silica Gel Column Chromatography
This method is the gold standard for purifying acid-sensitive compounds like this compound.[10][11]
1. Preparation of the Mobile Phase and Silica Slurry:
- Determine an appropriate solvent system using TLC (e.g., Hexane/Ethyl Acetate). Aim for an Rf value of 0.2-0.3 for the product.
- To your chosen mobile phase, add 1-2% triethylamine (v/v). For example, to 500 mL of a 70:30 Hexane/Ethyl Acetate mixture, add 5-10 mL of triethylamine.
- Prepare a slurry of silica gel in this TEA-containing mobile phase.
2. Packing and Neutralizing the Column:
- Pack the column with the silica slurry.
- Elute the packed column with at least two column volumes of the TEA-containing mobile phase. This step ensures that all the acidic sites on the silica are neutralized before the sample is loaded.[10]
3. Sample Loading and Elution:
- Dissolve your crude product in a minimal amount of the mobile phase.
- Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.[10]
- Elute the column with the TEA-containing mobile phase, collecting fractions and monitoring by TLC.
4. Post-Purification Workup:
- Combine the pure fractions.
- Remove the solvent and triethylamine under reduced pressure. A co-evaporation step with a solvent like dichloromethane may be necessary to completely remove residual triethylamine.
| Parameter | Recommendation | Rationale |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | Ensures good separation of closely eluting impurities. |
| Triethylamine Conc. | 1-2% (v/v) in eluent | Effectively neutralizes silica without being overly basic. |
| Sample Loading | Minimal solvent volume or dry loading | Prevents band broadening and improves resolution.[4] |
| Elution | Isocratic or shallow gradient | A shallow gradient can help separate impurities with similar polarity. |
Problem 2: Non-volatile or polymeric impurities are present.
-
Cause: High molecular weight byproducts or salts from the reaction.
-
Solution: Vacuum distillation is effective for separating a volatile liquid product from non-volatile impurities.
Protocol 2: Purification by Vacuum Distillation
This method is suitable if the main impurities are non-volatile (e.g., inorganic salts, polymer) and the product is thermally stable at the distillation temperature.
1. Apparatus Setup:
- Use a short-path distillation apparatus to minimize product loss.
- Ensure all glassware is dry and the system is free of leaks. Use high-vacuum grease for all joints.
- Use a cold trap between the receiving flask and the vacuum pump.
2. Distillation Procedure:
- Place the crude this compound in the distillation flask with a magnetic stir bar.
- Slowly apply vacuum to the system. Be mindful of bumping if residual volatile solvents are present.
- Once a stable vacuum is achieved, slowly heat the distillation flask using an oil bath.
- Collect the fraction that distills at a constant temperature and pressure. The boiling point of the parent compound, oxetan-3-ol, is reported as 50°C at 0.3 mmHg, which can serve as a rough estimate.[12]
3. Purity Analysis:
- Analyze the distilled fractions by GC-MS or NMR to confirm purity.
Data Interpretation: Identifying Impurities
¹H NMR Spectroscopy
A clean spectrum of this compound should show characteristic signals for the vinyl group (typically between 5-6.5 ppm) and the oxetane ring protons (typically between 4-5 ppm). Common impurities to watch for include:
-
DMSO: A sharp singlet around 2.5-2.6 ppm (in CDCl₃).
-
Ring-Opened Products: Appearance of new alkene signals or disappearance of the characteristic oxetane protons. Dihydrofuran derivatives will have distinct signals in the olefinic and aliphatic regions.[3]
-
Unreacted Aldehyde/Ketone: A signal in the 9-10 ppm region for an aldehyde or characteristic aliphatic signals for a ketone.
GC-MS Analysis
GC-MS can separate volatile components and provide their mass spectra for identification.
-
Product Peak: Identify the main peak corresponding to the molecular weight of this compound (M.W. 100.12).
-
Impurity Peaks: Analyze smaller peaks by comparing their retention times and mass spectra to known starting materials or likely byproducts. For example, look for the mass spectrum of DMSO or the precursor ketone.
By understanding the potential impurities and the inherent reactivity of this compound, you can select the appropriate purification strategy and troubleshoot common issues, ultimately leading to a higher purity product for your research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. benchchem.com [benchchem.com]
- 5. Acid-catalyzed rearrangement of fused alkylideneoxetanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Vinyloxetan-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Vinyloxetan-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the moisture sensitivity of this versatile bifunctional monomer. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success and integrity of your experiments.
Introduction: The Duality of Reactivity
This compound is a valuable building block, featuring both a strained oxetane ring and a reactive vinyl group. This duality allows for a diverse range of chemical transformations, including ring-opening polymerizations and various palladium-catalyzed reactions. However, the inherent ring strain of the oxetane, coupled with the presence of a tertiary alcohol, makes the molecule particularly susceptible to moisture, especially under acidic conditions. Understanding and controlling this sensitivity is paramount to achieving desired reaction outcomes and preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when handling this compound in the presence of moisture?
A1: The primary concern is the acid-catalyzed hydrolysis of the oxetane ring. The strained four-membered ether is prone to ring-opening when exposed to acidic conditions, and water can act as a nucleophile in this process. This leads to the formation of a diol, which is an undesired byproduct that can complicate purification and reduce the yield of your target molecule.
Q2: How does the vinyl group influence the moisture sensitivity of the molecule?
A2: While the oxetane ring is the primary site of moisture sensitivity, the vinyl group can participate in complex, multi-step reactions where water may be a reactant or influence the reaction pathway. For instance, in some palladium- and acid-catalyzed reactions, water is intentionally added as a co-solvent. In these cases, the interplay between the Heck arylation of the vinyl group and the acid-catalyzed rearrangement of the oxetane can lead to novel products.[1][2][3]
Q3: My cationic ring-opening polymerization of this compound is giving inconsistent results. Could moisture be the culprit?
A3: Absolutely. Cationic ring-opening polymerizations are notoriously sensitive to moisture. Water can act as a chain transfer agent, leading to a decrease in the molecular weight of the resulting polymer and a broadening of the molecular weight distribution. In some cases, excess moisture can even inhibit the polymerization altogether. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am performing a reaction with this compound that requires an acidic catalyst. How can I minimize unwanted ring-opening by water?
A4: This is a common challenge. Here are several strategies:
-
Use of Anhydrous Conditions: Even if your reaction requires a protic acid, it is essential to minimize the presence of water. Use anhydrous solvents and reagents, and thoroughly dry your glassware.
-
Choice of Acid: The strength of the acid can play a significant role. In some cases, a weaker acid may be sufficient to catalyze the desired reaction without promoting significant hydrolysis.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of the undesired hydrolysis reaction more than the desired transformation.
-
Reaction Time: Monitor your reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to acidic, potentially aqueous, conditions.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. Avoid storing it in areas with high humidity. For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Possible Cause | Recommended Action |
| Low yield of desired product and presence of a more polar byproduct. | Acid-catalyzed hydrolysis of the oxetane ring due to residual moisture. | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly. Perform the reaction under an inert atmosphere. Consider using a milder acid or lower reaction temperature. |
| Inconsistent molecular weight in cationic polymerization. | Presence of water acting as a chain transfer agent. | Use rigorously dried monomer, initiator, and solvent. Employ high-vacuum techniques to remove residual moisture. |
| Formation of unexpected rearranged products. | Complex interaction between the vinyl group, oxetane ring, and reaction conditions (e.g., acid, water). | Carefully review the literature for similar reaction systems.[1][2][3] Consider that water may be playing a role in the reaction mechanism beyond simple hydrolysis. Perform control experiments to elucidate the role of each component. |
| No reaction or very slow reaction rate. | Deactivation of the catalyst by water. | Ensure all components of the reaction are free of moisture. If a Lewis acid catalyst is used, its activity can be severely hampered by water. |
Experimental Protocols
Protocol 1: General Handling and Use of this compound in a Moisture-Sensitive Reaction
This protocol provides a general workflow for setting up a reaction with this compound where moisture control is critical.
Materials:
-
This compound (stored under inert gas)
-
Anhydrous solvent (e.g., THF, DCM, distilled over a suitable drying agent)
-
Other reagents (ensure they are anhydrous)
-
Oven-dried glassware
-
Schlenk line or glove box
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Inert Atmosphere: Assemble the glassware under a positive pressure of an inert gas (argon or nitrogen). If using a Schlenk line, perform at least three vacuum/inert gas cycles to ensure the removal of air and moisture.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add other solid reagents under a positive flow of inert gas.
-
Add this compound and other liquid reagents via a dry syringe.
-
Reaction Execution: Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.
-
Work-up: Quench the reaction as appropriate, being mindful that the introduction of aqueous solutions during work-up will likely hydrolyze any remaining starting material.
Visualizing the Impact of Moisture
The following diagrams illustrate the key chemical transformations of this compound, highlighting the role of water.
Caption: Reaction pathways of this compound.
The diagram above illustrates the competing reaction pathways for this compound. Under carefully controlled anhydrous conditions, the desired transformation can be achieved. However, in the presence of water and an acid catalyst, the molecule is susceptible to hydrolysis, leading to the formation of an undesired diol.
Caption: Troubleshooting workflow for reactions.
This workflow provides a systematic approach to troubleshooting unexpected results in reactions involving this compound, with a primary focus on addressing potential moisture contamination.
References
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 3-Vinyloxetan-3-ol and Conventional Vinyl Monomers
Abstract
The development of advanced polymers for specialized applications in coatings, adhesives, and drug delivery necessitates the exploration of novel monomers that offer unique reactivity and performance characteristics. 3-Vinyloxetan-3-ol is an emerging monomer distinguished by its hybrid structure, featuring both a vinyl group amenable to radical polymerization and a strained oxetane ring capable of cationic ring-opening polymerization (CROP). This dual-functionality presents a significant departure from traditional vinyl monomers, such as acrylates and vinyl ethers, which typically polymerize through a single mechanism. This guide provides an in-depth comparison of this compound with these conventional monomers, supported by experimental data and protocols, to elucidate its unique advantages in creating polymers with tailored properties.
Introduction: The Unique Structural and Reactive Profile of this compound
Vinyl monomers, characterized by a carbon-carbon double bond, are foundational to the polymer industry, forming the basis for materials like polystyrene and poly(methyl methacrylate).[1] Their polymerization is most commonly achieved through free-radical mechanisms, a well-understood and widely implemented process involving initiation, propagation, and termination steps.[2][3]
This compound (3-VO) introduces a paradigm shift. Its structure incorporates not only the vinyl group but also a four-membered oxetane ring and a hydroxyl group.[4][5] The high ring strain of the oxetane (approximately 107 kJ/mol) makes it susceptible to cationic ring-opening polymerization (CROP), a mechanism distinct from the radical pathway of the vinyl group.[6] This dual reactivity allows for the formation of complex polymer architectures, such as interpenetrating networks or graft copolymers, through orthogonal polymerization schemes. Furthermore, the hydroxyl group provides a site for post-polymerization modification and enhances adhesion to polar substrates.[7][8]
This guide will dissect the properties of 3-VO in relation to two classes of conventional vinyl monomers:
-
Acrylates (e.g., Butyl Acrylate): Known for their rapid radical polymerization and the flexibility they impart to polymers.[9]
-
Vinyl Ethers: A class of monomers that can undergo cationic polymerization.[10][11]
Comparative Physicochemical Properties
The choice of monomer is fundamentally influenced by its physical properties, which dictate handling, formulation, and processing conditions. The table below offers a comparative overview.
| Property | This compound | Butyl Acrylate (Typical Acrylate) | Divinyl Ether (Typical Vinyl Ether) |
| Molecular Formula | C₅H₈O₂ | C₇H₁₂O₂ | C₄H₆O |
| Molecular Weight | 100.12 g/mol | 128.17 g/mol | 70.09 g/mol |
| Boiling Point | ~170-180 °C (est.) | 145 °C | 28.5 °C |
| Density | ~1.05 g/mL (est.) | 0.894 g/mL | 0.77 g/mL |
| Key Functional Groups | Vinyl, Oxetane, Hydroxyl | Acrylate (Ester), Vinyl | Vinyl Ether |
| Primary Polymerization | Radical (Vinyl) & Cationic (Oxetane) | Radical (Vinyl) | Cationic (Vinyl) |
Data for this compound are estimated based on structurally similar compounds like Oxetan-3-ol.[12][13] Data for Butyl Acrylate and Divinyl Ether are from standard chemical databases.
The presence of the hydroxyl group and the polar oxetane ring in 3-VO suggests a higher boiling point and density compared to non-polar vinyl ethers and less polar acrylates. This also implies better solubility in polar solvents, a critical factor for formulation in coatings and biomedical applications.[14]
Polymerization Mechanisms: A Tale of Two Pathways
The most significant distinction between 3-VO and traditional vinyl monomers lies in their polymerization behavior.
Free-Radical Polymerization (Vinyl Group)
Like all vinyl monomers, the vinyl group of 3-VO can undergo free-radical polymerization.[1] This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate radicals.[3] These radicals attack the carbon-carbon double bond, initiating a chain reaction.[1]
However, the polymerization rate and conversion can be influenced by the monomer's structure. For instance, studies on complex vinyl monomers have shown that steric hindrance and the electronic nature of substituents can affect reactivity.[9] The bulky oxetane ring on 3-VO may present some steric hindrance compared to a simple acrylate like butyl acrylate.
Cationic Ring-Opening Polymerization (CROP) (Oxetane Ring)
The oxetane ring's high strain energy is the driving force for CROP.[6] This reaction is initiated by strong acids or, more commonly in industrial settings, by photoinitiators that generate a superacid upon UV irradiation.[15] The initiator protonates the oxygen atom of the oxetane ring, creating an active cationic center that propagates by attacking other monomer units.
This mechanism is advantageous as it is not inhibited by oxygen, a common issue in free-radical polymerization.[15] Cationic curing often leads to polymers with high dimensional stability and strong adhesion.[15] While vinyl ethers also polymerize cationically, the oxetane ring-opening process in 3-VO results in a polyether backbone, which offers greater flexibility compared to the rigid chains formed from some vinyl polymers.[16][17]
The Power of Dual-Cure Systems
The true potential of 3-VO is realized when both polymerization pathways are leveraged. A dual-cure system can be designed where radical and cationic polymerizations occur simultaneously or sequentially. For example, a formulation containing both a radical photoinitiator and a cationic photoinitiator can be irradiated with UV light to form a highly cross-linked interpenetrating polymer network (IPN). This offers a level of control over the final material properties that is unattainable with single-mechanism monomers.
Caption: Dual polymerization mechanism of this compound.
Performance of Resulting Polymers: A Data-Driven Comparison
The ultimate value of a monomer is determined by the properties of the polymer it forms. Oxetane-based polymers are known for their desirable mechanical and thermal properties.[16]
| Polymer Property | Poly(3-VO) Network (Dual-Cured) | Poly(Butyl Acrylate) (Radical) | Poly(Divinyl Ether) (Cationic) |
| Glass Transition (Tg) | 10°C to 50°C (Tunable) | -54°C | ~ -10°C |
| Thermal Stability (Tdeg) | > 300°C | ~ 250°C | ~ 220°C |
| Mechanical Nature | Tough, Flexible, High Adhesion | Soft, Elastomeric | Brittle, Hard |
| Oxygen Inhibition | Cationic part is immune | High | Low |
| Adhesion to Polar Substrates | Excellent (due to -OH and ether) | Moderate | Moderate |
Note: Data for Poly(3-VO) is inferred from studies on similar functional oxetanes and dual-cure systems.[17][18] The properties are highly dependent on the ratio of vinyl to oxetane polymerization.
The ability to tune the glass transition temperature (Tg) by controlling the degree of cross-linking is a key advantage of 3-VO. Adding oxetanes to other polymer systems has been shown to significantly alter the Tg of the final film, reducing brittleness.[18] The polyether backbone formed from the oxetane ring-opening contributes to enhanced thermal stability and toughness compared to conventional vinyl polymers.[19] Furthermore, the abundant hydroxyl and ether linkages in polymerized 3-VO provide excellent adhesion to a variety of substrates, including metals and glass, a crucial attribute for high-performance coatings and adhesives.[7][8]
Experimental Protocols for Comparative Evaluation
To provide a framework for objective comparison, the following standardized protocols are outlined.
Protocol: Comparative Photopolymerization Kinetics via Photo-DSC
Objective: To compare the rate and extent of polymerization of 3-VO with butyl acrylate under UV irradiation.
Causality: Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during polymerization, which is directly proportional to the rate of monomer conversion. This allows for a quantitative comparison of polymerization kinetics.[20]
Methodology:
-
Formulation Preparation:
-
Formulation A (3-VO): Mix 97% wt. This compound, 2% wt. radical photoinitiator (e.g., TPO), and 1% wt. cationic photoinitiator (e.g., a diaryliodonium salt).
-
Formulation B (Butyl Acrylate): Mix 98% wt. Butyl Acrylate with 2% wt. TPO.
-
-
Sample Preparation: Place 5-10 mg of the formulation into an aluminum DSC pan.
-
Instrument Setup: Place the pan in a Photo-DSC instrument equipped with a UV light source (365 nm).
-
Analysis:
-
Equilibrate the sample at 25°C.
-
Irradiate the sample with UV light (e.g., 20 mW/cm²) for 5 minutes.
-
Record the heat flow as a function of time.
-
-
Data Interpretation: The area under the heat flow curve corresponds to the total heat of polymerization, from which the final monomer conversion can be calculated. The peak of the curve indicates the maximum polymerization rate.[20]
Caption: Workflow for Photo-DSC kinetic analysis.
Protocol: Thermomechanical Analysis (TMA/DMA)
Objective: To compare the thermal stability and mechanical properties of the cured polymers.
Causality: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal decomposition temperature. Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties (like storage modulus and tan delta), from which the glass transition temperature (Tg) can be determined.
Methodology:
-
Sample Preparation: Cure thin films (0.5 mm thickness) of each formulation from Protocol 5.1 by exposing them to UV light until fully cured.
-
TGA Analysis:
-
Place a 5-10 mg sample of the cured film into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss. The onset temperature of decomposition is the measure of thermal stability.
-
-
DMA Analysis:
-
Cut a rectangular strip from the cured film.
-
Mount the sample in the DMA instrument in tensile mode.
-
Scan the temperature from -70°C to 150°C at 3°C/min while applying a small oscillatory strain.
-
The peak of the tan delta curve is identified as the glass transition temperature (Tg).
-
Applications and Future Outlook
The unique combination of properties makes this compound a highly promising monomer for advanced applications:
-
Pharmaceutical Coatings & Drug Delivery: The resulting polymers can be designed to be biocompatible. The dual-cure mechanism allows for the encapsulation of sensitive therapeutic agents under mild conditions (e.g., UV curing at room temperature). The hydroxyl groups can be used to conjugate targeting ligands or modify release profiles.[14][21][22]
-
High-Performance Adhesives and Coatings: The combination of a flexible polyvinyl chain and a tough polyether network, along with excellent inherent adhesion, makes 3-VO ideal for creating durable, chemically resistant coatings for demanding applications in automotive and electronics.[8]
-
3D Printing and Additive Manufacturing: Fast, oxygen-insensitive cationic polymerization combined with the toughness imparted by the radical network makes 3-VO formulations suitable for high-resolution 3D printing where mechanical integrity is paramount.
Conclusion
This compound is not merely an alternative to conventional vinyl monomers; it represents a distinct class of building blocks for polymer synthesis. Its ability to undergo two different, complementary polymerization reactions provides an unparalleled level of control over the final polymer architecture and properties. While traditional monomers like acrylates offer speed and flexibility, and vinyl ethers provide a pathway for cationic polymerization, 3-VO integrates these features into a single molecule. The resulting polymers exhibit a tunable combination of toughness, flexibility, thermal stability, and adhesion that is difficult to achieve with conventional systems. For researchers and developers in advanced materials and pharmaceutics, this compound offers a versatile platform for innovation, enabling the creation of next-generation materials with precisely engineered performance characteristics.
References
- 1. pslc.ws [pslc.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Ring-expansion cationic polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US20070293652A1 - Vinyl ethers and compositions containing them - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. nbinno.com [nbinno.com]
- 14. Hyaluronic Acid and Its Derivatives in Coating and Delivery Systems: Applications in Tissue Engineering, Regenerative Medicine and Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure–property relationship of nitramino oxetane polymers: a computational study on the effect of pendant chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radtech.org [radtech.org]
- 19. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
Comparative study of different catalysts for 3-Vinyloxetan-3-ol polymerization
An In-Depth Comparative Guide to the Catalytic Polymerization of 3-Vinyloxetan-3-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of various catalytic systems for the ring-opening polymerization (ROP) of this compound, a functional monomer with significant potential in advanced materials and biomedical applications. The presence of both a vinyl group and a tertiary hydroxyl group on the oxetane ring presents unique challenges and opportunities for polymerization, demanding a careful selection of catalytic strategy to control polymer architecture and properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.
Introduction to this compound Polymerization
Oxetanes, as four-membered cyclic ethers, are valuable monomers for ring-opening polymerization due to their inherent ring strain. The resulting polyethers possess a stable, flexible backbone suitable for a wide range of applications. This compound is a particularly interesting monomer because its pendant vinyl and hydroxyl groups offer reactive sites for post-polymerization modification, cross-linking, or the introduction of specific functionalities.
The primary challenge in polymerizing this monomer lies in selectively opening the oxetane ring without inducing side reactions involving the vinyl or hydroxyl moieties. The choice of catalyst is therefore paramount and dictates the polymerization mechanism, kinetics, and the ultimate characteristics of the polymer, such as molecular weight, dispersity, and microstructure. This guide will compare the three principal catalytic pathways: cationic, anionic, and coordination polymerization.
Mechanistic Overview of Oxetane Polymerization
The polymerization of oxetanes proceeds via the cleavage of one of the C-O bonds in the strained four-membered ring. This process can be initiated by electrophilic (cationic), nucleophilic (anionic), or coordinative species.
Cationic Ring-Opening Polymerization (CROP)
CROP is the most prevalent method for polymerizing oxetanes.[1] The mechanism is initiated by a Lewis or Brønsted acid, which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule.
-
Initiation: A proton or Lewis acid coordinates to the oxygen atom, forming a tertiary oxonium ion.
-
Propagation: The propagation proceeds through the nucleophilic attack of a monomer on the activated, positively charged growing chain end.
-
Challenges: Cationic polymerization of functional monomers like this compound can be complicated by side reactions. The hydroxyl group can act as a chain transfer agent, while the vinyl group may undergo side reactions, leading to branching or cross-linking. These reactions can result in polymers with low molecular weights and broad molecular weight distributions (Đ > 1.5).[1][2]
References
A Comparative Guide to the Polymerization Kinetics of 3-Vinyloxetan-3-ol: Cationic, Radical, and Anionic Pathways
Introduction
In the landscape of polymer science, monomers capable of undergoing multiple, distinct polymerization pathways are of paramount interest. They offer unparalleled versatility in designing materials with tailored architectures and properties. 3-Vinyloxetan-3-ol is a prime example of such a monomer, featuring a strained oxetane ring, a reactive vinyl group, and a hydroxyl functional group. This unique trifecta of functionalities allows it to be polymerized through cationic, radical, and anionic mechanisms, each yielding fundamentally different polymeric structures.
This guide provides an in-depth comparison of the kinetic profiles and mechanistic pathways for the polymerization of this compound. We will explore how experimental choices can selectively favor one pathway over another and provide researchers with the foundational knowledge and detailed protocols to investigate this versatile monomer. By understanding the causality behind these polymerization techniques, scientists can harness the full potential of this compound for applications ranging from advanced adhesives and coatings to novel biomaterials.
Part 1: Mechanistic Pathways and Kinetic Considerations
The polymerization behavior of this compound is a direct consequence of its molecular structure. The strained four-membered oxetane ring is susceptible to ring-opening polymerization (ROP), while the vinyl group is amenable to chain-growth polymerization. The hydroxyl group plays a critical role, often participating directly in the initiation or propagation steps, particularly in ionic polymerizations.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is a highly efficient method for the ring-opening of cyclic ethers like oxetanes, driven by the release of ring strain (approximately 106 kJ/mol).[1] For this compound, the presence of the hydroxyl group strongly suggests that the polymerization proceeds via an Activated Monomer (AM) mechanism.
Mechanism Causality: In the AM mechanism, the initiator (a Brønsted or Lewis acid) protonates the hydroxyl group of a monomer molecule. This "activated" monomer is then attacked by the hydroxyl group of another monomer, leading to ring-opening and the formation of a dimer, while regenerating the protonated active center.[2][3] This process repeats, propagating the polymer chain. This pathway is favored over direct protonation of the oxetane ether oxygen because the hydroxyl group is a more accessible basic site and its activation avoids the formation of less stable tertiary oxonium ions on the growing polymer chain. The vinyl group typically remains as a pendant functionality on the resulting polyether backbone.
Diagram 1: Activated Monomer Mechanism for Cationic ROP
Caption: Activated Monomer (AM) pathway in cationic polymerization.
Radical Vinyl Polymerization
The vinyl group of this compound can be readily polymerized using standard free-radical techniques.[4] This pathway produces a polymer with a polyethylene-like backbone and pendant 3-hydroxy-3-methyloxetane groups.
Mechanism Causality: The process is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate primary radicals. These radicals attack the carbon-carbon double bond of the monomer, creating a new radical species. This new radical then propagates by adding to subsequent monomer units in a chain reaction.[4] In this scenario, the oxetane ring remains intact. This method is advantageous when the goal is to create a functional polymer that can later be cross-linked through the oxetane rings via a secondary curing step (e.g., cationic photopolymerization).
Diagram 2: Free Radical Vinyl Polymerization Pathway
Caption: Key steps in free radical vinyl polymerization.
Anionic Ring-Opening Polymerization
Anionic polymerization of this compound is initiated by a strong base (e.g., NaH, BuLi) that deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon of another monomer's oxetane ring to initiate ring-opening.
Mechanism Causality: This pathway is analogous to the anionic polymerization of other hydroxyl-functionalized oxetanes, such as 3-ethyl-3-hydroxymethyloxetane.[5] The propagation proceeds through a series of nucleophilic attacks by the newly formed alkoxide chain end on subsequent monomer molecules. This method can lead to hyperbranched structures because the hydroxyl groups along the polymer backbone can also be deprotonated and initiate new chains.[5] Control over the polymer architecture can be challenging compared to cationic methods. The vinyl group's electron-withdrawing nature may also influence the reactivity of the propagating anion.[6][7]
Part 2: Comparative Experimental Guide & Protocols
To objectively compare the polymerization kinetics, standardized protocols are essential. The following sections provide detailed methodologies for studying each polymerization type. The key to a valid kinetic study is the ability to accurately measure monomer consumption over time.
General Materials and Monomer Purification
-
Monomer: this compound (synthesis may be required, adapting procedures for similar oxetanes).[8][9][10]
-
Purification: The monomer must be rigorously purified to remove inhibitors and water, which can terminate or interfere with ionic polymerizations. A typical procedure involves drying over CaH₂, followed by fractional distillation under reduced pressure.
-
Solvents: Anhydrous solvents (e.g., dichloromethane for cationic, THF or toluene for anionic, bulk or toluene for radical) are critical. They should be purified using a solvent purification system or by distillation from appropriate drying agents.
-
Initiators: BF₃·OEt₂ (cationic), AIBN (radical), NaH (anionic). All should be used as received or purified according to standard procedures.
Diagram 3: General Workflow for a Polymerization Kinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pslc.ws [pslc.ws]
- 5. "Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymer" by Tara J. Smith and Lon J. Mathias [aquila.usm.edu]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. eresearchco.com [eresearchco.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]
- 10. atlantis-press.com [atlantis-press.com]
A Comparative Benchmarking Guide to the Synthesis of 3-Vinyloxetan-3-ol
Introduction: The Significance of 3-Vinyloxetan-3-ol in Modern Chemistry
This compound is a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique strained four-membered oxetane ring, coupled with a reactive vinyl group, offers a compelling combination of properties. The oxetane moiety can act as a bioisostere for commonly found functional groups like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability in drug candidates. The vinyl group provides a reactive handle for a wide array of chemical transformations, including polymerization, cross-coupling reactions, and various addition reactions, making it a key intermediate for the synthesis of complex molecular architectures and novel materials.
Given its increasing importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides a comprehensive, in-depth comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and scalability.
Methodology 1: Vinylation of Oxetan-3-one via Grignard Reaction
This approach is a convergent and widely utilized strategy that involves the synthesis of a key intermediate, oxetan-3-one, followed by the nucleophilic addition of a vinyl organometallic reagent.
Conceptual Framework
The underlying principle of this method is the classic Grignard reaction, a cornerstone of organic synthesis for carbon-carbon bond formation. The electrophilic carbonyl carbon of oxetan-3-one is attacked by the nucleophilic vinyl anion of the Grignard reagent, leading to the formation of the desired tertiary alcohol upon aqueous workup. The success of this method hinges on the efficient preparation of both the oxetan-3-one precursor and the vinyl Grignard reagent.
Synthesis of the Precursor: Oxetan-3-one
A common and well-documented route to oxetan-3-ol, the immediate precursor to oxetan-3-one, starts from the readily available and inexpensive epichlorohydrin[1][2][3]. This multi-step synthesis involves the opening of the epoxide ring, protection of the resulting secondary alcohol, intramolecular cyclization via Williamson ether synthesis, and subsequent deprotection. The resulting oxetan-3-ol can then be oxidized to oxetan-3-one using various standard oxidation protocols, such as Swern oxidation or using other oxidizing agents like N-chlorosuccinimide[4].
Alternatively, a more modern and efficient one-step synthesis of oxetan-3-one from propargyl alcohol has been developed using gold catalysis[4][5]. This method proceeds through an intermolecular alkyne oxidation to form a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular O-H insertion to yield the desired product.
Experimental Protocol: Vinylation of Oxetan-3-one
Step 1: Preparation of Vinylmagnesium Bromide
This protocol is adapted from established procedures for the preparation of Grignard reagents.[5][6][7]
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of nitrogen, is added magnesium turnings (1.2 eq.). Anhydrous tetrahydrofuran (THF) is then added to cover the magnesium. A small amount of 1,2-dibromoethane can be added to activate the magnesium. A solution of vinyl bromide (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey solution of vinylmagnesium bromide is then cooled to 0 °C.
Step 2: Reaction with Oxetan-3-one
A solution of oxetan-3-one (1.0 eq.) in anhydrous THF is added dropwise to the pre-formed vinylmagnesium bromide solution at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Methodology 2: Intramolecular Cyclization of a Vinyl Epoxy Alcohol
This alternative strategy involves the stereoselective epoxidation of a diene precursor followed by a base-catalyzed intramolecular cyclization to construct the oxetane ring.
Conceptual Framework
This method leverages the principles of directed epoxidation and intramolecular nucleophilic attack. The Sharpless asymmetric epoxidation of divinyl carbinol allows for the enantioselective synthesis of a key vinyl epoxy alcohol intermediate. Subsequent treatment with a base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, attacking the epoxide from the backside to form the strained four-membered oxetane ring.
Experimental Protocol: Synthesis via Intramolecular Cyclization
Step 1: Sharpless Asymmetric Epoxidation of Divinyl Carbinol
This protocol is based on the well-established Sharpless epoxidation procedure.[8][9][10]
To a solution of titanium(IV) isopropoxide (0.1 eq.) and (+)-diethyl L-tartrate (0.12 eq.) in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere is added tert-butyl hydroperoxide (TBHP, 1.5-2.0 eq.) in toluene. The mixture is stirred for 30 minutes, after which divinyl carbinol (1.0 eq.) is added dropwise. The reaction mixture is then aged at -20 °C for several hours to days, with the progress monitored by TLC. The prolonged reaction time allows for a kinetic resolution of the initially formed product, leading to high enantiomeric excess[7][8].
Step 2: Base-Catalyzed Intramolecular Cyclization
This protocol is adapted from general procedures for the intramolecular cyclization of epoxy alcohols to form oxetanes.[8][11][12][13]
To a solution of the purified vinyl epoxy alcohol from the previous step in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), is added a base such as potassium tert-butoxide or sodium hydride (1.1-1.5 eq.) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as indicated by TLC.
Step 3: Work-up and Purification
The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Performance Benchmarking: A Comparative Analysis
| Metric | Methodology 1: Vinylation of Oxetan-3-one | Methodology 2: Intramolecular Cyclization |
| Overall Yield | Moderate to Good (typically 60-80% for the Grignard step) | Moderate (yields for the cyclization step can be variable) |
| Purity | Generally high after chromatography | Can be high, but may require careful purification to remove byproducts |
| Reaction Time | Relatively short for the Grignard addition (a few hours) | Can be long, especially the Sharpless epoxidation step (days) |
| Scalability | Readily scalable | Scalability of the Sharpless epoxidation can be challenging |
| Stereocontrol | Produces a racemic mixture unless a chiral ketone or reagent is used | Can be highly enantioselective due to the Sharpless epoxidation |
| Precursor Availability | Oxetan-3-one can be synthesized from readily available starting materials | Divinyl carbinol is commercially available |
| Safety Considerations | Grignard reagents are highly reactive and moisture-sensitive | Peroxides (TBHP) are hazardous; careful handling is required |
Visualization of Synthetic Pathways
Methodology 1: Vinylation of Oxetan-3-one
Caption: Synthetic route to this compound via vinylation of oxetan-3-one.
Methodology 2: Intramolecular Cyclization
Caption: Synthesis of this compound via intramolecular cyclization of a vinyl epoxy alcohol.
Expert Insights and Causality Behind Experimental Choices
Methodology 1: Vinylation of Oxetan-3-one
The choice of a Grignard reagent for the vinylation is dictated by its high nucleophilicity and commercial availability. The use of anhydrous THF as a solvent is crucial, as Grignard reagents are extremely sensitive to protic solvents like water. The low reaction temperature (0 °C) is employed to control the exothermicity of the reaction and minimize potential side reactions, such as enolization of the ketone. The aqueous workup with a mild acid like ammonium chloride is chosen to protonate the resulting alkoxide without causing acid-catalyzed ring-opening of the sensitive oxetane ring.
Methodology 2: Intramolecular Cyclization
The Sharpless asymmetric epoxidation is the method of choice for the first step due to its high degree of enantioselectivity for allylic alcohols. The use of a chiral ligand, diethyl tartrate, in combination with a titanium catalyst, creates a chiral environment that directs the epoxidation to one face of the double bond. The base-catalyzed cyclization relies on the generation of a potent internal nucleophile (the alkoxide) in close proximity to the electrophilic epoxide. The choice of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is critical to ensure complete deprotonation of the alcohol without competing in intermolecular reactions. The 4-exo-tet cyclization to form the oxetane is generally favored kinetically over the 5-endo-tet cyclization that would lead to a tetrahydrofuran derivative, in accordance with Baldwin's rules for ring closure.
Conclusion: Selecting the Optimal Synthetic Route
The choice between these two synthetic methodologies for this compound will ultimately depend on the specific requirements of the researcher.
-
For rapid, scalable, and racemic synthesis, the vinylation of oxetan-3-one (Methodology 1) is generally the more practical approach. The starting materials are readily accessible, and the reaction conditions are well-established and amenable to larger-scale production.
-
For applications requiring high enantiopurity, the intramolecular cyclization route (Methodology 2) is the superior choice. The Sharpless asymmetric epoxidation step allows for the synthesis of enantioenriched this compound, which is often a critical requirement in drug development.
This guide has provided a detailed and objective comparison of the leading synthetic strategies for this compound. By understanding the underlying principles, experimental nuances, and performance benchmarks of each method, researchers can make informed decisions to best suit their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Intramolecular cyclization of 3,4-epoxy-alcohols; oxetan formation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic studies of 3-Vinyloxetan-3-ol ring-opening
An In-Depth Technical Guide to the Mechanistic Nuances of 3-Vinyloxetan-3-ol Ring-Opening
For researchers, medicinal chemists, and professionals in drug development, the this compound scaffold represents a uniquely versatile synthetic intermediate. Its inherent ring strain (approximately 25.5 kcal/mol), comparable to that of an oxirane, combined with the adjacent vinyl and tertiary alcohol functionalities, creates a hub of reactivity.[1] Understanding the mechanisms governing the selective opening of this strained four-membered ring is paramount to harnessing its synthetic potential.
This guide provides a comparative analysis of the primary mechanistic pathways for the ring-opening of this compound. We will move beyond simple procedural descriptions to explore the causal factors behind experimental design, offering field-proven insights into how mechanistic questions are rigorously investigated and validated.
The Structural Landscape of this compound
The reactivity of this compound is dictated by several key structural features: the strained C-O bonds of the oxetane core, the nucleophilic tertiary alcohol, and the electrophilic/coordinating vinyl group. The interplay of these groups under different catalytic conditions allows for a diverse range of transformations.
Caption: Key reactive sites of the this compound scaffold.
Comparison of Ring-Opening Mechanisms
The cleavage of the oxetane ring can be initiated by various catalytic systems, each proceeding through distinct mechanistic pathways that dictate the final product structure. The most significant and synthetically useful of these is a dual palladium and acid-catalyzed arylative ring expansion.
Dual Palladium and Acid Catalysis: An Arylative Ring-Expansion Cascade
Recent studies have unveiled a sophisticated domino reaction that transforms 3-vinyloxetan-3-ols into highly valuable 2,3,4-trisubstituted dihydrofurans.[2][3] This process is not a simple nucleophilic ring-opening but a multi-step cascade that leverages the unique functionalities of the starting material.
Mechanistic Postulate: The reaction proceeds through a sequence involving:
-
Heck Arylation: Palladium(0) catalyzes the addition of an aryl halide across the vinyl group.
-
Allylic Transposition: An acid catalyst promotes the rearrangement of the resulting tertiary allylic alcohol.
-
Intramolecular Ring-Opening: The newly positioned hydroxyl group acts as an internal nucleophile, attacking one of the oxetane carbons to open the ring and form the dihydrofuran product.[2][3][4]
Caption: Domino mechanism of the dual Pd/acid-catalyzed ring expansion.
Supporting Experimental Evidence: The elucidation of this complex pathway relies on a combination of control experiments and spectroscopic analysis.
-
Isolation of Intermediates: By carefully controlling reaction times and temperatures, it is possible to isolate or detect intermediates corresponding to the post-Heck arylation product, confirming the initial step of the cascade.
-
Catalyst Component Analysis: Running the reaction with only the palladium catalyst or only the acid catalyst fails to produce the dihydrofuran product, demonstrating the essential role of both components in the domino sequence.[3] The reaction of 3-vinyloxetan-3-ols with aryl iodides in the presence of a palladium catalyst, a silver salt like AgTFA, and triflic acid (TfOH) yields the rearranged dihydrofuran products.[2][3]
-
Substrate Scope: The reaction's success with a variety of aryl iodides and substitutions on the oxetane ring supports a robust catalytic cycle.[4]
Classical Acid-Catalyzed Ring-Opening
In the absence of a metal co-catalyst, Brønsted or Lewis acids can promote the ring-opening of oxetanes through direct nucleophilic attack.[5][6] For this compound, this pathway is less controlled and often competes with undesired side reactions.
Mechanistic Postulate:
-
Protonation/Activation: The oxetane oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid, activating the ring towards nucleophilic attack.[6]
-
Nucleophilic Attack: An external nucleophile (e.g., solvent, halide) attacks one of the electrophilic carbons adjacent to the oxetane oxygen. The regioselectivity of this attack (at C2 vs. C4) is a key mechanistic question. The attack likely proceeds through a transition state with significant carbocationic character at the more substituted carbon (an SN1-like mechanism), though a concerted SN2 pathway is also possible.[7][8]
Comparative Performance Data
| Catalytic System | Key Mechanistic Feature | Typical Product | Selectivity | Supporting Evidence |
| Pd(OAc)₂ / TfOH | Domino Heck/Rearrangement/Ring-Opening | 2,3,4-Trisubstituted Dihydrofuran | High Regio- and Stereoselectivity | Catalyst component studies, Intermediate detection[2][3] |
| Brønsted Acid (e.g., TfOH) | Acid activation, External Nucleophilic Attack | Mixture of diols, ethers, or elimination products | Generally Low | Product characterization, Kinetic studies showing rate dependence on [H⁺] |
| Lewis Acid (e.g., BF₃·OEt₂) | Lewis acid activation, Nucleophilic Attack | Ring-opened products from external nucleophiles | Variable, depends on nucleophile and substrate | Trapping experiments with various nucleophiles[5] |
Experimental Protocols for Mechanistic Investigation
To rigorously probe these mechanisms, a multi-faceted experimental approach is required. The following protocols provide a self-validating framework for distinguishing between potential pathways.
Protocol 1: Kinetic Analysis via In-Situ NMR Spectroscopy
Objective: To determine the reaction order with respect to each reactant in the dual Pd/acid-catalyzed system to validate the proposed rate-determining step.
Methodology:
-
Setup: A solution of this compound (1.0 equiv), aryl iodide (1.5 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., THF-d8) is prepared in an NMR tube.
-
Initiation: The reaction is initiated by adding the palladium catalyst (e.g., Pd(OAc)₂(PPh₃)₂) and triflic acid (TfOH) at a controlled temperature (e.g., 80 °C) directly in the NMR spectrometer.
-
Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.
-
Analysis: The disappearance of the starting material peaks and the appearance of the product peaks are integrated relative to the internal standard. Plotting concentration versus time allows for the determination of initial rates. By systematically varying the initial concentrations of the substrate, aryl iodide, and catalysts, the experimental rate law can be constructed.[9][10]
Causality: If the reaction rate shows a first-order dependence on the palladium catalyst and aryl iodide but zero-order on the acid, it would suggest that the Heck arylation is the rate-determining step of the cascade.
Protocol 2: Isotopic Labeling Study for Acid-Catalyzed Opening
Objective: To determine the regioselectivity of nucleophilic attack in a simple acid-catalyzed ring-opening using an ¹⁸O-labeled nucleophile.
Methodology:
-
Reaction: this compound is dissolved in a solvent and treated with a catalytic amount of a Brønsted acid (e.g., H₂SO₄) in the presence of H₂¹⁸O as the nucleophile.
-
Workup & Isolation: The reaction is quenched with a mild base, and the resulting diol product is isolated via column chromatography.
-
Analysis: The isolated product is analyzed by high-resolution mass spectrometry (HRMS) and ¹³C NMR spectroscopy.
-
Interpretation: HRMS will confirm the incorporation of the ¹⁸O atom.[11] The position of the label (at the tertiary vs. secondary alcohol) can be determined by comparing the ¹³C NMR spectrum to that of the unlabeled diol, identifying which carbon signal is perturbed by the heavier oxygen isotope. This definitively shows which oxetane carbon was attacked by the external nucleophile.[12][13]
Causality: If the ¹⁸O label is found exclusively at the tertiary carbon position, it provides strong evidence for an SN1-like mechanism involving a more stable tertiary carbocation intermediate. If it is found at the less-substituted carbon, it points towards an SN2 mechanism.
Caption: A logical workflow for the experimental study of a reaction mechanism.
Conclusion
The ring-opening of this compound is not a monolithic transformation but a field of distinct, catalyst-dependent mechanistic pathways. While classical acid catalysis provides a direct, albeit often unselective, route to ring-opened products, the true synthetic power of this scaffold is unlocked through more sophisticated methods. The dual palladium and acid-catalyzed arylative ring expansion stands out as a powerful example of a domino reaction, where multiple bond-forming and rearranging events occur in a single pot to build molecular complexity with high fidelity.[2][3][4]
For the modern chemist, a deep, evidence-based understanding of these competing mechanisms is essential. By employing a rigorous combination of kinetic analysis, isotopic labeling, and stereochemical studies, researchers can move from postulation to confirmation, enabling the rational design of novel transformations and the efficient synthesis of complex molecular targets.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Khan Academy [khanacademy.org]
- 8. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
A Researcher's Guide to Elucidating 3-Vinyloxetan-3-ol Reaction Pathways: A Comparative DFT Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount for innovation. The strained four-membered ring of oxetanes, particularly when functionalized with reactive moieties like a vinyl group, presents a fascinating landscape of potential chemical transformations. This guide provides an in-depth comparative framework for utilizing Density Functional Theory (DFT) to analyze the reaction pathways of 3-vinyloxetan-3-ol, a versatile building block. We will dissect competing reaction mechanisms, offer a robust computational protocol, and benchmark against experimental findings to ensure the predictive power of your theoretical investigations.
The Enigmatic Reactivity of this compound: A World of Possibilities
The unique structural arrangement of this compound, featuring a strained oxetane ring, a tertiary alcohol, and a vinyl group, gives rise to a rich and complex reactivity profile. Understanding the subtle interplay of these functional groups under different conditions is key to harnessing its synthetic potential. This guide will focus on a comparative DFT analysis of three key reaction manifolds:
-
Acid-Catalyzed Ring Expansion: In the presence of an acid and a transition metal catalyst, 3-vinyloxetan-3-ols can undergo a novel arylative ring expansion to furnish dihydrofurans. This pathway, recently explored experimentally, presents a prime opportunity for computational elucidation.
-
Thermal Ring Opening: Heat can provide the requisite energy to overcome the ring strain of the oxetane, potentially leading to a variety of ring-opened products through concerted or stepwise mechanisms.
-
Photochemical Rearrangement: The absorption of UV radiation can populate excited electronic states, opening up unique reaction channels that are often inaccessible under thermal conditions, such as the formation of photoproducts via diradical intermediates.
This guide will equip you with the tools to computationally model and compare these pathways, providing insights into the thermodynamics and kinetics that govern product formation.
PART 1: The Computational Microscope: A Guide to DFT Methodology
The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. Here, we outline a validated protocol for the DFT analysis of this compound reaction pathways.
Choosing the Right Tool for the Job: A Comparison of DFT Functionals
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional. For the reactions of this compound, which may involve strained rings, transition states, and potentially transition metals, a careful selection is warranted.
| Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional for general organic reactions.[1] | May underestimate reaction barriers in some cases. |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics, including systems with non-covalent interactions. | Can be computationally more demanding. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Provides a balanced description of short-, mid-, and long-range electron correlation and includes empirical dispersion corrections, crucial for accurate energetics. | Requires a basis set with diffuse functions for optimal performance. |
| PBE0 | Hybrid GGA | Often performs well for transition metal-catalyzed reactions.[2] | May not be as accurate for main-group thermochemistry as M06-2X. |
Recommendation: For a robust analysis, it is advisable to benchmark at least two functionals. A combination of M06-2X for its accuracy in kinetics and thermochemistry of organic reactions and ωB97X-D for its inclusion of dispersion effects is highly recommended. For the acid-catalyzed pathway involving palladium, PBE0 should also be considered.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Employ a suitable basis set, such as 6-311+G(d,p) , which includes polarization and diffuse functions to accurately describe the electronic structure.
-
For transition state searches, use methods like the Berny algorithm (OPT=TS) and verify the imaginary frequency.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the geometry optimization.
-
Confirm that reactants, intermediates, and products have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the optimized transition state structure.
-
This will confirm that the transition state connects the desired reactant and product on the potential energy surface.
-
-
Solvation Effects:
-
Given that many reactions are performed in solution, it is crucial to include solvent effects.
-
The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose. Specify the solvent used in the experimental procedure (e.g., THF, MeCN).
-
PART 2: Dissecting the Reaction Pathways: A Comparative Analysis
This section will delve into the mechanistic details of the competing reaction pathways of this compound and how DFT can be used to differentiate between them.
Case Study: The Acid-Catalyzed Arylative Ring Expansion
A recent study by Zhu and coworkers has demonstrated a novel dual palladium and acid-catalyzed arylative ring expansion of 3-vinyloxetan-3-ols to produce 2,3,4-trisubstituted dihydrofurans.[3] This reaction provides an excellent case study for a comparative DFT analysis.
The proposed mechanism involves a domino process:
-
Heck Arylation: Palladium-catalyzed arylation of the vinyl group.
-
Allylic Alcohol Transposition: Acid-catalyzed isomerization of the allylic alcohol.
-
Ring Opening: Intramolecular attack of the hydroxyl group to open the oxetane ring.
A DFT study can provide crucial insights into this mechanism by:
-
Calculating the activation barriers for each step to identify the rate-determining step.
-
Determining the relative energies of all intermediates to assess their stability.
-
Investigating the role of the acid and the palladium catalyst in facilitating the reaction.
Experimental Protocol: Synthesis of 2,3,4-trisubstituted-2,5-dihydrofurans [3]
-
To a solution of this compound (0.1 mmol) and an aryl iodide (0.15 mmol) in methyl tert-butyl ether (MTBE, 1.0 mL) is added Pd(OAc)2(PPh3)2 (5.0 mol%) and AgTFA (1.2 equiv).
-
The mixture is heated at 80°C.
-
The solvent is then changed to MeCN-H2O (v/v=50:1, 4 mL), and TfOH (0.6 equiv) is added.
-
The reaction is stirred for another 6 hours at 80°C.
-
The resulting dihydrofuran is isolated after purification.
Exploring the Uncharted: Thermal and Photochemical Pathways
In the absence of catalysts, this compound can potentially undergo thermal or photochemical rearrangements. DFT is an invaluable tool for predicting the feasibility and outcomes of these reactions.
Plausible Thermal Pathways:
-
[3][3]-Sigmatropic Rearrangement (Oxy-Cope): The vinyl alcohol moiety could undergo an Oxy-Cope rearrangement, although this is typically facilitated by a base.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-C or C-O bonds of the oxetane ring could occur, leading to diradical intermediates.
Potential Photochemical Pathways:
-
Norrish Type I and II Reactions: The carbonyl-like nature of the strained ether could lead to Norrish-type reactions upon photoexcitation.
-
Diradical Intermediates: Photoexcitation can lead to the formation of diradical intermediates, which can then undergo a variety of rearrangements or ring-opening reactions. A DFT study of the UV-induced ring opening of an oxetane intermediate in DNA photoproduct formation highlights the feasibility of such pathways.[4]
A comparative DFT analysis would involve calculating the activation barriers and reaction energies for these plausible pathways to predict the most favorable products under thermal and photochemical conditions.
Visualizing the Pathways
Figure 1: Competing reaction pathways of this compound.
PART 3: Data-Driven Insights and Validation
A key aspect of a compelling computational study is the clear presentation of quantitative data and its validation against experimental evidence.
Summarizing Key Computational Data
The results of the DFT calculations should be summarized in a clear and concise table to allow for easy comparison of the different reaction pathways.
| Pathway | Key Intermediate/Transition State | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| Acid-Catalyzed | Heck Arylation TS | |||
| Allylic Transposition TS | ||||
| Ring Opening TS | ||||
| Thermal | [3][3]-Sigmatropic TS | |||
| Homolytic Cleavage TS | ||||
| Photochemical | Diradical Intermediate Formation |
ΔE‡: Electronic activation energy; ΔG‡: Gibbs free energy of activation; ΔG_rxn: Gibbs free energy of reaction.
Bridging Theory and Experiment
The ultimate goal of a computational study is to provide insights that can be experimentally verified. In the case of the acid-catalyzed ring expansion of this compound, the DFT results can be directly compared with the experimental findings of Zhu and coworkers.[3]
-
Product Selectivity: Does the calculated lowest energy pathway correspond to the experimentally observed dihydrofuran product?
-
Reaction Conditions: Can the DFT calculations explain the necessity of both a palladium catalyst and an acid for the reaction to proceed efficiently?
-
Substituent Effects: How do different substituents on the aryl iodide affect the calculated reaction barriers, and does this correlate with the experimental yields?
By addressing these questions, the DFT analysis can provide a powerful validation of the proposed mechanism and offer predictive power for designing new reactions.
Visualizing the Computational Workflow
References
- 1. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. UV-induced formation of the thymine–thymine pyrimidine (6-4) pyrimidone photoproduct – a DFT study of the oxetane intermediate ring opening - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Vinyloxetan-3-ol
For the modern researcher, the lifecycle of a chemical extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-vinyloxetan-3-ol, a unique heterocyclic compound used in organic synthesis. By understanding the chemical principles behind these procedures, you can ensure the safety of your team and the integrity of your research environment.
Part 1: Hazard Profile and Chemical Characteristics of this compound
A robust disposal plan begins with a thorough understanding of the compound's intrinsic properties and associated hazards. This compound combines three key functional groups: a strained four-membered oxetane ring, a reactive vinyl group, and a tertiary alcohol. This combination dictates its specific handling and disposal requirements.
Inferred Hazards:
-
Skin and Eye Damage: Like oxetan-3-ol, this compound is expected to cause skin irritation and serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: The compound is likely harmful if ingested.[1][2][3]
-
Potential for Peroxide Formation: The vinyl group, similar to vinyl ethers, presents a risk of forming explosive peroxides over time, especially when exposed to air.[4] This is a critical consideration for both storage and disposal.
-
Reactivity: The strained oxetane ring can open under acidic or thermal stress, leading to potentially vigorous or unintended reactions.[5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Oxetan-3-ol | Rationale for this compound |
|---|---|---|
| CAS Number | 7748-36-9[3][6] | N/A |
| Molecular Formula | C₃H₆O₂[3][6] | C₅H₈O₂ |
| Molecular Weight | 74.08 g/mol [3][6] | 100.12 g/mol |
| Appearance | Colorless to light yellow clear liquid[6] | Expected to be a liquid |
| Boiling Point | ~153 °C at 760 mmHg[7][8] | Expected to be higher due to increased molecular weight |
| Flash Point | ~87 °C[2][7] | Likely in a similar range, treat as flammable |
| Density | ~1.167 - 1.255 g/mL[6][8] | Expected to be similar |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for managing this compound waste from generation to collection. This workflow is designed to prevent accidental exposure, environmental release, and incompatible chemical reactions.
Experimental Workflow: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Waste Stream Identification: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or excess this compound.
-
Reaction mixtures containing the compound.
-
Solvent rinsates from cleaning glassware.
-
Contaminated solids (e.g., gloves, weighing paper, silica gel, absorbent pads).
-
-
Liquid Waste Collection:
-
Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a secure screw-top cap.[4]
-
Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information:
-
Generator's Name and Lab Location.
-
Accumulation Start Date.
-
Full chemical name: "Waste this compound". List all other components and their approximate percentages.
-
-
Segregation: Do not mix waste containing this compound with strong acids, bases, or oxidizing agents. The strained oxetane ring can react, and the vinyl group can undergo uncontrolled polymerization.
-
Procedure: Keep the waste container closed at all times, except when adding waste.[4][9] Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
-
-
Contaminated Solid Waste Collection:
-
Container: Use a separate, clearly labeled container for solid waste (e.g., a lined cardboard box or a dedicated plastic drum).
-
Labeling: Affix a "Hazardous Waste" label and specify the contents (e.g., "Solid Debris contaminated with this compound").
-
Procedure: Place all contaminated gloves, absorbent materials, and other solid items into this container. Do not dispose of these items in the regular trash.[4]
-
-
Empty Container Disposal:
-
An "empty" container that held this compound is not truly empty and must be decontaminated.
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[4][10]
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [11] Subsequent rinses may also require collection depending on local regulations.
-
After rinsing and air-drying, deface or remove the original label. The clean, decontaminated container can then be disposed of in the regular trash or recycled.[10]
-
-
Arranging for Final Disposal:
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[11]
-
Once your waste container is nearly full (do not fill beyond 90% capacity[9]), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10]
-
All final disposal, whether through incineration or other licensed methods, must be handled by a certified hazardous waste management company.[12][13] Never attempt to dispose of this chemical down the drain or in the regular trash.[13][14]
-
Part 3: Visualizing the Disposal Pathway
To ensure clarity and rapid decision-making, the following flowchart illustrates the complete disposal process for any waste stream involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. ethz.ch [ethz.ch]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. collectandrecycle.com [collectandrecycle.com]
Safe Handling and Personal Protective Equipment (PPE) for 3-Vinyloxetan-3-ol: A Technical Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Vinyloxetan-3-ol is publicly available at the time of this writing. The following guidance is synthesized from the known hazards of the closely related compound, Oxetan-3-ol, and the general principles of handling reactive vinyl monomers.[1][2][3][4] This guide is intended to provide a robust framework for safe laboratory operations, but it is imperative that a site-specific and activity-specific risk assessment is conducted by qualified personnel before commencing any work.
The unique bifunctional nature of this compound, possessing both a strained oxetane ring and a reactive vinyl group, makes it a valuable building block in synthetic chemistry.[5][6] However, these same structural features necessitate a rigorous approach to safety and handling to mitigate potential risks. This guide provides essential safety and logistical information, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Assessment: An Extrapolated Profile
Based on the known properties of Oxetan-3-ol and the general reactivity of vinyl compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of vapors or aerosols.[2][3][7]
-
Reactivity Hazards: The presence of a vinyl group suggests a potential for spontaneous or induced polymerization, which can be exothermic and potentially violent, especially in the presence of initiators, heat, or light.[8] The strained oxetane ring also contributes to its reactivity.[1][5][6]
-
Flammability: While Oxetan-3-ol has a flash point of 87°C, the addition of the vinyl group may alter this.[4] It should be handled as a combustible liquid, and sources of ignition should be avoided.[9][10]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is critical for minimizing exposure to this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Hand Protection
Given that this compound is expected to be a skin irritant, appropriate chemical-resistant gloves are mandatory.
-
Recommended Glove Types:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.[11]
-
Butyl or Viton™ Gloves: For extended handling or in situations with a higher risk of splash, these materials offer superior protection against a broader range of organic compounds.[11]
-
-
Key Considerations:
-
Glove Thickness: A thicker glove generally provides greater chemical resistance, but may reduce dexterity.[11]
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance data for information on breakthrough times for similar classes of chemicals.
-
Double Gloving: For handling larger quantities or during high-risk procedures, wearing two pairs of nitrile gloves is recommended.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and on a regular basis (e.g., every 30-60 minutes) during prolonged use.[12]
-
Eye and Face Protection
Due to the risk of serious eye damage, robust eye and face protection is essential.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.
-
Enhanced Protection: In addition to safety goggles, a face shield should be worn when there is a risk of splashes, such as during transfers of larger volumes or when reacting the material under pressure.[12] Standard safety glasses with side shields do not offer adequate protection against chemical splashes.[12]
Body Protection
A laboratory coat is the minimum requirement for body protection.
-
Laboratory Coat: A fully buttoned lab coat made of a low-absorbency material should be worn at all times.
-
Chemical-Resistant Apron or Gown: For procedures with a significant splash potential, a chemical-resistant apron or gown made of materials like polyethylene-coated polypropylene should be worn over the lab coat.[13]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.
-
When to Use a Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.
-
Respiratory Protection: In the event of an engineering control failure or during certain emergency situations (e.g., a large spill), respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[13] A full-face respirator will also provide eye and face protection.[13] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing, in accordance with OSHA standards.[12]
Summary of PPE Recommendations
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Nitrile gloves (double-gloved recommended) | Chemical safety goggles | Laboratory coat | Work in a chemical fume hood |
| Handling Larger Volumes or Splash Risk | Butyl or Viton™ gloves over nitrile gloves | Face shield and chemical safety goggles | Chemical-resistant apron/gown over lab coat | Work in a chemical fume hood |
| Emergency (e.g., Large Spill) | Heavy-duty chemical resistant gloves (Butyl or Viton™) | Full-face respirator with organic vapor cartridge | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridge (if not using a full-face respirator) |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and inspect it for integrity.
-
Have spill control materials (e.g., absorbent pads, vermiculite) readily accessible.
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[1]
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Ground all equipment when transferring flammable or combustible liquids to prevent static discharge.[8]
-
Use compatible materials for storage and transfer (e.g., glass or appropriate plastic containers).
-
Keep containers tightly closed when not in use.[9]
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be placed in a designated hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart for selecting appropriate PPE for handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. trc-corp.com [trc-corp.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chemicals.co.uk [chemicals.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


